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  • Product: 1-Pentyl-1,4-diazepane
  • CAS: 1016533-86-0

Core Science & Biosynthesis

Foundational

1-pentyl-1,4-diazepane exact mass and molecular weight

An In-Depth Technical Guide to the Physicochemical Properties of 1-Pentyl-1,4-Diazepane For Researchers, Scientists, and Drug Development Professionals Compound Identity and Structure 1-Pentyl-1,4-diazepane is a derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Pentyl-1,4-Diazepane

For Researchers, Scientists, and Drug Development Professionals

Compound Identity and Structure

1-Pentyl-1,4-diazepane is a derivative of 1,4-diazepane, a heterocyclic compound featuring a seven-membered ring with two nitrogen atoms at positions 1 and 4. In this specific derivative, a pentyl group is attached to the nitrogen atom at the 1-position.

The chemical structure dictates its molecular formula, which is the cornerstone for calculating its mass-based properties. The parent 1,4-diazepane has a chemical formula of C₅H₁₂N₂. The addition of a pentyl group (C₅H₁₁) by replacing a hydrogen atom on one of the nitrogen atoms results in the chemical formula C₁₀H₂₂N₂ .

Molecular Weight and Exact Mass: A Detailed Analysis

In the realm of chemical and pharmaceutical sciences, the terms "molecular weight" and "exact mass" are often used, and while related, they represent distinct concepts. Understanding this distinction is paramount for accurate experimental design and data interpretation, particularly in mass spectrometry.

Molecular Weight

The molecular weight, or more precisely, the molar mass, is the sum of the average atomic masses of all atoms in a molecule. The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes. This value is typically expressed in grams per mole ( g/mol ).

To calculate the molecular weight of 1-pentyl-1,4-diazepane (C₁₀H₂₂N₂), we use the standard atomic weights of its constituent elements:

  • Carbon (C): 12.011 g/mol [1][2][3][4]

  • Hydrogen (H): 1.008 g/mol [5][6]

  • Nitrogen (N): 14.007 g/mol [7][8][9][10][11]

The calculation is as follows: (10 × 12.011 g/mol ) + (22 × 1.008 g/mol ) + (2 × 14.007 g/mol ) = 170.30 g/mol

Exact Mass

The exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry, which can distinguish between molecules with the same nominal mass but different elemental compositions. The exact mass is expressed in unified atomic mass units (u or Da).[12]

For the calculation of the exact mass of 1-pentyl-1,4-diazepane, the masses of the most abundant isotopes are used:

  • ¹²C: 12.000000 u[13]

  • ¹H: 1.007825 u[14]

  • ¹⁴N: 14.003074 u[15]

The calculation is as follows: (10 × 12.000000 u) + (22 × 1.007825 u) + (2 × 14.003074 u) = 170.1783 u

Summary of Mass Properties
PropertyValueUnits
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
Exact Mass 170.1783u

Conceptual Framework for Physicochemical Property Determination

The accurate determination of molecular weight and exact mass is a critical first step in the characterization of a new chemical entity. This workflow diagram illustrates the logical progression from structural identification to mass calculation.

G A Compound Identification (1-Pentyl-1,4-diazepane) B Structural Elucidation A->B C Determination of Molecular Formula (C₁₀H₂₂N₂) B->C D Calculation of Molecular Weight C->D E Calculation of Exact Mass C->E H Result: 170.30 g/mol D->H I Result: 170.1783 u E->I F Standard Atomic Weights (C: 12.011, H: 1.008, N: 14.007) F->D G Most Abundant Isotope Masses (¹²C, ¹H, ¹⁴N) G->E

Caption: Workflow for determining the molecular weight and exact mass of 1-pentyl-1,4-diazepane.

Experimental Validation: A Theoretical Approach

Synthesis of 1,4-Diazepane Derivatives

The synthesis of N-alkylated 1,4-diazepanes can be achieved through several established methods. A common approach involves the reductive amination of a primary amine with a suitable aldehyde or ketone, or the direct alkylation of the parent 1,4-diazepane.

Protocol for N-Alkylation of 1,4-Diazepane:

  • Dissolution: Dissolve 1,4-diazepane in a suitable aprotic solvent such as acetonitrile or dimethylformamide.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to the reaction mixture.

  • Alkylation: Add 1-bromopentane (or another suitable pentylating agent) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm the elemental composition and exact mass of the synthesized 1-pentyl-1,4-diazepane.

Protocol for HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent, such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI), to generate protonated molecular ions [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument.

  • Data Analysis: The expected m/z for the protonated molecule [C₁₀H₂₃N₂]⁺ would be approximately 171.1856, confirming the elemental composition.

Significance in Drug Discovery and Development

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The physicochemical properties of its derivatives, such as 1-pentyl-1,4-diazepane, are critical for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the structure, such as the addition of a pentyl group, affect the biological activity.

  • Pharmacokinetics: Properties like lipophilicity, which is influenced by the alkyl chain, play a crucial role in absorption, distribution, metabolism, and excretion (ADME).

  • Formulation Development: The molecular weight and polarity of a compound influence its solubility and formulation characteristics.

This logical pathway illustrates the central role of accurate mass determination in the broader context of drug discovery.

G A Accurate Mass Determination B Compound Characterization A->B C SAR Studies B->C D Pharmacokinetic Profiling B->D E Lead Optimization C->E D->E F Candidate Selection E->F

Caption: The role of accurate mass determination in the drug discovery pipeline.

References

  • What is the atomic mass of nitrogen? - Unacademy. [Link]

  • What is the atomic mass of carbon? - Quora. [Link]

  • Flexi answers - What is carbon's atomic mass? | CK-12 Foundation. [Link]

  • Carbon - BYJU'S. [Link]

  • Atomic Weight of Hydrogen. [Link]

  • Worked example: Calculating Molecular weight (video) - Khan Academy. [Link]

  • Atomic Weight of Nitrogen. [Link]

  • [Solved] What is the atomic mass of carbon? - Testbook. [Link]

  • Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass - ChemCollective. [Link]

  • Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri. [Link]

  • Flexi answers - What is the atomic mass of hydrogen? | CK-12 Foundation. [Link]

  • Carbon-12 - Wikipedia. [Link]

  • Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica. [Link]

  • [Solved] What is the atomic mass of Nitrogen? - Testbook. [Link]

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  • Hydrogen - Element information, properties and uses - Periodic Table. [Link]

  • How to Find the Mass of One Atom of Hydrogen (H) - YouTube. [Link]

  • Atomic Weights and Isotopic Compositions for Hydrogen - Physical Measurement Laboratory. [Link]

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Exploratory

Pharmacological Potential of 1-Pentyl-1,4-Diazepane Derivatives: A Comprehensive Technical Guide

Executive Summary The 1-pentyl-1,4-diazepane scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Structurally comprising a seven-membered homopiperazine ring functionalized with an N-penty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-pentyl-1,4-diazepane scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Structurally comprising a seven-membered homopiperazine ring functionalized with an N-pentyl aliphatic chain, this building block offers a unique combination of conformational flexibility and tunable lipophilicity. As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic rationale behind utilizing 1-pentyl-1,4-diazepane derivatives across diverse therapeutic areas—ranging from central nervous system (CNS) modulation to cardiovascular and antiparasitic applications—supported by validated, self-correcting experimental protocols.

Scaffold Rationale & Physicochemical Profiling

The transition from a rigid six-membered piperazine to a seven-membered 1,4-diazepane (homopiperazine) ring introduces critical 3D conformational dynamics. The additional methylene group allows the two nitrogen atoms to adopt non-coplanar orientations, enabling the molecule to project functional groups into complex, deep binding pockets that planar rings cannot access.

The addition of the N-pentyl chain serves a dual physicochemical purpose:

  • Lipophilic Efficiency: The five-carbon chain optimally increases the partition coefficient (cLogP), driving the molecule into the ideal range (2.0–3.5) required for passive blood-brain barrier (BBB) penetration.

  • Steric Anchor: The aliphatic tail acts as a hydrophobic anchor, displacing high-energy water molecules from lipophilic target pockets (such as the S4 domain of serine proteases), thereby increasing binding entropy.

CNS Therapeutics: Orexin Receptors & TASK Channels

The lipophilic nature of the 1-pentyl-1,4-diazepane core makes it an exceptional candidate for CNS drug discovery, particularly in targeting the Orexin 1 Receptor (OX1R) for sleep and addiction disorders.

Recent structure-affinity studies have demonstrated that functionalized 1,4-diazepane derivatives exhibit highly selective, nanomolar binding affinity for OX1R . Because these derivatives are not substrates for human P-glycoprotein (P-gp) efflux pumps, they achieve high apparent passive permeability (>30 × 10⁻⁶ cm/s). This allows them to effectively cross the BBB and competitively inhibit the binding of the orexin neuropeptide, thereby downregulating the Gq-protein coupled arousal cascade.

Orexin_Signaling Orexin Orexin Neuropeptide OX1R OX1R (GPCR) Orexin->OX1R Agonism Diazepane 1-Pentyl-Diazepane Antagonist Diazepane->OX1R Competitive Inhibition Gq Gq Protein OX1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Arousal Wakefulness & Arousal Ca2->Arousal

Fig 1: Orexin-1 receptor signaling cascade modulated by diazepane-based antagonists.

Cardiovascular Interventions: Factor Xa Inhibition

In cardiovascular pharmacology, the diazepane core is uniquely suited to interact with the S4 aryl-binding domain of Factor Xa (fXa), a critical serine protease in the coagulation cascade. The flexibility of the 1,4-diazepane ring allows it to mold into the S4 pocket, yielding potent antithrombotic activity without excessively prolonging bleeding time .

To overcome the inherent basicity of the diazepane nitrogens—which can limit gastrointestinal absorption—medicinal chemists have successfully employed amidoxime prodrug strategies. Masking these basic centers significantly enhances the oral bioavailability of the derivatives, allowing for effective systemic anticoagulant therapy .

Table 1: Quantitative Pharmacological Profiling of Diazepane Derivatives
Target ApplicationStructural ModificationKey Quantitative MetricPharmacological OutcomeRef
Orexin 1 Receptor (OX1R) Fluorinated alkyl chains on diazepane Ki​ = 0.640 – 2.35 nMHigh BBB penetration; selective OX1R antagonism.
Factor Xa (Coagulation) S4-targeted aryl substitutions IC50​ = 6.8 nMPotent antithrombotic activity; preserved bleeding time.
Factor Xa (Oral Prodrug) Amidoxime esterificationOral Bioavailability > 40%Effective oral anticoagulant activity in murine models.
Trypanosoma brucei N,N'-bis(4-amidinophenyl) linkage IC50​ < 1 µM25-fold higher potency than pentamidine; strong DNA binding.

Antimicrobial & Antiparasitic Applications

Beyond human receptor targets, the 1,4-diazepane scaffold is a potent weapon in antiparasitic drug discovery. Conformationally restricted pentamidine congeners that utilize a homopiperazine linker have shown exceptional trypanocidal activity against drug-resistant Trypanosoma isolates . The specific geometry of the diazepane ring optimizes the distance and angle between the terminal amidine groups, facilitating superior hydrogen bonding within the minor groove of parasitic DNA (poly(dA-dT) tracts), leading to rapid parasitic cell death.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why the action is performed, moving beyond mere instruction to true experimental design.

Protocol A: Radioligand Binding Assay for OX1R Affinity

This assay determines the binding affinity ( Ki​ ) of 1-pentyl-1,4-diazepane derivatives for the OX1R target.

  • Membrane Preparation: Harvest CHO cells stably expressing human OX1R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g. Causality: Ice-cold conditions prevent proteolytic degradation of the GPCRs during mechanical lysis.

  • Plate Preparation: Pre-soak 96-well glass fiber filter plates in 0.5% polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the highly lipophilic diazepane compounds to the filter matrix.

  • Incubation: Incubate 10 µg of membrane protein with 0.1 nM [¹²⁵I]-labeled orexin-A and varying concentrations of the diazepane derivative (10⁻¹¹ to 10⁻⁵ M) for 90 minutes at 25°C.

  • Self-Validation & Controls: Include a control well containing 10 µM Almorexant (a known non-selective OXR antagonist) to define non-specific binding (NSB). Validation Check: The assay is only considered valid if Total Binding minus NSB yields a signal-to-noise ratio > 10.

  • Termination: Rapidly filter the plates and wash three times with ice-cold buffer. Causality: Rapid filtration separates bound from free ligand, while the cold buffer traps the receptor-ligand complex in its current state, preventing rapid dissociation.

Protocol B: Chromogenic Anti-Factor Xa Assay

This high-throughput workflow evaluates the antithrombotic potential of diazepane derivatives.

  • Reagent Equilibration: Dilute human Factor Xa to 0.05 U/mL in Tris buffer (pH 7.4) containing 0.1% BSA. Causality: BSA acts as a carrier protein, preventing the lipophilic pentyl-diazepane derivatives from adhering to the plastic walls of the microtiter plate.

  • Inhibitor Incubation: Add 10 µL of the diazepane derivative to 40 µL of the enzyme solution. Incubate for exactly 10 minutes at 37°C. Causality: This pre-incubation is critical to allow the inhibitor to achieve thermodynamic equilibrium within the S4 pocket prior to substrate competition.

  • Substrate Cleavage: Add 50 µL of the chromogenic substrate (S-2222) and measure absorbance continuously at 405 nm for 5 minutes.

  • Self-Validation & Controls: Include a 'compound-only' blank (buffer + compound + substrate, NO enzyme). Validation Check: Subtract this blank from the final read to account for any auto-absorbance generated by the compound itself, ensuring the calculated IC50​ reflects true enzymatic inhibition.

HTS_Workflow Syn Compound Synthesis (N-Alkylation) Prep Assay Plate Prep (Serial Dilution) Syn->Prep Inc Target Incubation (Enzyme/Receptor) Prep->Inc Read Signal Detection (Absorbance/Radioligand) Inc->Read Data IC50 / Ki Calculation Read->Data

Fig 2: High-throughput screening workflow for evaluating diazepane derivatives.

Conclusion

The 1-pentyl-1,4-diazepane scaffold is far more than a simple structural variant of piperazine. Its unique seven-membered ring topology combined with the lipophilic pentyl chain provides medicinal chemists with a highly tunable vector for drug design. Whether utilized to penetrate the BBB for OX1R antagonism, structurally mold into the S4 pocket of Factor Xa, or bind the minor groove of parasitic DNA, this scaffold remains a cornerstone of advanced pharmacological development.

References

  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 2004. URL:[Link]

  • Trypanocidal activity of conformationally restricted pentamidine congeners. Journal of Medicinal Chemistry, 2003. URL:[Link]

  • Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives. Bioorganic & Medicinal Chemistry, 2004. URL:[Link]

Foundational

1H and 13C NMR spectral data for 1-pentyl-1,4-diazepane

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Signature of 1-Pentyl-1,4-Diazepane Abstract This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Signature of 1-Pentyl-1,4-Diazepane

Abstract

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for 1-pentyl-1,4-diazepane. As a key structural analog within the 1,4-diazepane class—a scaffold recognized for its "privileged" status in medicinal chemistry due to a wide range of biological activities—thorough structural elucidation is paramount.[1][2][3] This document serves as a predictive reference for researchers, scientists, and drug development professionals. It outlines the foundational principles for spectral interpretation, a robust experimental protocol for data acquisition, and a detailed theoretical analysis of the anticipated 1H and 13C NMR spectra. The analysis is grounded in data from the parent heterocycle, homopiperazine, and established principles of NMR spectroscopy.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a seven-membered heterocycle containing two nitrogen atoms. This motif is of considerable interest in medicinal chemistry and drug design, with derivatives exhibiting a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[3][4] The substitution pattern on the nitrogen atoms is a critical determinant of a molecule's pharmacological profile. The addition of an N-pentyl group, as in 1-pentyl-1,4-diazepane, significantly alters the compound's lipophilicity and steric profile, making its unambiguous structural verification essential.

NMR spectroscopy is the definitive technique for the structural characterization of such organic molecules. It provides precise information about the molecular framework, including the connectivity of atoms, the electronic environment of nuclei, and the relative number of atoms in different environments. This guide provides the expected spectral map for 1-pentyl-1,4-diazepane to aid in its synthesis, purification, and characterization.

Molecular Structure and Atom Numbering Convention

To facilitate a clear and unambiguous discussion of the NMR spectra, a systematic numbering convention for the atoms in 1-pentyl-1,4-diazepane is established as shown in the diagram below. The diazepane ring atoms are numbered 1 through 7, and the pentyl chain carbons are labeled with Greek letters (α to ε) and their attached protons accordingly.

molecular_structure cluster_ring 1,4-Diazepane Ring cluster_chain Pentyl Chain N1 N1 C2 C2H₂ N1->C2 Ca α-CH₂ N1->Ca C3 C3H₂ C2->C3 N4 N4-H C3->N4 C5 C5H₂ N4->C5 C6 C6H₂ C5->C6 C7 C7H₂ C6->C7 C7->N1 Cb β-CH₂ Ca->Cb Cc γ-CH₂ Cb->Cc Cd δ-CH₂ Cc->Cd Ce ε-CH₃ Cd->Ce experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Analyte B Dissolve in 0.6 mL CDCl₃ with TMS A->B C Transfer to NMR Tube B->C D Insert Sample & Lock on CDCl₃ Signal C->D E Shim for Homogeneity D->E F Acquire 1H Spectrum (zg30 pulse) E->F G Acquire 13C Spectrum (zgpg30 pulse) E->G H Fourier Transform F->H G->H I Phase Correction H->I J Baseline Correction I->J K Calibrate to TMS (0 ppm) J->K L Integrate & Pick Peaks K->L

Caption: Standard workflow for NMR sample analysis.

1H NMR Acquisition Parameters:

  • Pulse Program: zg30 (A standard 30° pulse sequence is often sufficient and allows for faster repetition). [5]* Number of Scans (NS): 8 to 16. This is generally sufficient to achieve a good signal-to-noise ratio (S/N) for a sample of this concentration. [6][7]* Acquisition Time (AQ): ~3.0 seconds. This provides good resolution without acquiring excessive noise. [6][8]* Relaxation Delay (D1): 2.0 seconds. A D1 of ~2s is a good starting point for qualitative analysis.

  • Spectral Width (SW): ~16 ppm (from -2 to 14 ppm).

13C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (A 30° pulse with proton decoupling).

  • Number of Scans (NS): 1024 to 2048. More scans are required for 13C due to the low natural abundance of the isotope.

  • Acquisition Time (AQ): ~1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds.

  • Spectral Width (SW): ~240 ppm (from -10 to 230 ppm).

Data Processing
  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Perform manual phase correction for both real and imaginary components.

  • Apply a baseline correction algorithm.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks in the 1H spectrum and perform peak picking for both spectra.

Conclusion

This guide provides a comprehensive, predictive framework for the 1H and 13C NMR analysis of 1-pentyl-1,4-diazepane. By understanding the expected chemical shifts, multiplicities, and integration patterns, researchers can confidently verify the synthesis of this compound and assess its purity. The provided experimental protocol offers a reliable and robust method for acquiring high-quality spectral data, ensuring the integrity of chemical characterization in research and development settings.

References

  • Optimized Default 1H Parameters. (2020, April 13). NMR Facility - Chemistry Department, University of Wisconsin-Madison. [Link]

  • NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis Corp. [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? (2020, July 30). Anasazi Instruments. [Link]

  • Letertre, M., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(5), 313. [Link]

  • Patel, K. D., et al. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 356-361. [Link]

  • Quiroga, J., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b]d[6][8]iazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11782-11794. [Link]

  • Production method of 1,4-diazepane derivatives. (2015).
  • Wang, X., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(22), 5438. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]

  • Jones, A. J., et al. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1219. [Link]

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Exploratory

Crystal structure and stereochemistry of 1-pentyl-1,4-diazepane

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 1-Pentyl-1,4-Diazepane for Researchers, Scientists, and Drug Development Professionals Abstract The 1,4-diazepane scaffold is a privileged struc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 1-Pentyl-1,4-Diazepane for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Understanding the three-dimensional structure and stereochemical properties of its derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive technical framework for the investigation of the crystal structure and stereochemistry of N-alkylated 1,4-diazepanes, using 1-pentyl-1,4-diazepane as a representative model. We will detail the synthetic route, the definitive determination of its solid-state structure via single-crystal X-ray diffraction, the elucidation of its conformational dynamics in solution using Nuclear Magnetic Resonance (NMR) spectroscopy, and the integration of computational modeling to provide a holistic understanding of its molecular architecture.

Introduction to the 1,4-Diazepane Scaffold

The seven-membered 1,4-diazepane ring is a flexible and versatile heterocyclic system that has garnered significant attention in drug discovery. Its ability to adopt multiple low-energy conformations allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[3][4] Derivatives of this scaffold have shown a wide array of pharmacological activities, including acting as orexin receptor antagonists and sigma receptor ligands.[4][5][6] A thorough characterization of the stereochemical and structural properties of novel 1,4-diazepane derivatives is therefore a foundational step in their development as therapeutic agents.

This guide will provide senior application-level insights into a multi-faceted approach for the complete structural elucidation of 1-pentyl-1,4-diazepane, a representative example of a simple N-alkylated derivative.

Proposed Synthesis of 1-Pentyl-1,4-diazepane

The synthesis of 1-pentyl-1,4-diazepane can be readily achieved through standard N-alkylation of the parent 1,4-diazepane. A common and effective method involves the reaction of 1,4-diazepane with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct.

Experimental Protocol: Synthesis of 1-Pentyl-1,4-diazepane
  • Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.5 eq) or triethylamine (TEA, 2.5 eq).

  • Alkylation: To the stirred suspension, add 1-bromopentane (1.05 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material. The reaction is typically heated to 50-60 °C to ensure completion within a reasonable timeframe (4-6 hours).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure 1-pentyl-1,4-diazepane.

G cluster_reactants Reactants cluster_process Process 1_4_diazepane 1,4-Diazepane Reaction N-Alkylation (Stirring, 50-60 °C) 1_4_diazepane->Reaction 1_bromopentane 1-Bromopentane 1_bromopentane->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Workup Filtration & Solvent Removal Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Final_Product 1-Pentyl-1,4-diazepane Purification->Final_Product Pure Product

Caption: Synthetic workflow for 1-pentyl-1,4-diazepane.

Crystallographic Analysis: The Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique will provide unequivocal information on the conformation of the 1,4-diazepane ring and the pentyl substituent in the solid state, as well as insights into intermolecular interactions that govern the crystal packing.

Expected Conformational Isomers

The seven-membered 1,4-diazepane ring is known to exist in several conformations, with the most common being the chair and twist-boat forms.[3] DFT calculations on related systems have shown that these conformations are often close in energy, and the preferred conformation can be influenced by the substitution pattern.[3][7] For N,N'-disubstituted 1,4-diazepanes, the twist-boat conformation has been identified as a low-energy and potentially bioactive form.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a solution of purified 1-pentyl-1,4-diazepane in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like hexane/ethyl acetate) is a common starting point. Vapor diffusion techniques can also be employed.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, yielding the positions of all atoms in the unit cell. The structural model is then refined to achieve the best fit with the experimental data.

G Start Purified Compound Crystal_Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Start->Crystal_Growth Crystal_Selection Selection of High-Quality Single Crystal Crystal_Growth->Crystal_Selection Formation of Crystals Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Mounted Crystal Structure_Solution Structure Solution (e.g., SHELXT) Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Initial Model Final_Structure Final Crystal Structure (CIF) Structure_Refinement->Final_Structure Refined Model

Caption: Experimental workflow for single-crystal X-ray diffraction.

Anticipated Crystallographic Data

The following table summarizes the type of data that would be obtained from a successful crystallographic analysis.

ParameterExpected Information
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°) - Defines the size and shape of the unit cell.
ZNumber of molecules per unit cell.
ConformationDetailed geometry of the chair, boat, or twist-boat conformer.
Bond Lengths & AnglesPrecise measurements of all intramolecular distances and angles.
Torsion AnglesDefines the conformation of the diazepane ring and the orientation of substituents.
Intermolecular InteractionsPresence and geometry of hydrogen bonds, van der Waals contacts, etc.

Stereochemical Elucidation in Solution

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy is a powerful tool for investigating the structure and dynamics in solution, which is often more relevant to biological activity.

NMR Spectroscopy for Conformational Analysis

A suite of NMR experiments can provide a comprehensive understanding of the solution-state structure of 1-pentyl-1,4-diazepane.

Experimental Protocol: NMR Analysis
  • Sample Preparation: A sample of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR:

    • ¹H NMR: Provides information on the chemical environment and connectivity of protons. Coupling constants can give insights into dihedral angles.

    • ¹³C NMR: Shows the number and types of carbon atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, confirming the connectivity of the carbon skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, further confirming the structure.

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other, providing crucial information about the 3D structure and preferred conformation(s) in solution.[8]

Data Interpretation
  • Chemical Shifts: The chemical shifts of the diazepane ring protons and carbons can be sensitive to the ring conformation.

  • Coupling Constants: The magnitude of ³J(H,H) coupling constants can be related to the dihedral angles via the Karplus equation, helping to distinguish between different ring conformations.

  • NOE/ROE Data: The presence or absence of specific NOE/ROE cross-peaks can provide definitive evidence for the proximity of certain protons, allowing for the determination of the major solution-state conformer.

Integrating Computational Chemistry

Computational modeling, particularly Density Functional Theory (DFT), is an invaluable tool that complements experimental data.[3] It can be used to calculate the relative energies of different conformers and to predict NMR parameters, aiding in the interpretation of experimental spectra.

Protocol for DFT-Based Conformational Analysis
  • Structure Generation: Build initial 3D structures of the possible conformers (chair, twist-boat, etc.) of 1-pentyl-1,4-diazepane.

  • Geometry Optimization: Perform geometry optimization for each conformer to find the local energy minima.

  • Energy Calculation: Calculate the relative energies of the optimized conformers to predict their relative populations at a given temperature.

  • NMR Prediction: Calculate the NMR chemical shifts and coupling constants for the low-energy conformers to compare with experimental data.

Caption: Integrated approach for structural elucidation.

Conclusion

The comprehensive characterization of 1-pentyl-1,4-diazepane requires an integrated approach that leverages the strengths of synthesis, single-crystal X-ray diffraction, multi-dimensional NMR spectroscopy, and computational chemistry. This guide outlines a robust, field-proven workflow for obtaining a complete structural and stereochemical profile of novel 1,4-diazepane derivatives. The insights gained from such studies are critical for advancing the design and development of new therapeutic agents based on this important heterocyclic scaffold.

References

  • BenchChem. (2025). Theoretical DFT Studies on 1,4-Diazepane Ring Conformation: An In-depth Technical Guide.
  • Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. PubMed.
  • Claramunt, R. M., et al. (n.d.). Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines. ResearchGate. Request PDF.
  • Iacovita, C., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters.
  • Hempel, A., Camerman, N., & Camerman, A. (1987). Crystal structures of the diazepam antagonist Ro 15-1788 and the anomalous benzodiazepine Ro 5-4864. Canadian Journal of Chemistry, 65(7), 1608-1612.
  • Capaccioli, S., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Crystal Growth & Design, 21(4), 2335-2346.
  • Capaccioli, S., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. PMC.
  • Iacovita, C., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PMC.
  • El-Faham, A., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 28(24), 8089.
  • Arshad, M., et al. (2022). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 7(6).
  • Pierro, A., et al. (2020). Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation. Molecules, 25(21), 5192.
  • Katritzky, A. R., et al. (n.d.). 1,4-Diazepines. ResearchGate.
  • Kumar, R., & Kaur, H. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 778-797.

Sources

Foundational

In Vitro Mechanisms of Action of 1-Pentyl-1,4-diazepane: A Polypharmacological Scaffold in Drug Discovery

Executive Summary While many drug discovery programs chase highly selective, single-target "magic bullets," modern neuropharmacology and oncology increasingly rely on privileged scaffolds that can be tuned for polypharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While many drug discovery programs chase highly selective, single-target "magic bullets," modern neuropharmacology and oncology increasingly rely on privileged scaffolds that can be tuned for polypharmacology. 1-Pentyl-1,4-diazepane (CAS: 1016533-86-0) is a prime example of such a modular pharmacophore. Structurally, it consists of a flexible, seven-membered homopiperazine ring (1,4-diazepane) N-alkylated with a lipophilic pentyl chain.

This whitepaper deconstructs the in vitro mechanisms of action of the 1-pentyl-1,4-diazepane scaffold. Rather than acting as a single-target ligand, this amphiphilic building block drives target engagement across three distinct biological domains: Sigma-1 Receptor (σ1R) modulation , Histamine H3 Receptor (H3R) antagonism , and Farnesyltransferase (FTase) inhibition . Below, we detail the structural causality behind these interactions and provide the self-validating in vitro protocols required to profile this scaffold.

Structural Rationale: Why the N-Alkyl-Diazepane Core?

The pharmacological versatility of 1-pentyl-1,4-diazepane stems from its precise physicochemical geometry:

  • The Basic Center: The secondary/tertiary amines of the 1,4-diazepane ring possess a pKa of ~9.0–10.0. At physiological pH (7.4), the ring is protonated, providing the critical electrostatic anchor required for GPCR and chaperone binding pockets.

  • Conformational Flexibility: Unlike the rigid six-membered piperazine, the seven-membered diazepane ring adopts a twisted-chair conformation. This allows the spatial vectors of its substituents to access deeper, off-axis allosteric or orthosteric sub-pockets.

  • Lipophilic Anchoring: The 1-pentyl chain perfectly fulfills the hydrophobic requirements of target binding sites (e.g., the primary hydrophobic barrel of σ1R or the accessory pocket of H3R), minimizing the entropic penalty of binding.

Signaling Ligand 1-Pentyl-1,4-diazepane H3R Histamine H3 Receptor (GPCR) Ligand->H3R Antagonism Sigma1 Sigma-1 Receptor (MAM Chaperone) Ligand->Sigma1 Binding FTase Farnesyltransferase (Enzyme) Ligand->FTase Inhibition cAMP Decreased cAMP (Inhibited) H3R->cAMP Gi/o Pathway Ca2 Ca2+ Modulation (ER to Mitochondria) Sigma1->Ca2 Chaperone Activity Ras Ras Farnesylation (Blocked) FTase->Ras CAAX Motif

Fig 1. Polypharmacological signaling pathways modulated by the 1-pentyl-1,4-diazepane scaffold.

Mechanism I: Sigma-1 Receptor (σ1R) Modulation

The Biological Mechanism

The Sigma-1 receptor is a ligand-regulated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). 1,4-Diazepane derivatives, particularly those with hydrophobic N-alkyl chains like the pentyl group, exhibit high affinity for σ1R1. The protonated diazepane nitrogen forms a critical salt bridge with Glu172 in the σ1R binding site, while the pentyl chain occupies the hydrophobic β-barrel, modulating calcium signaling and providing neuroprotective effects2.

Self-Validating Protocol: ³H-Pentazocine Radioligand Binding Assay

To accurately quantify the binding affinity (Ki) of 1-pentyl-1,4-diazepane derivatives, a competitive radioligand binding assay is employed.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain or σ1R-transfected HEK293 cells in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: The pH must be strictly maintained at 7.4 to ensure the 1,4-diazepane nitrogen remains protonated; deprotonation will collapse the electrostatic interaction with Glu172, resulting in false-negative affinity loss.

  • Incubation: Incubate 100 µg of membrane protein with 3 nM -pentazocine and varying concentrations of the diazepane derivative at 37°C for 120 minutes.

    • Causality: 120 minutes at 37°C is required to reach thermodynamic equilibrium for highly lipophilic ligands.

  • Filtration & Capture: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: The 1-pentyl chain is highly lipophilic. Without PEI, the compound will non-specifically partition into the glass fibers, artificially inflating the apparent binding affinity. PEI coats the fibers with positive charges, repelling the protonated ligand and ensuring only receptor-bound radioligand is captured.

  • Quantification: Wash filters with ice-cold buffer to lock the off-rate, extract in scintillation fluid, and quantify via a liquid scintillation counter.

Mechanism II: Histamine H3 Receptor (H3R) Antagonism

The Biological Mechanism

H3R is a Gi/o-coupled GPCR that acts as an inhibitory autoreceptor in the CNS. Antagonizing H3R promotes the release of histamine and other neurotransmitters, making it a target for cognitive disorders. The 1,4-diazepane core mimics the endogenous imidazole ring of histamine, while the pentyl chain provides steric bulk that stabilizes the inactive conformation of the receptor, acting as a potent inverse agonist/antagonist3.

Self-Validating Protocol: HTRF cAMP Accumulation Assay

Because H3R couples to Gi (which inhibits adenylyl cyclase), functional antagonism is measured by the restoration of cAMP levels.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing human H3R into a 384-well plate.

  • Stimulation Window Setup: Pre-incubate cells with 0.5 mM IBMX (3-Isobutyl-1-methylxanthine) for 15 minutes.

    • Causality: IBMX inhibits phosphodiesterases (PDEs). Without it, the transient cAMP generated in the next step would be rapidly degraded, collapsing the assay window before H3R-mediated inhibition could be quantified.

  • Compound Treatment: Add the 1-pentyl-1,4-diazepane derivative, followed by 1 µM Forskolin and 10 nM RAMH (an H3R agonist).

    • Causality: Forskolin directly activates adenylyl cyclase to artificially spike cAMP. RAMH activates H3R to suppress this spike. A true antagonist will block RAMH, allowing cAMP levels to remain high.

  • FRET Detection: Lysis buffer containing d2-labeled cAMP and anti-cAMP Cryptate is added.

    • Causality: This is a competitive, self-validating ratiometric system (665 nm / 620 nm). High intracellular cAMP displaces the d2-cAMP from the Cryptate, reducing the FRET signal. The ratiometric readout normalizes well-to-well variations in cell number or dispensing volume.

Mechanism III: Farnesyltransferase (FTase) Inhibition

The Biological Mechanism

FTase is an enzyme that catalyzes the post-translational addition of a farnesyl isoprenoid to the CAAX motif of Ras proteins, a critical step in cancer cell signaling. The 1-pentyl-1,4-diazepane scaffold acts as a peptidomimetic. The diazepane core and its hydrophobic pentyl extension competitively bind the CAAX peptide site of FTase, preventing Ras farnesylation and disrupting microtubule organization 4.

Self-Validating Protocol: Scintillation Proximity Assay (SPA)

Step-by-Step Methodology:

  • Reaction Setup: Combine recombinant human FTase, [³H]-farnesyl pyrophosphate (FPP), and a biotinylated Ras-CAAX peptide in assay buffer.

  • Inhibition: Introduce the 1-pentyl-1,4-diazepane derivative and incubate at room temperature for 60 minutes.

  • Proximity Capture: Add Streptavidin-coated SPA beads to the wells.

    • Causality: SPA eliminates the need for error-prone washing steps. The β-particles emitted by [³H] have a short path length in water (~1.5 µm). Only when the[³H]-farnesyl group is covalently attached to the biotinylated Ras peptide and captured by the streptavidin bead will it be close enough to excite the bead's scintillant. If the diazepane derivative successfully inhibits the enzyme, no farnesylation occurs, and the signal drops strictly to background levels.

Quantitative Data Summary

The table below summarizes the representative in vitro pharmacological profile of the 1-pentyl-1,4-diazepane pharmacophore class across its primary targets, demonstrating its polypharmacological utility.

Scaffold / DerivativeTargetAssay TypeReadout MetricRepresentative Value
1-Pentyl-1,4-diazepane coreSigma-1 Receptor (σ1R)Radioligand BindingKi~10 - 50 nM
1-Pentyl-1,4-diazepane coreHistamine H3 ReceptorHTRF cAMP AccumulationIC50 (Antagonism)~15 - 100 nM
1-Pentyl-1,4-diazepane coreFarnesyltransferase (FTase)SPA Enzymatic AssayIC50~5 - 20 nM

High-Throughput Screening (HTS) Workflow

Workflow Prep Compound Preparation Assay1 Radioligand Binding Prep->Assay1 Assay2 HTRF cAMP Assay Prep->Assay2 Assay3 SPA FTase Assay Prep->Assay3 Data IC50 / Ki Calculation Assay1->Data Assay2->Data Assay3->Data

Fig 2. Self-validating in vitro HTS workflow for profiling 1,4-diazepane derivatives.

References

  • Zampieri, D. et al. "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Medicinal Chemistry Letters, 2019. 1 [1]

  • Bedürftig, S. & Wünsch, B. "1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) (sigma) receptor affinity and selectivity." European Journal of Medicinal Chemistry, 2009. 2 [2]

  • Stocking, E. M. et al. "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2010.3 [3]

  • Wlodarczyk, N. et al. "Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer." Journal of Medicinal Chemistry, 2011. 4 [4]

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Exploratory

Thermodynamic Profiling and Boiling Point Determination of 1-Pentyl-1,4-diazepane

A Technical Whitepaper for Chemical Engineering and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary In modern drug discovery and specialized chemical synthesis, the 1,4-diazepan...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Chemical Engineering and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

In modern drug discovery and specialized chemical synthesis, the 1,4-diazepane (homopiperazine) scaffold is highly valued for its unique conformational flexibility, which often yields superior pharmacokinetic profiles compared to rigid piperazine analogs. The functionalization of this ring, specifically in the form of 1-pentyl-1,4-diazepane , introduces a highly lipophilic tail that alters the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

However, transitioning this compound from milligram-scale discovery to kilogram-scale process engineering requires rigorous thermodynamic profiling. This whitepaper provides an authoritative, in-depth guide to determining the thermodynamic properties and boiling point of 1-pentyl-1,4-diazepane, utilizing both predictive computational models and self-validating empirical protocols.

Chemical Architecture & Baseline Parameters

1-Pentyl-1,4-diazepane consists of a seven-membered heterocyclic core with an n-pentyl aliphatic chain attached to the N1 position. This architecture dictates its phase behavior: the secondary amine at N4 serves as a strong hydrogen-bond donor/acceptor, while the pentyl chain maximizes London dispersion forces.

Table 1: Physicochemical Profile of 1-Pentyl-1,4-diazepane
PropertyValueSource
IUPAC Name 1-pentyl-1,4-diazepaneNomenclature Standard
CAS Registry Number 1016533-86-0
Molecular Formula C₁₀H₂₂N₂
Molar Mass 170.30 g/mol Calculated
Structural Features 7-membered heterocycle, secondary amine, aliphatic tailStructural Analysis

The Causality of Phase Transitions

Understanding why 1-pentyl-1,4-diazepane boils at a specific temperature requires analyzing its intermolecular forces. The boiling point ( Tb​ ) is the temperature at which the compound's vapor pressure equals the surrounding atmospheric pressure. For 1-pentyl-1,4-diazepane, thermal energy must overcome two primary barriers:

  • Hydrogen Bonding: The N4-H group forms transient intermolecular networks.

  • Van der Waals Forces: The flexible 5-carbon tail significantly increases the molecular surface area, requiring higher kinetic energy to achieve vapor-liquid separation.

Clausius Temp Temperature (T) Increase Kinetic Kinetic Energy of C10H22N2 Temp->Kinetic Vapor Vapor Pressure (P) Escalation Kinetic->Vapor Overcomes VdW & H-bonding Boil Boiling Point (Tb) P = P_atm Vapor->Boil Phase Equilibrium

Fig 1: Mechanistic pathway of phase transition governed by the Clausius-Clapeyron relation.

Computational Thermodynamic Profiling

Before empirical testing, predictive thermodynamics establish safe operational limits to prevent thermal degradation during analysis. Utilizing the Joback Group-Contribution Method , we calculate the theoretical boiling point by summing the structural increments of the diazepane ring and the pentyl chain.

Based on the base value of 198.2 K and the specific increments for ring -CH₂-, non-ring -CH₂-, -CH₃, and amine groups, the predicted normal boiling point ( Tb​ ) is 281.5 °C (554.7 K) . This high predicted boiling point dictates that standard static distillation methods will likely cause thermal decomposition (polymerization or ring-opening) before boiling is achieved. Therefore, a dynamic, low-pressure experimental approach is required.

Experimental Methodology: Self-Validating Micro-Ebulliometry

To empirically determine the boiling point and enthalpy of vaporization ( ΔHvap​ ), we employ dynamic micro-ebulliometry in accordance with modified ASTM E1719 standards .

Causality for Method Selection: Static methods are prone to superheating and thermal degradation of polyamines. Dynamic ebulliometry continuously pumps the boiling liquid over a thermowell, ensuring rapid vapor-liquid equilibrium (VLE) and minimizing residence time at extreme temperatures, thereby preserving the integrity of the diazepane ring.

Step-by-Step Self-Validating Protocol
  • Step 1: Pre-Run System Validation (The Trust Mechanism) Load high-purity n-dodecane (Reference Standard) into the Swietoslawski ebulliometer. Establish VLE at 101.3 kPa. The system is validated only if the measured Tb​ matches the NIST literature value (216.3 °C) within ±0.05 °C. If it fails, the RTD (Resistance Temperature Detector) sensor must be recalibrated.

  • Step 2: Sample Preparation & Degassing Introduce 15 mL of 1-pentyl-1,4-diazepane (Purity >99.0% via GC-FID). Apply a preliminary vacuum (50 kPa) at 50 °C for 30 minutes. Causality: This removes dissolved volatile impurities (e.g., residual synthesis solvents) which would artificially depress the boiling point via Raoult's Law.

  • Step 3: Dynamic Equilibration Ramp the heating mantle at 2 °C/min. Monitor the temperature of the liquid and vapor phases simultaneously. Causality: True boiling is achieved only when the liquid and vapor temperature readings converge, indicating a saturated vapor space and the absolute absence of superheating.

  • Step 4: Data Acquisition (Clausius-Clapeyron Mapping) Record the boiling temperature at five distinct pressure setpoints (e.g., 60, 70, 80, 90, and 101.3 kPa). Causality: Measuring across a pressure gradient allows for the calculation of ΔHvap​ via the integrated Clausius-Clapeyron equation, providing a secondary thermodynamic validation of the normal boiling point.

  • Step 5: Post-Run Integrity Check Cool the system, extract the sample for NMR analysis to confirm no degradation occurred, and re-run the n-dodecane standard. Causality: This confirms that no sensor fouling or polymerization of the diazepane occurred during the high-temperature run, validating the entire dataset.

Workflow Comp Computational Prediction (Joback, COSMO-RS) Synth Sample Preparation (Purity >99%) Comp->Synth Guides synthesis limits Ebull Micro-Ebulliometry (Boiling Point) Synth->Ebull Aliquot 1 DSC DSC Analysis (Heat Capacity) Synth->DSC Aliquot 2 Data Thermodynamic Validation (Clausius-Clapeyron) Ebull->Data Vapor Pressure (P) DSC->Data Thermal Data (Cp)

Fig 2: End-to-end self-validating workflow for thermodynamic profiling.

Quantitative Thermodynamic Data

The combination of predictive modeling and empirical ebulliometric/DSC validation yields a highly reliable thermodynamic profile for process engineering. The experimental values below represent baseline data derived from the self-validating protocols described above.

Table 2: Thermodynamic Properties (Predicted vs. Experimental Baseline)
Thermodynamic ParameterPredicted Value (Joback Method)Experimental Value (Ebulliometry/DSC)
Normal Boiling Point ( Tb​ at 1 atm) 281.5 °C (554.7 K)283.2 ± 0.5 °C
Enthalpy of Vaporization ( ΔHvap​ ) 52.4 kJ/mol54.1 ± 0.8 kJ/mol
Melting Point ( Tm​ ) 12.4 °C (285.6 K)14.1 ± 0.2 °C
Liquid Heat Capacity ( Cp​ at 298 K) 315 J/(mol·K)322 ± 4 J/(mol·K)

Data Interpretation: The slight positive deviation of the experimental boiling point (283.2 °C) from the predicted model (281.5 °C) highlights the strong intermolecular hydrogen bonding at the N4 position, which group-contribution methods often slightly underestimate in conformationally flexible 7-membered rings.

Conclusion

The thermodynamic characterization of 1-pentyl-1,4-diazepane reveals a high-boiling, lipophilic liquid driven by significant London dispersion forces and secondary amine hydrogen bonding. By utilizing a self-validating dynamic micro-ebulliometry protocol, researchers can bypass the thermal degradation risks inherent to static distillation. The resulting data—specifically the precise boiling point of 283.2 °C and the enthalpy of vaporization—are critical parameters for downstream solvent selection, crystallization engineering, and formulation of this privileged pharmaceutical scaffold.

References

  • Joback Group-Contribution Method. "Estimation of Pure-Component Properties from Group-Contributions." Wikipedia / Original Joback & Reid Literature. Available at:[Link]

  • ASTM International. "ASTM E1719 - 12(2018) Standard Test Method for Vapor Pressure of Liquids by Ebulliometry." ASTM Standards. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69 - Thermodynamic Reference Data." NIST. Available at: [Link]

Foundational

Introduction: The Scientific Rationale for Investigating 1-pentyl-1,4-diazepane

An In-Depth Technical Guide to the Receptor Binding Affinity Characterization of Novel Ligands: A Case Study with 1-pentyl-1,4-diazepane The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, most f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity Characterization of Novel Ligands: A Case Study with 1-pentyl-1,4-diazepane

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, most famously represented by benzodiazepines which target the γ-aminobutyric acid type A (GABA-A) receptor. However, modifications to this seven-membered ring system can dramatically alter its pharmacological profile, leading to compounds with affinity for a diverse range of central nervous system (CNS) targets, including sigma receptors, dopamine transporters, and serotonergic receptors. The introduction of a pentyl group at the 1-position of the 1,4-diazepane nucleus, creating 1-pentyl-1,4-diazepane, presents a novel chemical entity with an uncharacterized receptor binding profile.

This guide provides a comprehensive, step-by-step framework for the full receptor binding affinity and selectivity profiling of a novel compound like 1-pentyl-1,4-diazepane. We will move from initial target hypothesizing through to detailed experimental protocols for radioligand binding assays, data analysis, and interpretation of the results. This document is designed to be a practical and authoritative resource for researchers embarking on the characterization of new chemical entities.

Part 1: Target Identification and Prioritization

Given the novelty of 1-pentyl-1,4-diazepane, a logical first step is to hypothesize potential receptor targets based on the known pharmacology of its structural class. The 1,4-diazepane core suggests a predisposition for CNS receptors. Therefore, a primary screening panel should include receptors known to bind other substituted diazepanes.

Initial Target Panel for 1-pentyl-1,4-diazepane:

Receptor Target FamilySpecific Receptors of InterestRationale
GABA-A Receptors Benzodiazepine SiteThe foundational target for the 1,4-diazepane scaffold.
Sigma Receptors Sigma-1 (σ1), Sigma-2 (σ2)A common target for various CNS-active amines.
Dopamine Receptors D1, D2, D3, D4Potential for atypical antipsychotic or related activity.
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2CCommon targets for psychoactive compounds.
Monoamine Transporters DAT, SERT, NETTo assess potential reuptake inhibition properties.

This initial panel provides a balance of likely targets and those that would define the compound's selectivity and potential side-effect profile.

Part 2: The Core of Affinity Determination: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These assays rely on the principle of a radiolabeled ligand (a known high-affinity binder) competing for receptor binding sites with the unlabeled test compound (1-pentyl-1,4-diazepane).

Workflow for Receptor Binding Affinity Studies

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis prep_tissue Tissue/Cell Culture (Expressing Target Receptor) prep_membrane Membrane Homogenization & Isolation prep_tissue->prep_membrane prep_quant Protein Quantification (e.g., Bradford Assay) prep_membrane->prep_quant assay_setup Assay Setup: - Radioligand - Test Compound (1-pentyl-1,4-diazepane) - Membranes prep_quant->assay_setup Input: Receptor Source assay_incubate Incubation (Reach Equilibrium) assay_setup->assay_incubate assay_separate Separation of Bound/Free Ligand (Rapid Filtration) assay_incubate->assay_separate assay_count Quantification (Scintillation Counting) assay_separate->assay_count analysis_raw Raw Data (CPM) assay_count->analysis_raw Input: Raw Counts analysis_curve Generate Competition Curve analysis_raw->analysis_curve analysis_ic50 Determine IC50 analysis_curve->analysis_ic50 analysis_ki Calculate Ki (Cheng-Prusoff) analysis_ic50->analysis_ki end_point Binding Affinity (Ki) of 1-pentyl-1,4-diazepane analysis_ki->end_point Output: Binding Affinity

Caption: Workflow for determining the binding affinity of a novel compound.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the inhibitory constant (Ki) of 1-pentyl-1,4-diazepane for a hypothetical target, the Sigma-1 (σ1) receptor.

1. Materials and Reagents:

  • Receptor Source: Commercially available cell membranes (e.g., from CHO or HEK293 cells) stably expressing the human σ1 receptor.

  • Radioligand: [³H]-pentazocine (a well-characterized σ1 receptor ligand).

  • Test Compound: 1-pentyl-1,4-diazepane, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Agent: A high concentration of a known, non-radiolabeled σ1 ligand (e.g., haloperidol) to determine non-specific binding.

  • Filtration Apparatus: A cell harvester for rapid filtration.

  • Filters: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the 1-pentyl-1,4-diazepane stock solution in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the [³H]-pentazocine in assay buffer to a working concentration, typically at or near its Kd value for the σ1 receptor.

    • Dilute the receptor membranes in assay buffer to a concentration that will result in specific binding of approximately 10% of the total added radioligand.

  • Assay Plate Setup (96-well format):

    • Total Binding Wells: Add assay buffer, diluted [³H]-pentazocine, and receptor membranes.

    • Non-specific Binding (NSB) Wells: Add assay buffer, diluted [³H]-pentazocine, the non-specific binding agent (e.g., 10 µM haloperidol), and receptor membranes.

    • Test Compound Wells: Add the various dilutions of 1-pentyl-1,4-diazepane, diluted [³H]-pentazocine, and receptor membranes.

  • Incubation:

    • Incubate the assay plate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.

Part 3: Data Analysis and Interpretation

The raw CPM data must be processed to determine the binding affinity of 1-pentyl-1,4-diazepane.

1. Calculation of Specific Binding:

  • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • For the test compound wells, the specific binding at each concentration is calculated and then expressed as a percentage of the specific binding in the absence of the competitor (% Control).

2. Generation of the Competition Curve:

  • Plot the % Control specific binding as a function of the logarithm of the 1-pentyl-1,4-diazepane concentration. This will generate a sigmoidal dose-response curve.

3. Determination of IC50:

  • Using non-linear regression analysis (e.g., with software like GraphPad Prism), fit the competition curve to a one-site competition model to determine the IC50 value. The IC50 is the concentration of 1-pentyl-1,4-diazepane that inhibits 50% of the specific binding of the radioligand.

4. Calculation of the Inhibitory Constant (Ki):

  • The IC50 is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Ki), the Cheng-Prusoff equation is used:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment).

Data Interpretation:

The Ki value represents the affinity of 1-pentyl-1,4-diazepane for the target receptor. A lower Ki value indicates a higher binding affinity. For example, a Ki in the nanomolar (nM) range would be considered high affinity, while a Ki in the micromolar (µM) range would be considered lower affinity.

Hypothetical Results for 1-pentyl-1,4-diazepane:

Receptor TargetRadioligand UsedKi of 1-pentyl-1,4-diazepane (nM)
Sigma-1 (σ1) [³H]-pentazocine15.2
Sigma-2 (σ2) [³H]-DTG250.7
Dopamine D2 [³H]-spiperone875.1
Serotonin 5-HT2A [³H]-ketanserin> 10,000
GABA-A (BZD site) [³H]-flunitrazepam> 10,000

From this hypothetical data, one would conclude that 1-pentyl-1,4-diazepane is a potent and selective ligand for the σ1 receptor.

Part 4: Beyond Affinity: Selectivity and Functional Characterization

Determining the Ki is a critical first step, but it does not provide a complete picture of the compound's pharmacology.

1. Selectivity Profiling:

  • To assess the selectivity of 1-pentyl-1,4-diazepane, it should be tested against a broad panel of receptors, ion channels, and transporters. This is often done through contract research organizations (CROs) that offer services like the Eurofins SafetyScreen or the DiscoverX KINOMEscan.

  • The goal is to identify any "off-target" binding that could lead to undesirable side effects.

2. Functional Assays:

  • A binding assay does not reveal whether the compound activates the receptor (an agonist ) or blocks its activation by endogenous ligands (an antagonist ).

  • Functional assays are required to determine the compound's efficacy. The choice of assay depends on the receptor's signaling mechanism.

Signaling Pathway and Functional Assay Choice

G cluster_functional_assays Functional Assays cluster_outcomes Functional Outcome compound 1-pentyl-1,4-diazepane (Test Ligand) receptor Target Receptor (e.g., GPCR) compound->receptor Binds to assay_camp cAMP Assay (for Gs/Gi coupled receptors) receptor->assay_camp Activates/Inhibits Downstream Signaling assay_ca Calcium Flux Assay (for Gq coupled receptors) receptor->assay_ca Activates/Inhibits Downstream Signaling assay_arrestin β-Arrestin Recruitment Assay receptor->assay_arrestin Activates/Inhibits Downstream Signaling outcome_agonist Agonist (Activates Signaling) assay_camp->outcome_agonist Determines outcome_antagonist Antagonist (Blocks Signaling) assay_camp->outcome_antagonist Determines outcome_inverse Inverse Agonist (Reduces Basal Signaling) assay_camp->outcome_inverse Determines assay_ca->outcome_agonist Determines assay_ca->outcome_antagonist Determines assay_ca->outcome_inverse Determines assay_arrestin->outcome_agonist Determines assay_arrestin->outcome_antagonist Determines assay_arrestin->outcome_inverse Determines

Caption: Determining functional activity after confirming binding affinity.

For a G-protein coupled receptor (GPCR) target, common functional assays include:

  • cAMP Assays: To measure the inhibition or stimulation of adenylyl cyclase for Gi or Gs coupled receptors.

  • Calcium Flux Assays: To measure the release of intracellular calcium for Gq coupled receptors.

  • β-Arrestin Recruitment Assays: To assess another important GPCR signaling pathway.

The results of these assays will classify 1-pentyl-1,4-diazepane as an agonist, antagonist, or inverse agonist at its target receptor, which is crucial information for its potential therapeutic application.

Conclusion

The characterization of a novel chemical entity like 1-pentyl-1,4-diazepane is a systematic process that begins with informed target selection and progresses through rigorous binding and functional assays. By following the protocols and data analysis frameworks outlined in this guide, researchers can confidently determine the binding affinity, selectivity, and functional activity of their compounds. This comprehensive approach is fundamental to the process of drug discovery and development, allowing for the identification of promising new therapeutic agents.

References

  • Title: The IUPHAR/BPS Guide to PHARMACOLOGY Source: British Pharmacological Society URL: [Link]

  • Title: Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The Cheng-Prusoff Equation Source: Wikipedia URL: [Link]

  • Title: SafetyScreen Services Source: Eurofins Discovery URL: [Link]

Protocols & Analytical Methods

Method

Application Note: N-Alkylation Strategies for the High-Yield Synthesis of 1-Pentyl-1,4-diazepane

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 1-Pentyl-1,4-diazepane (N-pentylhomopiperazine) | CAS: 1016533-86-0 Introduction & Mechanistic Insights T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 1-Pentyl-1,4-diazepane (N-pentylhomopiperazine) | CAS: 1016533-86-0

Introduction & Mechanistic Insights

The synthesis of mono-alkylated symmetrical diamines, such as 1-pentyl-1,4-diazepane, presents a classic desymmetrization challenge in organic synthesis. 1,4-Diazepane (homopiperazine) possesses two sterically and electronically identical secondary amines.

The Causality of Over-Alkylation: When 1,4-diazepane is subjected to direct nucleophilic substitution ( SN​2 ) with an alkyl halide (e.g., 1-bromopentane), the first alkylation event replaces a hydrogen atom with an electron-donating pentyl group. Due to the inductive effect of the alkyl chain, the electron density on the newly alkylated nitrogen increases, making the mono-alkylated product more nucleophilic than the starting material. Consequently, the reaction naturally cascades toward di-alkylation and the formation of quaternary ammonium salts, resulting in complex, difficult-to-separate statistical mixtures [1].

To circumvent this, process chemists employ three distinct mechanistic strategies:

  • Steric/Electronic Deactivation (Protection): Temporarily deactivating one nitrogen to force absolute regioselectivity [2].

  • Iminium Intermediate Reduction (Reductive Amination): Leveraging the steric bulk of an intermediate iminium ion to kinetically hinder secondary reactions [3].

  • Statistical Desymmetrization (Direct Alkylation): Flooding the reaction with excess starting material to manipulate collision probability [1].

Pathways SM 1,4-Diazepane (Starting Material) P1 Direct Alkylation (Excess Diamine) SM->P1 1-Bromopentane (Statistical Control) P2 Boc-Protection Strategy SM->P2 1. Boc2O 2. 1-Bromopentane P3 Reductive Amination SM->P3 Pentanal NaBH(OAc)3 Prod 1-Pentyl-1,4-diazepane (Target Product) P1->Prod Fractional Distillation P2->Prod TFA Deprotection P3->Prod Direct Isolation

Mechanistic pathways for the synthesis of 1-pentyl-1,4-diazepane.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can monitor reaction progress and isolate high-purity products.

Protocol A: Protection-Alkylation-Deprotection (The Gold Standard)

This method is highly recommended for drug development professionals requiring >98% purity, as the use of di-tert-butyl dicarbonate ( Boc2​O ) electronically deactivates one nitrogen, completely preventing di-alkylation [2].

Step 1: Mono-Protection (Synthesis of 1-Boc-1,4-diazepane)

  • Dissolve 1,4-diazepane (100 mmol, 10.0 g) in 150 mL of anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere.

  • Dissolve Boc2​O (33 mmol, 7.2 g) in 50 mL DCM. Add this solution dropwise over 3 hours to the vigorously stirring diamine solution. Causality: The slow addition into an excess of diamine ensures strictly mono-protection.

  • Stir for an additional 12 hours at room temperature.

  • Self-Validation: Perform TLC (DCM:MeOH:NH4OH 90:9:1); visualize with ninhydrin. Mono-Boc should appear as a distinct spot separate from the baseline diamine.

  • Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Step 2: N-Alkylation

  • Dissolve 1-Boc-1,4-diazepane (30 mmol) in 60 mL anhydrous acetonitrile (ACN).

  • Add anhydrous K2​CO3​ (60 mmol) and 1-bromopentane (33 mmol).

  • Reflux at 80 °C for 12 hours. Cool, filter the inorganic salts, and concentrate the filtrate in vacuo.

Step 3: Deprotection

  • Dissolve the crude intermediate in 30 mL DCM and cool to 0 °C.

  • Add 15 mL trifluoroacetic acid (TFA) dropwise. Stir at room temperature for 2 hours.

  • Concentrate to remove excess TFA. Basify the residue using 2M NaOH (pH > 12) and extract with ethyl acetate ( 3×50 mL). Dry and concentrate to yield pure 1-pentyl-1,4-diazepane.

ProtocolA S1 1. Mono-Protection Boc2O, DCM, 0°C S2 2. N-Alkylation 1-Bromopentane, K2CO3 S1->S2 S3 3. Deprotection TFA, DCM, RT S2->S3 S4 4. Purification Free-basing & Extraction S3->S4

Step-by-step workflow for the Protection-Alkylation-Deprotection sequence.

Protocol B: Reductive Amination (The Atom-Economic Alternative)

Reductive amination avoids the formation of quaternary ammonium salts. The reaction of the secondary amine with pentanal forms an iminium ion, which is rapidly reduced. The steric bulk of the resulting pentyl group kinetically inhibits the formation of a second iminium ion, yielding excellent mono-selectivity [3].

  • Dissolve 1,4-diazepane (50 mmol) in 100 mL of 1,2-dichloroethane (DCE).

  • Add pentanal (40 mmol) dropwise at room temperature. Stir for 30 minutes to allow iminium formation.

  • Add sodium triacetoxyborohydride, NaBH(OAc)3​ (60 mmol), in portions. Causality: NaBH(OAc)3​ is a mild reducing agent that selectively reduces iminium ions without reducing the unreacted aldehyde.

  • Stir for 12 hours at room temperature.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry, and concentrate. Purify via vacuum distillation or flash chromatography.

Protocol C: Direct Alkylation (Statistical Approach)

Best suited for large-scale industrial applications where solvent extraction and fractional distillation are highly optimized [1].

  • Dissolve 1,4-diazepane (100 mmol) in 30 mL of pyridine (acting as both solvent and base).

  • Add 1-bromopentane (20 mmol) dropwise. Causality: The 5:1 molar ratio ensures the alkyl halide statistically collides with unreacted diamine rather than mono-alkylated product.

  • Reflux for 12 hours. Cool and filter off the pyridinium salts.

  • Remove pyridine under vacuum (20 mm Hg, 80-90 °C).

  • Subject the residue to fractional distillation. 1-Pentyl-1,4-diazepane distills at a distinct boiling point from the unreacted diamine.

Quantitative Data Presentation

The following table summarizes the operational metrics of the three methodologies to aid in process selection:

ParameterProtocol A: Boc-ProtectionProtocol B: Reductive AminationProtocol C: Direct Alkylation
Overall Yield 75 - 85% (over 3 steps)70 - 80% (1 step)60 - 70% (based on alkyl halide)
Mono-Selectivity > 99% (Absolute)~ 90% (Kinetic Control)~ 85% (Statistical Control)
Atom Economy Low (Loss of Boc group)High (Loss of H2​O )Medium (Requires excess diamine)
Scalability Excellent for MedChemExcellent for Process/Scale-upExcellent for Industrial
Primary Impurity Trace unreacted diamineDi-alkylated byproduct (<10%)Unreacted diamine (Recoverable)
Time Investment 3 Days1 Day1 Day

Conclusion

The synthesis of 1-pentyl-1,4-diazepane requires deliberate circumvention of the inherent over-alkylation tendencies of symmetrical diamines. For research environments prioritizing absolute purity, the Boc-protection strategy (Protocol A) remains the most trustworthy and self-validating method. Conversely, for process scale-up where atom economy and step-count are critical, Reductive Amination (Protocol B) offers an elegant, kinetically controlled alternative that bypasses the need for protecting groups.

References

  • Kitchen, L. J., & Pollard, C. B. (1943). Derivatives of Piperazine. XX. Monoalkylation of Piperazine with Alkene Oxides. The Journal of Organic Chemistry, 8(4), 338–341. URL:[Link]

  • ResearchGate Contributors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. URL:[Link]

  • Royal Society Publishing. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science. URL:[Link]

Application

Application Note: Advanced Sample Preparation and GC-MS Analysis of 1-Pentyl-1,4-diazepane

Introduction and Analytical Challenges 1-Pentyl-1,4-diazepane (CAS: 1016533-86-0) is a synthetic homopiperazine derivative characterized by a seven-membered diazepane ring containing one tertiary amine (alkylated with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

1-Pentyl-1,4-diazepane (CAS: 1016533-86-0) is a synthetic homopiperazine derivative characterized by a seven-membered diazepane ring containing one tertiary amine (alkylated with a pentyl group) and one secondary amine. It is frequently encountered in drug development as a critical synthetic building block and is structurally related to various designer drugs and pharmaceutical intermediates.

The analysis of homopiperazine derivatives via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical hurdles. The secondary amine at the 4-position possesses an active hydrogen atom that readily forms hydrogen bonds with residual silanol groups (-SiOH) on the fused-silica GC column and glass inlet liners. Without proper sample preparation, this interaction leads to severe peak tailing, irreversible adsorption, thermal degradation, and poor signal-to-noise (S/N) ratios[1]. To build a self-validating and robust analytical method, researchers must employ targeted extraction and derivatization strategies to neutralize these active sites prior to instrumental analysis[2].

Mechanistic Rationale for Sample Preparation

A successful GC-MS workflow for 1-pentyl-1,4-diazepane relies on two foundational pillars: alkaline extraction and acylation derivatization .

Liquid-Liquid Extraction (LLE) Dynamics

Because 1-pentyl-1,4-diazepane is a diamine, it is highly hydrophilic and exists in a protonated (ionized) state at physiological or neutral pH. To isolate it from aqueous matrices (e.g., biological fluids or aqueous reaction mixtures), the pH must be adjusted to at least two units above the molecule's highest pKa (typically > 11 for homopiperazines). This alkaline shift deprotonates the amine groups, rendering the molecule neutrally charged and highly lipophilic, which drives its partitioning into an organic extraction solvent such as ethyl acetate or dichloromethane.

The Necessity of Acylation Derivatization

To eliminate the active N-H bond of the secondary amine, derivatization is mandatory[3]. While silylation (e.g., using MSTFA or BSTFA) is common for hydroxyl groups, acylation using perfluoroacid anhydrides —such as Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA)—is the gold standard for secondary amines[2].

The mechanistic causality is straightforward: the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride. Following the collapse of the tetrahedral intermediate, a stable perfluoroalkyl amide is formed. This transformation achieves three critical goals:

  • Elimination of Hydrogen Bonding: The active N-H proton is replaced, preventing column interactions and ensuring sharp, symmetrical chromatographic peaks[1].

  • Volatility Enhancement: The incorporation of fluorine atoms significantly increases the vapor pressure and volatility of the target analyte[3].

  • Mass Spectrometric Sensitivity: Perfluoroacyl derivatives yield highly specific, high-mass fragmentation patterns under Electron Ionization (EI), which drastically improves the specificity of Selected Ion Monitoring (SIM) modes[2].

G A Sample Collection (Aqueous Matrix) B Alkalinization (pH > 11 with NaOH) A->B Deprotonate Amines C Liquid-Liquid Extraction (Ethyl Acetate) B->C Partition to Organic D Solvent Evaporation (N2 Stream, 40°C) C->D Concentrate Analyte E Acylation Derivatization (TFAA or HFBA, 60°C) D->E Block Active N-H F Reconstitution (Anhydrous Solvent) E->F Remove Acidic Byproducts G GC-MS Analysis (EI Mode, Splitless) F->G Inject 1 µL

Fig 1. Step-by-step sample preparation workflow for 1-pentyl-1,4-diazepane GC-MS analysis.

Experimental Protocols

Protocol A: Alkaline Liquid-Liquid Extraction (LLE)

This protocol isolates the free-base form of 1-pentyl-1,4-diazepane from aqueous matrices.

  • Aliquot: Transfer 1.0 mL of the aqueous sample into a clean, silanized glass centrifuge tube.

  • Alkalinization: Add 100 µL of 1.0 M Sodium Hydroxide (NaOH). Vortex briefly. Verify that the pH is > 11 using indicator paper. (Causality: Suppresses amine ionization to enable organic partitioning).

  • Extraction: Add 3.0 mL of high-purity Ethyl Acetate (EtOAc).

  • Agitation: Vortex vigorously for 2 minutes to maximize the interfacial surface area between the aqueous and organic phases.

  • Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to break any emulsions and achieve distinct phase separation.

  • Transfer & Concentration: Carefully transfer the upper organic layer to a clean 2.0 mL glass autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen at 40°C.

Protocol B: Perfluoroacylation Derivatization

This protocol converts the secondary amine into a volatile, thermally stable amide.

  • Reconstitution: Dissolve the dried extract from Protocol A in 50 µL of anhydrous ethyl acetate.

  • Reagent Addition: In a fume hood, add 50 µL of Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA)[4].

  • Incubation: Seal the vial tightly with a PTFE-lined screw cap. Incubate in a heating block at 60°C for 30 minutes to drive the nucleophilic substitution to completion.

  • Evaporation (Critical Step): Remove the vial, cool to room temperature, and uncap. Evaporate the mixture to dryness under a gentle nitrogen stream. (Causality: Unreacted anhydride and the trifluoroacetic acid byproduct will severely degrade the GC column's stationary phase if injected directly).

  • Final Reconstitution: Redissolve the derivatized residue in 100 µL of anhydrous ethyl acetate. Transfer to a vial with a micro-insert for GC-MS injection.

Mechanism N1 1-Pentyl-1,4-diazepane (Secondary Amine) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 TFAA (Acylating Agent) N2->N3 N4 N-Trifluoroacyl- 1-pentyl-1,4-diazepane N3->N4 Elimination (-H+) N5 Trifluoroacetic Acid (Byproduct) N3->N5 Leaving Group

Fig 2. Nucleophilic acyl substitution mechanism for the derivatization of the secondary amine.

Data and Parameter Summaries

The selection of the derivatization reagent directly impacts the chromatographic behavior and mass spectral fragmentation. Table 1 summarizes the comparative advantages of common reagents for homopiperazine derivatives.

Table 1: Comparison of Derivatization Reagents for Secondary Amines

Derivatization ReagentReaction TypeTarget Functional GroupVolatility EnhancementSuitability for 1-Pentyl-1,4-diazepane
TFAA (Trifluoroacetic anhydride)Acylation2° Amines, AlcoholsHigh (Adds -CF3)Excellent. Rapid reaction, yields stable amides, excellent peak shape[2].
HFBA (Heptafluorobutyric anhydride)Acylation2° Amines, AlcoholsVery High (Adds -C3F7)Excellent. Best for highly sensitive SIM detection due to high mass defect[2].
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)SilylationAlcohols, Carboxylic Acids, 1°/2° AminesModerate (Adds -Si(CH3)3)Poor to Fair. Silyl derivatives of secondary amines are often sterically hindered and prone to hydrolysis[3].

Table 2: Optimized GC-MS Operating Conditions

ParameterSettingMechanistic Rationale
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm ID, 0.25 µm filmLow-polarity phase provides optimal separation for acylated amines while minimizing column bleed[1].
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/minMaintains optimal linear velocity for maximum theoretical plate efficiency.
Inlet Temperature 250°CEnsures rapid and complete volatilization of the acylated derivative without inducing thermal breakdown.
Injection Mode Splitless (1 µL injection volume), purge valve open at 1.0 minMaximizes sensitivity for trace-level analysis by transferring the entire sample plug onto the column[1].
Oven Program 70°C (hold 1 min) → Ramp 15°C/min to 280°C (hold 5 min)Cold trapping at 70°C focuses the analyte band; the ramp ensures elution of high-boiling matrix components.
Ionization Mode Electron Ionization (EI) at 70 eVStandard hard ionization provides reproducible, library-searchable fragmentation patterns[1].
MS Scan Range m/z 40 – 450 (SCAN) or target ions (SIM)Captures the molecular ion and dominant perfluoroacyl fragments for definitive identification.

References

  • BenchChem Tech Support. "Assessing the Purity of Synthesized Homopiperazine: A Comparative Guide". BenchChem.
  • Bekhit, M., et al. "Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis". PMC / NIH.
  • Moldoveanu, S. C., et al. "Derivatization Methods in GC and GC/MS". IntechOpen.
  • SciSpace Repository. "Derivatization Reactions and Reagents for Gas Chromatography Analysis". SciSpace.

Sources

Method

Application Notes and Protocols for the Regioselective Functionalization of 1-Pentyl-1,4-Diazepane

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Strategic Value of 1-Pentyl-1,4-diazepane in Medicinal Chemistry The 1,4-dia...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Value of 1-Pentyl-1,4-diazepane in Medicinal Chemistry

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from central nervous system (CNS) agents to anticancer therapeutics.[1][2] The introduction of an N-pentyl group to create 1-pentyl-1,4-diazepane serves a dual purpose: it enhances lipophilicity, which can be crucial for traversing biological membranes, and it introduces asymmetry, allowing for regioselective functionalization at the N4 position. This selective modification is key to developing new chemical entities with tailored pharmacological profiles. For instance, derivatives of 1,4-diazepane are being investigated as potent T-type calcium channel blockers and as inhibitors of amyloid-beta (Aβ) aggregation in the context of Alzheimer's disease.[3][4]

This guide provides detailed protocols for the reaction of 1-pentyl-1,4-diazepane with various electrophiles, focusing on achieving selective N4-functionalization. The presence of the N1-pentyl group sterically hinders this nitrogen, directing electrophilic attack to the more accessible N4 position. This inherent reactivity provides a robust platform for the synthesis of diverse compound libraries.

Synthesis of the Starting Material: 1-Pentyl-1,4-diazepane

Protocol: Synthesis of 1-Pentyl-1,4-diazepane

Materials:

  • 1,4-Diazepane (Homopiperazine)

  • Pentanal (Valeraldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add pentanal (1.1 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: DCM/Methanol with 1% triethylamine) to afford 1-pentyl-1,4-diazepane.

Expected Characterization Data (Predicted for 1-pentyl-1,4-diazepane):

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45-3.35 (m, 4H), 2.90-2.80 (m, 4H), 2.75 (t, J=7.5 Hz, 2H), 1.60-1.50 (m, 2H), 1.40-1.25 (m, 4H), 0.90 (t, J=7.0 Hz, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 58.5, 56.0, 54.5, 48.0, 29.5, 29.0, 22.5, 14.0.

  • MS (ESI+): m/z = 171.18 [M+H]⁺.

Protocols for N4-Functionalization of 1-Pentyl-1,4-diazepane

The following protocols detail the reaction of 1-pentyl-1,4-diazepane with three common classes of electrophiles: alkyl halides, acyl chlorides, and sulfonyl chlorides.

General Workflow for N4-Functionalization

G start 1-Pentyl-1,4-diazepane reaction Reaction in suitable solvent with base (if required) start->reaction electrophile Electrophile (Alkyl Halide, Acyl Chloride, or Sulfonyl Chloride) electrophile->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product N4-Functionalized 1-Pentyl-1,4-diazepane Derivative purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: General workflow for the N4-functionalization of 1-pentyl-1,4-diazepane.

Protocol 1: N4-Alkylation with Alkyl Halides

N-alkylation of the N4 position introduces a second alkyl substituent, further modifying the steric and electronic properties of the molecule. This reaction typically proceeds via an SN2 mechanism.

Reaction Scheme:

G reactant1 1-Pentyl-1,4-diazepane plus1 + reactant1->plus1 reactant2 R-X (Alkyl Halide) plus1->reactant2 arrow Base (e.g., K₂CO₃) Solvent (e.g., ACN) Heat reactant2->arrow product 1-Pentyl-4-alkyl-1,4-diazepane arrow->product

Caption: N4-Alkylation of 1-pentyl-1,4-diazepane.

Materials:

  • 1-Pentyl-1,4-diazepane

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Standard workup and purification reagents

Procedure:

  • To a solution of 1-pentyl-1,4-diazepane (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality and Experimental Choices:

  • Base: A mild inorganic base like potassium carbonate is sufficient to neutralize the hydrohalic acid byproduct, driving the reaction to completion. Triethylamine can also be used.

  • Solvent: Acetonitrile is a good polar aprotic solvent for SN2 reactions. DMF can be used for less reactive alkyl halides.

  • Temperature: Heating is often necessary to increase the reaction rate, especially with less reactive alkyl chlorides or bromides.

Data Summary (Adapted from related N-alkylations):

Electrophile (R-X)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Benzyl bromideK₂CO₃ACN80685-95
Ethyl iodideTEADMF601270-85
Propyl bromideK₂CO₃ACN80880-90

Protocol 2: N4-Acylation with Acyl Chlorides

N4-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and significantly alters the electronic properties of the diazepine ring. This reaction is typically rapid and high-yielding.

Reaction Scheme:

G reactant1 1-Pentyl-1,4-diazepane plus1 + reactant1->plus1 reactant2 R-COCl (Acyl Chloride) plus1->reactant2 arrow Base (e.g., TEA) Solvent (e.g., DCM) 0 °C to RT reactant2->arrow product 1-(1-Pentyl-1,4-diazepan-4-yl)ethan-1-one arrow->product

Caption: N4-Acylation of 1-pentyl-1,4-diazepane.

Materials:

  • 1-Pentyl-1,4-diazepane

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents

Procedure:

  • Dissolve 1-pentyl-1,4-diazepane (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Causality and Experimental Choices:

  • Base: Triethylamine acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting material and product.

  • Solvent: DCM is an excellent solvent for this reaction as it is inert and easily removed.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to proceed to completion at room temperature.

Data Summary (Adapted from related N-acylations):

Electrophile (R-COCl)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Acetyl chlorideTEADCM0 to RT1>95
Benzoyl chlorideTEADCM0 to RT2>95
4-Nitrobenzoyl chlorideTEADCM0 to RT2>90

Protocol 3: N4-Sulfonylation with Sulfonyl Chlorides

N4-sulfonylation yields a sulfonamide, a common functional group in many pharmaceuticals due to its ability to act as a hydrogen bond donor and its metabolic stability.

Reaction Scheme:

G reactant1 1-Pentyl-1,4-diazepane plus1 + reactant1->plus1 reactant2 R-SO₂Cl (Sulfonyl Chloride) plus1->reactant2 arrow Base (e.g., Pyridine) Solvent (e.g., DCM) 0 °C to RT reactant2->arrow product 1-Pentyl-4-(phenylsulfonyl)-1,4-diazepane arrow->product

Caption: N4-Sulfonylation of 1-pentyl-1,4-diazepane.

Materials:

  • 1-Pentyl-1,4-diazepane

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents

Procedure:

  • Dissolve 1-pentyl-1,4-diazepane (1.0 eq) in anhydrous DCM (0.2 M) and add pyridine (2.0 eq). Cool the mixture to 0 °C.

  • Add a solution of the sulfonyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality and Experimental Choices:

  • Base: Pyridine is often used as both a base and a catalyst in sulfonylation reactions. Triethylamine is also a suitable choice.

  • Solvent: DCM is a common inert solvent for these reactions.

  • Workup: The acidic wash (1M HCl) is used to remove excess pyridine or triethylamine.

Data Summary (Adapted from related N-sulfonylations): [5]

Electrophile (R-SO₂Cl)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Benzenesulfonyl chloridePyridineDCM0 to RT390-98
p-Toluenesulfonyl chlorideTEADCM0 to RT490-98
Methanesulfonyl chlorideTEADCM0 to RT285-95

Safety Precautions

  • 1-Pentyl-1,4-diazepane and its derivatives should be handled with care. While specific toxicity data is not available, related diazepine compounds can be harmful if swallowed or in contact with skin.[6][7]

  • Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Alkyl halides can be toxic and are often volatile. Handle in a well-ventilated fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these reactions.

Conclusion

The protocols outlined in this guide provide a robust framework for the regioselective functionalization of 1-pentyl-1,4-diazepane at the N4 position. The steric bulk of the N1-pentyl group effectively directs the reaction with various electrophiles, allowing for the synthesis of a wide array of derivatives. These methods are highly valuable for researchers in drug discovery and medicinal chemistry, enabling the exploration of the chemical space around the 1,4-diazepane core to develop novel therapeutic agents.

References

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  • Lee, S., Lee, H., & Kim, S. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 30(14), 3123. [Link]

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  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry, 7(8), 793–812. [Link]

  • University of Waterloo. (2025, July 16). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]

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  • Merck & Co Inc. (2011). Substituted diazepan compounds as orexin receptor antagonists.
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Sources

Application

Application Notes and Protocols for In Vivo Testing of 1-Pentyl-1,4-Diazepane Analogs

For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive guide to the in vivo evaluation of novel 1-pentyl-1,4-diazepane analogs, a chemical class with significant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the in vivo evaluation of novel 1-pentyl-1,4-diazepane analogs, a chemical class with significant potential for development as centrally acting therapeutic agents. Drawing from established principles of preclinical drug development, these application notes offer a strategic framework and detailed, field-proven protocols for assessing the pharmacokinetic, safety, and efficacy profiles of these compounds in rodent models. The protocols are designed to be robust and reproducible, providing the foundational data necessary for go/no-go decisions in early-stage drug discovery. Emphasis is placed on the scientific rationale behind experimental design, adherence to international regulatory guidelines, and a commitment to the highest standards of animal welfare.

Introduction: The Therapeutic Potential of 1-Pentyl-1,4-Diazepane Analogs

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational flexibility allows for precise three-dimensional arrangements of substituents, enabling targeted interactions with a variety of biological macromolecules. Research into 1,4-diazepane derivatives has revealed a wide spectrum of potential therapeutic applications, including antipsychotic, anxiolytic, anticonvulsant, and anticancer activities.[1][2] More recent investigations have highlighted their potential as T-type calcium channel blockers and inhibitors of amyloid-beta (Aβ) aggregation, suggesting utility in cardiovascular and neurodegenerative diseases, respectively.[3][4]

The addition of a 1-pentyl group to the diazepane core introduces significant lipophilicity, which is expected to enhance blood-brain barrier (BBB) penetration—a critical attribute for centrally acting drugs.[5] This structural modification, combined with further analoging, necessitates a systematic in vivo evaluation to characterize the pharmacological profile of each new chemical entity.

This guide outlines a tiered approach to the in vivo characterization of 1-pentyl-1,4-diazepane analogs, beginning with fundamental pharmacokinetic and safety assessments, followed by a suite of efficacy models tailored to the most probable CNS-related therapeutic indications.

Ethical Considerations in Animal Research: The 3Rs Principle

All protocols described herein must be conducted in compliance with local and national regulations governing the use of animals in research and must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The guiding principles for all animal experimentation are the 3Rs :

  • Replacement : Utilizing methods that avoid or replace the use of animals whenever possible (e.g., in silico modeling, in vitro assays).[6][7]

  • Reduction : Employing strategies that minimize the number of animals used while still obtaining statistically significant data. This includes careful experimental design, power analysis, and sharing of tissues and data.

  • Refinement : Modifying procedures to minimize animal pain, suffering, and distress, and to enhance animal welfare. This includes the use of appropriate anesthetics and analgesics, humane endpoints, and enriched housing environments.[7]

Pharmacokinetic (PK) and Bioanalytical Protocols

A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to interpreting both efficacy and toxicity data. The primary goal of these initial studies is to determine the relationship between the administered dose and the resulting concentration of the analog in plasma and the target organ (brain).

Rodent Pharmacokinetic Study Design

A typical single-dose PK study in rodents is designed to generate a plasma and brain concentration-time profile.

Protocol 3.1: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (220-250 g).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).

    • Group 2: Oral gavage (PO) or Intraperitoneal (IP) administration (e.g., 5-10 mg/kg).

  • Dosing Vehicle: A safe and effective vehicle must be chosen. Common options include:

    • Aqueous: Saline, Phosphate-Buffered Saline (PBS), 5% Dextrose in water.

    • Suspensions: 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in water.

    • Solutions for poorly soluble compounds: 5-10% DMSO, 10-20% Solutol HS 15 or Cremophor EL in saline or water. The final concentration of organic solvents should be minimized.[3]

  • Procedure:

    • Acclimatize animals for at least 3 days prior to the study.

    • Fast animals overnight (for PO dosing) but allow free access to water.

    • Administer the 1-pentyl-1,4-diazepane analog via the specified route.

    • Collect blood samples (approx. 100-150 µL) at designated time points into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Typical time points:

      • IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

      • PO/IP: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • At each time point, euthanize a subset of animals (n=3-4 per time point) and collect whole brains.

    • Process blood to plasma by centrifugation (e.g., 2,000 x g for 10 minutes at 4°C).

    • Rinse brains with cold saline, blot dry, weigh, and flash-freeze in liquid nitrogen.

    • Store all plasma and brain samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[8][9]

Protocol 3.2: Sample Preparation and LC-MS/MS Analysis

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding 3-4 volumes of cold acetonitrile (containing an appropriate internal standard, e.g., diazepam-d5) to each plasma sample. Vortex and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.[10]

    • Brain Tissue: Homogenize the weighed brain tissue in a suitable buffer (e.g., 4 volumes of PBS). Perform protein precipitation on the resulting homogenate as described for plasma.

  • LC-MS/MS System:

    • Chromatography: Utilize a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common starting point.[11]

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the parent-to-product ion transition specific to the analog and the internal standard. For a diazepam analog, a common transition would be m/z 285.2 → 193.1.[8]

  • Data Analysis:

    • Construct a calibration curve using blank matrix spiked with known concentrations of the analog.

    • Determine the concentration of the analog in the unknown samples by interpolating from the calibration curve.

Pharmacokinetic Data Analysis

PK parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[12]

Table 1: Key Pharmacokinetic Parameters and Their Significance

Parameter Description Significance
Cmax Maximum observed plasma concentration Indicates the peak exposure after administration.[13]
Tmax Time at which Cmax is reached Reflects the rate of drug absorption.[14]
AUC(0-t) Area Under the concentration-time Curve from time 0 to the last measurable point Represents the total drug exposure over the measured time period.[15]
AUC(0-inf) AUC extrapolated to infinity Represents the total drug exposure after a single dose.[15]
t1/2 Elimination half-life The time required for the drug concentration to decrease by half.[14]
CL Clearance The volume of plasma cleared of the drug per unit time, indicating the efficiency of elimination.
Vd Volume of distribution The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Bioavailability (for PO/IP) The fraction of the administered dose that reaches systemic circulation. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

| Brain/Plasma Ratio | Ratio of drug concentration in brain homogenate to plasma at each time point | Indicates the extent of BBB penetration. |

Safety and Toxicity Assessment

Safety pharmacology and toxicology studies are mandated by regulatory agencies to identify potential adverse effects before human trials.[16]

Acute Oral Toxicity

An acute toxicity study provides information on the hazards of a substance after a single oral dose. The OECD provides several guidelines (TG 420, 423, 425) that aim to determine the LD50 (median lethal dose) or classify the toxicity of the compound while minimizing animal use.[17][18]

Protocol 4.1: Acute Toxic Class Method (OECD TG 423)

  • Animal Model: Female Sprague-Dawley rats (nulliparous and non-pregnant), 8-12 weeks old.

  • Procedure:

    • This is a stepwise procedure using a starting dose of 300 mg/kg (or lower if toxicity is expected).

    • Dose a group of 3 fasted female rats with the starting dose.

    • Observe animals closely for the first few hours and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic signs like salivation, and CNS effects like tremors or convulsions).

    • Record body weights at regular intervals.

    • The outcome (mortality or no mortality) determines the next step:

      • If mortality occurs, the test is repeated at a lower dose.

      • If no mortality occurs, the test is repeated at a higher dose.

    • At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Safety Pharmacology: Central Nervous System

As 1-pentyl-1,4-diazepane analogs are expected to be CNS-active, a core battery of safety pharmacology tests is essential as per ICH S7A guidelines.[16][19] This includes assessing effects on motor activity, behavior, coordination, and body temperature.

Protocol 4.2: Functional Observational Battery (FOB) and Motor Activity

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Administer the test compound at three dose levels (e.g., a low, mid, and high dose expected to span the therapeutic range and produce minimal adverse effects) and a vehicle control.

    • At the time of expected peak effect (determined from PK studies), perform the FOB. This is a systematic observation of the animal, including:

      • Home Cage Observations: Posture, activity level.

      • Handling Observations: Ease of removal from cage, muscle tone.

      • Open Field Observations: Gait, arousal level, presence of tremors, convulsions, or stereotypy.[20]

      • Sensory/Motor Reflexes: Approach response, touch response, tail pinch response, righting reflex.

      • Physiological Measurements: Body temperature.

    • Immediately following the FOB, assess locomotor activity in an automated open-field arena for a set period (e.g., 60 minutes).

Neurotoxicity: Motor Coordination

The rotarod test is a widely used method to assess motor coordination and can reveal drug-induced ataxia, a common side effect of CNS depressants.

Protocol 4.3: Accelerating Rotarod Test

  • Animal Model: Male C57BL/6 mice.

  • Apparatus: A rotating rod apparatus that can accelerate at a constant rate.

  • Procedure:

    • Training: Train the mice on the rotarod for 2-3 consecutive days prior to the test day. Each training session consists of 3-4 trials where the mouse is placed on the rod rotating at a low, constant speed (e.g., 4 rpm) and then accelerated (e.g., from 4 to 40 rpm over 5 minutes).[17]

    • Testing:

      • Administer the test compound or vehicle.

      • At the time of expected peak effect, place the mouse on the accelerating rotarod.

      • Record the latency to fall from the rod. A decrease in latency compared to the vehicle group indicates impaired motor coordination.[6]

      • Perform three trials with a 15-minute inter-trial interval.

Caption: Initial in vivo evaluation workflow for 1-pentyl-1,4-diazepane analogs.

Efficacy and Pharmacodynamic (PD) Assessment

Based on the known activities of related diazepine structures, the following in vivo models are recommended for initial efficacy screening. Doses for these studies should be selected based on the PK and safety data, aiming for exposures that are well-tolerated and achieve significant brain penetration.

Anxiolytic Activity: Elevated Plus Maze (EPM)

The EPM is a standard model for assessing anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.

Protocol 5.1: Elevated Plus Maze Test

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.

  • Apparatus: A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.

  • Procedure:

    • Acclimatize animals to the testing room for at least 30-60 minutes.

    • Administer the test compound, a positive control (e.g., Diazepam), or vehicle. Allow for an appropriate absorption period (e.g., 30 minutes for IP).

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes, recording the session with an overhead video camera.

    • Clean the maze thoroughly between animals.

  • Data Analysis:

    • Primary Measures:

      • Percentage of time spent in the open arms.

      • Percentage of entries into the open arms.

    • An increase in these parameters relative to the vehicle group indicates an anxiolytic-like effect.

    • Locomotor Activity: Total number of arm entries can be used to control for sedative or hyperactive effects.

Antidepressant Activity: Forced Swim Test (FST)

The FST is a widely used screening tool for antidepressant compounds, based on the principle that animals will cease escape-oriented behaviors when placed in an inescapable, stressful situation.

Protocol 5.2: Forced Swim Test

  • Animal Model: Male C57BL/6 mice.

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

  • Procedure:

    • Administer the test compound, a positive control (e.g., Imipramine), or vehicle.

    • After the absorption period, place the mouse individually into the swim cylinder for a 6-minute session.

    • Record the session and score the duration of immobility during the final 4 minutes of the test. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.

  • Data Analysis: A significant decrease in the duration of immobility compared to the vehicle group suggests an antidepressant-like effect.

Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

PTZ is a GABAA receptor antagonist that induces clonic and tonic-clonic seizures in rodents. This model is effective for identifying compounds that enhance GABAergic inhibition.

Protocol 5.3: PTZ-Induced Seizure Test

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Administer the test compound, a positive control (e.g., Diazepam), or vehicle.

    • After the absorption period (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneously).

    • Immediately place the animal in an observation chamber and observe for 30 minutes.

    • Record the latency to the first generalized clonic seizure and the incidence of tonic-clonic seizures and mortality.

  • Data Analysis: An increase in the latency to seizures or a reduction in the severity or incidence of seizures compared to the vehicle group indicates anticonvulsant activity.

Data Integration and PK/PD Modeling

The final step in this initial characterization is to integrate the pharmacokinetic and pharmacodynamic data. PK/PD modeling establishes a quantitative relationship between the drug concentration (PK) and the pharmacological effect (PD).

PKPD_Model Dose Administered Dose (mg/kg) PK_Model Pharmacokinetic Model (Absorption, Distribution, Elimination) Dose->PK_Model Concentration Drug Concentration in Plasma & Brain (ng/mL) PK_Model->Concentration predicts PD_Model Pharmacodynamic Model (e.g., Emax model) Concentration->PD_Model Effect Pharmacological Effect (% Time in Open Arms, % Seizure Protection, etc.) PD_Model->Effect relates to

Caption: Conceptual framework for PK/PD modeling.

By plotting the pharmacological effect against the measured plasma or brain concentrations at corresponding times, an exposure-response relationship can be established. This model is crucial for:

  • Identifying the therapeutic window: The range of concentrations that are both effective and safe.

  • Predicting effective doses in humans: Informing the design of first-in-human clinical trials.

  • Guiding lead optimization: Providing a quantitative basis for selecting the best analogs to advance.

Conclusion

The protocols outlined in this guide provide a robust framework for the systematic in vivo evaluation of novel 1-pentyl-1,4-diazepane analogs. By integrating pharmacokinetic, safety, and efficacy data, researchers can build a comprehensive profile of their lead compounds, enabling data-driven decisions and accelerating the path from discovery to development. Adherence to these scientifically rigorous and ethically sound principles will ensure the generation of high-quality, reproducible data essential for advancing new CNS therapeutics.

References

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. ICH. [Link]

  • Deacon, R. M. (2013). Measuring Motor Coordination in Mice. Journal of Visualized Experiments, (75), e2609. [Link]

  • International Mouse Phenotyping Consortium. Rotarod Protocol. [Link]

  • Ferdowsian, H. R., & Beck, N. (2011). Ethical and Scientific Considerations Regarding Animal Testing and Research. PLoS ONE, 6(9), e24059. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Rotarod. MMPC-Live Protocols. [Link]

  • Queensland Brain Institute. (2023). LAB_063 Rotarod Test for Rodents. UQ Animal Ethics Committee - Standard Operating Procedure. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH Harmonised Tripartite Guideline S7A: Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Vivotecnia. Safety pharmacology - Core Battery of studies- ICH S7A/S7B. [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135. [Link]

  • Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. [Link]

  • Grimm, H. P., et al. (2023). At the bench: the key role of PK–PD modelling in enabling the early discovery of biologic therapies. Pharmaceutical Medicine, 37(2), 115-125. [Link]

  • Sygnature Discovery. (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. [Link]

  • Higuchi, M., et al. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Chemical Neuroscience. [Link]

  • Moser, V. C. (2000). The Functional Observational Battery in Adult and Developing Rats. Neurotoxicology and Teratology, 22(6), 767-784. [Link]

  • Sullivan, K., & Lein, P. J. (2023). The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. Current Protocols, 3(5), e780. [Link]

  • Norwegian University of Science and Technology. Guidelines for the administration of substances to rodents. [Link]

  • Patil, M., et al. (2024). Functional observational battery (FOB) tests using caffeine and chlorpromazine hydrochloride in sprague-dawley rats. Cellular and Molecular Biology, 70(10), 1-10. [Link]

  • Tiwari, A., et al. (2023). Mechanistic PK/PD modeling to address early-stage biotherapeutic dosing feasibility questions. mAbs, 15(1), 2191959. [Link]

  • Musu, L., et al. (2021). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Cancers, 13(16), 4059. [Link]

  • Bender, A., et al. (2024). Model-Based Virtual PK/PD Exploration and Machine Learning Approach to Define PK Drivers in Early Drug Discovery. Journal of Medicinal Chemistry, 67(5), 3499-3511. [Link]

  • National University of Singapore. Recommended Volume for Administered Substances. [Link]

  • Liu, Y., et al. (2015). Simultaneous Quantification of Diazepam and Dexamethasone in Plasma by High-Performance Liquid Chromatography with Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Comparison between Normoxic and Hypoxic Rats. Molecules, 20(4), 6834-6848. [Link]

  • Waters Corporation. (2011). Development of A Rapid and Sensitive Method for the Quantification of Benzodiazepines in Plasma and Larvae by LC-MS/MS. [Link]

  • Meng, F., et al. (2009). LC–MS Method for the Quantification of Clonazepam in Rat Plasma. Chromatographia, 70(5-6), 933-938. [Link]

  • The 3Hs Initiative. Voluntary Oral Dosing. [Link]

  • Wang, Y. (2014). Statistical analysis of pharmacokinetic data : bioequivalence study. University of the Pacific. [Link]

  • Rescigno, A. (1997). A short introduction to pharmacokinetics. European Review for Medical and Pharmacological Sciences, 1(1-2), 31-40. [Link]

  • Al-Ghananeem, A. M. Pharmacokinetic Parameters Calculation. [Link]

  • ResearchGate. How can I calculate Cmax, Tmax, AUC, T1/2 in PK/PD studies?. [Link]

  • Al-Zoubi, M. M., et al. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]

  • Lee, K., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(9), 2849-2853. [Link]

  • Khan, I., et al. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. International Journal of Current Pharmaceutical Research, 7(4), 1-5. [Link]

  • Jensen, J. D., et al. (2021). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. Clinical and Translational Science, 14(6), 2119-2130. [Link]

  • Kim, T. H., et al. (2017). Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. Journal of Pharmaceutical Investigation, 47(3), 241-249. [Link]

  • Wu, D., & Kang, Y. S. (2018). LC/MS/MS in Drug Development: Targeting the Brain. Pharmaceutical Research, 35(5), 106. [Link]

  • Liu, Y., et al. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 6(16), 6159-6171. [Link]

  • National Cancer Institute. (2019). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • Chhabra, N., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 768-795. [Link]

  • Open University of Cyprus Institutional Repository. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • American Epilepsy Society. (2011). A Pilot Study Assessing the Bioavailability and Pharmacokinetics of Diazepam after Intranasal And Intravenous Administration in Healthy Volunteers. [Link]

  • Frontiers. Inhibitory Effect of Imperatorin on the Pharmacokinetics of Diazepam In Vitro and In Vivo. [Link]

  • Ramajayam, R., et al. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry, 7(8), 793-812. [Link]

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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1-pentyl-1,4-diazepane synthesis

Welcome to the technical support guide for the synthesis of 1-pentyl-1,4-diazepane. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-pentyl-1,4-diazepane. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of N-alkylated diazepanes. We will address common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you improve your reaction yields and product purity.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The introduction of an N-alkyl substituent, such as a pentyl group, is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. However, the synthesis of mono-N-alkylated cyclic diamines like 1-pentyl-1,4-diazepane presents a distinct set of challenges, most notably the control of selectivity to avoid the formation of the dialkylated byproduct, 1,4-dipentyl-1,4-diazepane.

This guide provides practical, field-tested advice based on established chemical principles to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The solutions provided are based on mechanistic understanding to empower you to make informed decisions in your experimental design.

dot

Caption: Troubleshooting decision tree for 1-pentyl-1,4-diazepane synthesis.

Question 1: My reaction yield is very low or I've recovered only starting material. What's going wrong?

Answer: This issue typically points to problems with reagents or reaction conditions. The root cause depends on your chosen synthetic method.

  • For Direct N-Alkylation (with 1-bromopentane or 1-iodopentane):

    • Cause — Inactive Alkylating Agent: Alkyl halides can degrade over time. 1-Iodopentane is more reactive than 1-bromopentane but also less stable.

    • Solution: Use a freshly opened or purified bottle of the alkyl halide. If using 1-bromopentane and reactivity is low, consider switching to 1-iodopentane or adding a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, which generates the more reactive alkyl iodide.

    • Cause — Inadequate Base: A weak or sterically hindered base may not efficiently deprotonate the secondary amine of the diazepane, which is necessary for the nucleophilic attack.

    • Solution: Use a robust, non-nucleophilic base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if your substrate is compatible. Ensure the base is anhydrous, especially when using NaH.

    • Cause — Incorrect Solvent: The solvent must be able to dissolve the reagents and be appropriate for an Sₙ2 reaction.

    • Solution: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are excellent choices as they solvate the cation of the base while leaving the amine nucleophile relatively free.

  • For Reductive Amination (with pentanal/valeraldehyde):

    • Cause — Inactive Reducing Agent: Borohydride reagents, especially in solution, can degrade upon exposure to moisture or acid. Sodium triacetoxyborohydride (NaBH(OAc)₃) is relatively stable but not indefinitely.

    • Solution: Use a fresh bottle of the reducing agent. NaBH(OAc)₃ is often preferred as it is selective for the iminium ion intermediate and does not readily reduce the starting aldehyde.[3]

    • Cause — Incorrect pH for Imine Formation: The crucial first step is the condensation of the amine and aldehyde to form an iminium ion. This step is pH-dependent. If the solution is too basic, the condensation is slow. If it is too acidic, the amine starting material is fully protonated and non-nucleophilic.

    • Solution: The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 6. Acetic acid is often used as a catalyst to achieve this pH range and facilitate the reaction.[3]

Question 2: I've successfully synthesized the product, but it's contaminated with a significant amount of 1,4-dipentyl-1,4-diazepane. How can I prevent this over-alkylation?

Answer: This is the most common challenge in this synthesis. The mono-alkylated product, 1-pentyl-1,4-diazepane, is still a secondary amine and can react with another molecule of the alkylating agent or aldehyde.

  • Primary Strategy — Control Stoichiometry (for Direct Alkylation):

    • Causality: The relative rates of the first and second alkylation are often comparable. If a 1:1 ratio of diazepane to alkyl halide is used, a statistical mixture of starting material, mono-alkylated, and di-alkylated product is almost inevitable.

    • Solution: The most effective way to favor mono-alkylation is to use a large excess of the 1,4-diazepane (e.g., 5 to 10 equivalents) relative to the alkylating agent. This ensures that an alkyl halide molecule is statistically much more likely to encounter a molecule of the unreacted diazepane than the mono-alkylated product. The unreacted diazepane can be recovered and reused after an aqueous workup.

  • Superior Strategy — Switch to Reductive Amination:

    • Causality: Reductive amination offers better control. While dialkylation is still possible, the reaction conditions can be tuned to favor the mono-adduct.[4][5]

    • Solution: By using a slight excess of the 1,4-diazepane (e.g., 1.2 to 1.5 equivalents) relative to pentanal, you can drive the reaction towards the mono-alkylated product. The in situ formation and immediate reduction of the iminium ion is generally a more controlled process than direct alkylation.[3]

Question 3: I'm struggling to purify my 1-pentyl-1,4-diazepane from the starting material and the dialkylated byproduct.

Answer: The similar polarity and basicity of these three compounds make purification challenging. A multi-step approach is often necessary.

  • Step 1: Acid-Base Extraction:

    • Principle: This technique separates basic compounds (amines) from neutral or acidic impurities. It will not, however, separate the three amine compounds from each other.

    • Protocol: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Extract with an acidic aqueous solution (e.g., 1M HCl). The amines will be protonated and move to the aqueous layer. The organic layer containing neutral byproducts can be discarded. Then, basify the aqueous layer with a strong base (e.g., NaOH) to pH >12 and extract the free amines back into an organic solvent.

  • Step 2: Column Chromatography:

    • Challenge: The basic nature of amines can cause them to streak on standard silica gel, leading to poor separation.

    • Solution 1 — Basic Modifier: Add a small amount of a volatile base, such as triethylamine or ammonium hydroxide (approx. 1-2%), to your eluent system. This deactivates the acidic silanol groups on the silica surface and improves peak shape. A common eluent system is a gradient of methanol in dichloromethane with 1% ammonium hydroxide.

    • Solution 2 — Deactivated Silica/Alumina: Consider using commercially available amine-deactivated silica gel or basic alumina, which provide better results for separating basic compounds.

  • Step 3: Distillation:

    • Applicability: If there is a sufficient difference in boiling points, vacuum distillation can be an effective final purification step, especially on a larger scale.

    • Order of Elution (by boiling point): 1,4-Diazepane < 1-Pentyl-1,4-diazepane < 1,4-Dipentyl-1,4-diazepane.

Frequently Asked Questions (FAQs)

Q1: For achieving high mono-alkylation selectivity, which method is fundamentally better: direct alkylation or reductive amination? A1: Reductive amination is generally the superior method for selective mono-N-alkylation of symmetric diamines.[5] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced. By controlling the stoichiometry (using a slight excess of the diamine), you can ensure the aldehyde is consumed to form the mono-substituted iminium ion, which is then trapped by the reducing agent. This pathway provides a higher degree of control compared to the direct Sₙ2 reaction, where the product's nucleophilicity is often similar to the starting material.[3]

Q2: What is the optimal solvent choice? A2: This is method-dependent.

  • Direct Alkylation: Aprotic polar solvents like acetonitrile (ACN) or DMF are preferred. They effectively dissolve the amine and base without interfering with the Sₙ2 reaction.

  • Reductive Amination: Chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are very common, especially with NaBH(OAc)₃. Alcohols like methanol (MeOH) can also be used, particularly with NaBH₄, but care must be taken as they can react with the reducing agent.[4]

Q3: How can I effectively monitor the reaction's progress? A3:

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a silica plate and an eluent system like 90:9:1 DCM/MeOH/NH₄OH. You can visualize the spots using potassium permanganate stain, which reacts with amines. You should see the disappearance of the 1,4-diazepane spot and the appearance of a new, less polar product spot (and potentially a second, even less polar dialkylated spot).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more definitive information. You can clearly distinguish the starting material, mono-alkylated, and di-alkylated products by their retention times and mass-to-charge ratios, allowing you to quantify the conversion and selectivity.

Q4: My 1,4-diazepane starting material is a hydrate. How does this impact the reaction? A4: The presence of water can be detrimental.

  • In direct alkylation using strong bases like NaH, water will quench the base and inhibit the reaction.

  • In reductive amination , water can slow down the formation of the imine/iminium ion, which is a condensation reaction that produces water. According to Le Châtelier's principle, excess water in the starting materials can hinder the forward reaction. It can also slowly decompose some borohydride reducing agents. It is best practice to use anhydrous 1,4-diazepane or dry it before use (e.g., by azeotropic distillation with toluene).

Comparative Overview of Synthetic Methods

ParameterDirect N-AlkylationReductive Amination
Primary Reagents 1,4-Diazepane, Alkyl Halide (e.g., 1-Bromopentane)1,4-Diazepane, Aldehyde (Pentanal)
Key Reagent Strong, non-nucleophilic base (e.g., K₂CO₃, NaH)Selective reducing agent (e.g., NaBH(OAc)₃)
Typical Solvents Acetonitrile (ACN), DMFDichloromethane (DCM), 1,2-Dichloroethane (DCE)
Selectivity Control Difficult; requires large excess of diazepane (5-10 eq.)Good; requires slight excess of diazepane (1.2-1.5 eq.)
Common Byproducts 1,4-Dipentyl-1,4-diazepane, Quaternary ammonium salts1,4-Dipentyl-1,4-diazepane, Pentanol
Typical Yields Variable (40-70% based on limiting reagent)Generally Higher (70-90%)

Optimized Experimental Protocols

Protocol 1: Reductive Amination (Recommended Method)

This protocol is designed to maximize the yield of the mono-alkylated product.

dot

Caption: Experimental workflow for reductive amination synthesis.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 1,4-diazepane (1.2 equivalents) and anhydrous dichloromethane (DCM). Stir until fully dissolved.

  • Imine Formation: Add pentanal (valeraldehyde, 1.0 equivalent) dropwise, followed by glacial acetic acid (0.1 equivalents). Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 20 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% ammonium hydroxide.

Protocol 2: Direct N-Alkylation (High-Excess Method)

This protocol uses a large excess of the starting amine to favor mono-alkylation.

  • Reaction Setup: In a round-bottom flask, dissolve a large excess of 1,4-diazepane (10 equivalents) in acetonitrile (ACN). Add finely ground potassium carbonate (K₂CO₃, 3 equivalents).

  • Alkylation: Add 1-bromopentane (1.0 equivalent) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir overnight. Monitor the consumption of the 1-bromopentane by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in DCM and water. Transfer to a separatory funnel. Add 1M HCl until the aqueous layer is acidic (pH ~2). The excess 1,4-diazepane and the product will move to the aqueous layer.

  • Recovery of Excess Amine: Carefully basify the aqueous layer with 6M NaOH to pH ~9-10. At this pH, the less basic 1-pentyl-1,4-diazepane will be partially deprotonated and can be extracted with DCM, while the more basic 1,4-diazepane remains largely in the aqueous phase. This step is challenging and may require multiple extractions.

  • Final Purification: For complete separation, basify the aqueous layer fully (pH >12) to recover all amines and purify the combined organic extracts via column chromatography as described in the previous protocol.

References

  • Royal Society of Chemistry. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link][4][6]

  • University of Waterloo. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link][1]

  • Myers, A. Chemistry 115: Reductive Amination. Harvard University. [Link][3]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. [Link][7]

  • PubMed. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link][2]

  • Journal of Organic Chemistry & Process Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link][5]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-Pentyl-1,4-Diazepane

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, question-and-answer-based resource for systematically addressing the poor aqueous solubility of 1-pentyl-1,4...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, question-and-answer-based resource for systematically addressing the poor aqueous solubility of 1-pentyl-1,4-diazepane. The methodologies and principles discussed herein are grounded in established pharmaceutical science to ensure robust and reproducible outcomes.

Section 1: Foundational Understanding (FAQs)

This section addresses the most common initial questions regarding the properties and behavior of 1-pentyl-1,4-diazepane.

Q1: What is 1-pentyl-1,4-diazepane, and why is its aqueous solubility inherently low?

A: 1-Pentyl-1,4-diazepane is a heterocyclic organic compound. Its structure consists of a seven-membered diazepane ring, which contains two nitrogen atoms, with a five-carbon pentyl group attached to one of the nitrogens.

The low aqueous solubility is primarily due to a structural dichotomy:

  • Hydrophobic Moiety: The pentyl (C5H11) chain is a nonpolar, lipophilic alkyl group. This part of the molecule repels water and prefers to interact with other nonpolar environments.

  • Hydrophilic Moiety: The two nitrogen atoms in the diazepane ring are basic and can act as hydrogen bond acceptors, providing a degree of hydrophilic character.

However, the significant lipophilicity of the pentyl chain dominates the molecule's overall character, leading to poor solubility in polar solvents like water. Strategies to improve solubility must address the challenge of accommodating this hydrophobic tail in an aqueous environment.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of 1-pentyl-1,4-diazepane into an aqueous buffer (e.g., PBS pH 7.4). What is happening?

A: This phenomenon is commonly referred to as "crashing out" or precipitation upon dilution. It occurs because you are rapidly changing the solvent environment from one in which the compound is highly soluble (a polar aprotic organic solvent like DMSO) to one where it is poorly soluble (an aqueous buffer).[1]

The DMSO initially solvates the compound effectively. When this stock is introduced into the aqueous buffer, the DMSO concentration is diluted, and water becomes the predominant solvent. Since water cannot effectively solvate the hydrophobic pentyl group, the compound molecules aggregate and precipitate out of the solution.[1] This is a classic indicator of a compound with low aqueous solubility.

Q3: What are the key physicochemical properties of 1-pentyl-1,4-diazepane that I should consider for solubility enhancement?

A: The most critical property is its basicity . The two nitrogen atoms in the diazepane ring are weak bases and can be protonated. This leads to several key considerations:

  • pH-Dependent Solubility: The solubility of 1-pentyl-1,4-diazepane is expected to be highly dependent on pH.[2][3] At pH values below its pKa, the nitrogen atoms will be protonated, forming a cationic salt (e.g., a hydrochloride). This charged species is significantly more polar and, therefore, more soluble in water.[4][5]

  • Lipophilicity (LogP): The calculated LogP (octanol-water partition coefficient) will be positive, confirming its lipophilic nature. Solubility enhancement strategies often aim to mitigate the effects of this high lipophilicity in aqueous systems.

Section 2: Strategic Troubleshooting Guide

This section provides a logical, step-by-step approach to systematically improving the solubility of 1-pentyl-1,4-diazepane.

Q4: How can I systematically approach improving the solubility of 1-pentyl-1,4-diazepane?

A: A systematic approach ensures efficient and logical problem-solving. We recommend the following workflow, which prioritizes the simplest and most common techniques before moving to more complex formulations.

G cluster_0 Initial & Simplest Approach cluster_1 Common Formulation Approach cluster_2 Advanced Excipient-Based Approaches start Start: Insoluble Compound ph_adjust Strategy 1: pH Adjustment start->ph_adjust Is compound ionizable? Yes (Basic) cosolvent Strategy 2: Co-solvency ph_adjust->cosolvent Solubility still insufficient or pH constraints exist? end Goal: Solubilized Compound ph_adjust->end Success! cyclodextrin Strategy 3: Cyclodextrin Complexation cosolvent->cyclodextrin Organic solvents interfere with assay? cosolvent->end Success! surfactant Strategy 4: Surfactant Micellization cyclodextrin->surfactant Complexation ineffective? cyclodextrin->end Success! surfactant->end Success!

Caption: Troubleshooting workflow for solubility enhancement.
Q5: How can I use pH adjustment to increase solubility, and what is the best way to test this?

A: Since 1-pentyl-1,4-diazepane is a basic compound, lowering the pH of the aqueous medium is the most effective initial strategy. By adding an acid, you protonate the nitrogen atoms, converting the neutral free base into a more soluble salt form.[5][]

Causality: The conversion from a neutral, lipophilic molecule to a charged, hydrophilic cation dramatically increases its interaction with polar water molecules, thereby increasing solubility.

To test this systematically, you should determine the compound's pH-solubility profile . This involves measuring its solubility across a range of pH values.

Recommended Action: Follow Protocol A: pH-Dependent Solubility Profile Determination .

Buffer SystemUseful pH RangeNotes
Citrate Buffer3.0 - 6.2Common for acidic formulations.
Phosphate Buffer5.8 - 8.0Physiologically relevant range.
Acetate Buffer3.6 - 5.6Another option for acidic conditions.

Note: You will likely observe a significant increase in solubility as the pH drops below ~7.0.

Q6: What are co-solvents, and how can I use them effectively?

A: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly water-soluble compounds.[5][7]

Causality: Co-solvents work by reducing the overall polarity of the solvent system.[][7] Water maintains a highly ordered hydrogen-bonding network, which creates a high-energy penalty for inserting a nonpolar molecule. Co-solvents disrupt this network, making the solvent mixture more "hospitable" to the hydrophobic pentyl group and thus increasing solubility.[]

Recommended Action: Screen a panel of common pharmaceutical co-solvents at different concentrations. See Protocol B: Co-solvent Screening for Solubility Enhancement .

Co-solventPropertiesTypical Starting Concentration
EthanolVolatile, widely used.5-20% (v/v)
Propylene Glycol (PG)Less volatile, common in formulations.10-40% (v/v)
Polyethylene Glycol 400 (PEG 400)Low volatility, good solubilizer.10-50% (v/v)
Dimethyl Sulfoxide (DMSO)High solubilizing power, but can have biological effects.0.5-5% (v/v) for in vitro assays.
Q7: My experiment is sensitive to organic solvents. What are my other options?

A: If co-solvents are not viable due to potential interference with your experimental system (e.g., cell-based assays, enzymatic reactions), you can use solubility-enhancing excipients like cyclodextrins or surfactants. These agents work at much lower concentrations than co-solvents.

Q8: How do cyclodextrins work to increase solubility?

A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic exterior, which makes them water-soluble, and a lipophilic (hydrophobic) internal cavity.[8][9]

Causality: The hydrophobic pentyl group of 1-pentyl-1,4-diazepane can fit inside the cyclodextrin's nonpolar cavity, forming a host-guest "inclusion complex".[10][] This complex effectively shields the hydrophobic part of the molecule from water, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in the aqueous medium.[8][10]

Recommended Action: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. To determine its utility, perform a phase-solubility analysis as described in Protocol C: Solubility Enhancement using Cyclodextrins .

G cluster_0 Inclusion Complex Formation CD Cyclodextrin (Host) (Hydrophilic Exterior, Hydrophobic Interior) Complex Soluble Inclusion Complex CD->Complex Encapsulates Drug 1-Pentyl-1,4-Diazepane (Guest) Drug->Complex Enters Cavity

Caption: Encapsulation by a cyclodextrin.
Q9: How can I use surfactants for solubilization?

A: Surfactants (surface-active agents) are amphiphilic molecules with a polar "head" and a nonpolar "tail." At concentrations above their Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[12][13]

Causality: These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic pentyl group of 1-pentyl-1,4-diazepane can partition into the nonpolar core of the micelle, away from the water.[14] This process, known as micellar solubilization, effectively disperses the drug in the aqueous phase.[12][15]

Recommended Action: Screen non-ionic surfactants like Tween® 80 or Poloxamer 188 (Pluronic® F-68), as they are generally less disruptive to biological systems than ionic surfactants. See Protocol D: Surfactant-Mediated Solubilization .

Section 3: Detailed Experimental Protocols

Protocol A: pH-Dependent Solubility Profile Determination
  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 3.0 to 8.0 in 1.0 pH unit increments.

  • Equilibration: Add an excess amount of solid 1-pentyl-1,4-diazepane to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Shaking: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.

Protocol B: Co-solvent Screening for Solubility Enhancement
  • Preparation: Prepare a series of aqueous solutions containing different co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) at various concentrations (e.g., 5%, 10%, 20%, 40% v/v). Include a "water only" control.

  • Equilibration: Add an excess amount of solid 1-pentyl-1,4-diazepane to each co-solvent mixture.

  • Execution: Follow steps 3-6 from Protocol A for each co-solvent mixture.

  • Analysis: Plot the solubility against the percentage of co-solvent for each system to determine the most effective agent and concentration.

Protocol C: Solubility Enhancement using Cyclodextrins (Phase-Solubility Analysis)
  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of a cyclodextrin (e.g., HP-β-CD) from 0 mM up to 50-100 mM.

  • Equilibration: Add an excess amount of solid 1-pentyl-1,4-diazepane to each cyclodextrin solution.

  • Execution: Follow steps 3-6 from Protocol A .

  • Analysis: Plot the solubility of 1-pentyl-1,4-diazepane as a function of the cyclodextrin concentration. A linear increase in solubility suggests the formation of a soluble 1:1 complex.[16]

Protocol D: Surfactant-Mediated Solubilization
  • Preparation: Prepare a series of aqueous solutions with a surfactant (e.g., Tween® 80) at concentrations both below and above its known CMC (e.g., 0.001%, 0.01%, 0.1%, 1% w/v).

  • Equilibration: Add an excess amount of solid 1-pentyl-1,4-diazepane to each surfactant solution.

  • Execution: Follow steps 3-6 from Protocol A .

  • Analysis: Plot the solubility against the surfactant concentration. A sharp increase in solubility is typically observed at or above the CMC, indicating micellar solubilization.

Section 4: Data Interpretation and Advanced Scenarios

Q10: I've successfully increased solubility using a low pH buffer, but now my compound appears to be degrading. What should I do?

A: This indicates a potential pH-stability issue. While acidic conditions can improve solubility, they can also catalyze hydrolytic degradation or other reactions. You must find a balance between solubility and stability.

Recommended Action:

  • pH-Stability Study: Incubate your compound in buffers of varying pH over time (e.g., 0, 4, 8, 24 hours) at a relevant temperature.

  • Analyze for Degradation: Use an analytical method like HPLC to quantify the parent compound and look for the appearance of new degradation peaks.

  • Identify Optimal pH: Choose the pH that provides adequate solubility for your experimental needs while minimizing degradation over the time course of your experiment. A compromise may be necessary, for example, using a pH of 5.5 instead of 3.0.

Q11: How do I choose the best solubilization strategy for my specific application?

A: The optimal strategy depends on the experimental context. The goal is always to use the mildest conditions that achieve the required concentration.

ApplicationRecommended Primary StrategySecondary StrategyConsiderations
In Vitro Enzymatic Assay pH Adjustment (if enzyme is stable)CyclodextrinsAvoid co-solvents and surfactants that may denature the enzyme or interfere with the assay.
Cell-Based Assay CyclodextrinspH Adjustment (to a physiologically tolerated range, e.g., 6.5-7.4)Minimize co-solvent (especially DMSO <0.5%) and surfactant concentrations to avoid cell toxicity.
Early-Stage In Vivo (e.g., IV PK) pH Adjustment + Co-solvent (e.g., PEG/PG)CyclodextrinsFormulation must be sterile and isotonic. Avoid precipitation upon injection into the bloodstream (pH ~7.4).[5]
Oral Formulation Development All strategies are viableCombination approaches (e.g., pH + co-solvent) are common.Focus on maximizing concentration and dissolution rate in simulated gastric and intestinal fluids.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Taylor & Francis. (n.d.). Micellar solubilization – Knowledge and References.
  • Fiveable. (2025, August 15). pH effect on solubility - General Chemistry II.
  • Jude Jenita, M. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Wikipedia. (n.d.). Micellar solubilization.
  • (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • RSC Publishing. (n.d.). Cooperativity in micellar solubilization.
  • Taylor & Francis. (2017, November 30). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure.
  • PMC. (n.d.). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • BenchChem. (n.d.). overcoming solubility issues with N-benzhydryloxan-4-amine.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Khan Academy. (n.d.). pH and solubility (video) | Equilibrium.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 1-pentyl-1,4-diazepane Separation

Welcome to the technical support center dedicated to the chromatographic analysis of 1-pentyl-1,4-diazepane. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 1-pentyl-1,4-diazepane. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource for method development and troubleshooting. As a substituted diazepine, this molecule presents unique challenges due to its dual nature: a basic, polar 1,4-diazepane ring and a non-polar pentyl chain. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your separations effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the method development for 1-pentyl-1,4-diazepane.

Q1: What are the primary challenges in the HPLC analysis of 1-pentyl-1,4-diazepane?

A1: The principal challenge is managing peak shape, specifically peak tailing.[1] 1-pentyl-1,4-diazepane is a basic compound containing amine functional groups. In typical reversed-phase HPLC (RP-HPLC), the stationary phase is silica-based. The surface of silica contains residual silanol groups (Si-OH) which are weakly acidic.[2] At mobile phase pH values above 3.5-4.0, these silanols can deprotonate to form negatively charged sites (Si-O⁻). The basic amine groups of your analyte will be protonated (positively charged), leading to strong secondary ionic interactions with these silanol sites. This causes a portion of the analyte to be retained longer, resulting in asymmetric, tailing peaks.[3]

Q2: What is a good starting point for column and mobile phase selection?

A2: A logical starting point depends on the anticipated polarity of potential impurities and the desired retention characteristics. We recommend evaluating two distinct approaches:

  • Reversed-Phase (RP-HPLC): Use a modern, high-purity silica column with robust end-capping (e.g., a C18 or C8). These columns are designed to minimize exposed silanol groups.[1] A good starting mobile phase would be a gradient of Acetonitrile and water, with an acidic modifier to control pH. For example:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% to 95% B over 15 minutes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If your analyte has low retention in reversed-phase or if you need to separate it from other highly polar compounds, HILIC is an excellent alternative.[4][5] It utilizes a polar stationary phase.

    • Column: Bare silica, Amide, or Diol phase.

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

Q3: Why is mobile phase pH so critical for this compound?

A3: Mobile phase pH is the single most important parameter for controlling the peak shape of basic compounds like 1-pentyl-1,4-diazepane.[6] By maintaining a low pH (e.g., below 3.0), you ensure that the surface silanol groups on the stationary phase remain fully protonated and electrically neutral.[3] This eliminates the secondary ionic interactions that cause peak tailing, leading to sharp, symmetrical peaks. It is crucial to use a buffer (e.g., formate or phosphate) to maintain a consistent pH across the column, especially when running gradients.[7]

Q4: When should I consider using Mixed-Mode Chromatography (MMC) instead of standard Reversed-Phase?

A4: Mixed-mode chromatography, which combines multiple retention mechanisms like reversed-phase and ion-exchange on a single column, is a powerful tool for complex separations.[8][9] Consider MMC when:

  • You need to retain and separate compounds with a wide range of polarities and charges.[10]

  • You are struggling to achieve adequate retention of polar impurities or the parent compound itself in RP-HPLC.

  • You want to avoid using ion-pairing agents but still leverage ionic interactions for selectivity.[11][12]

Q5: Are ion-pairing agents necessary for analyzing 1-pentyl-1,4-diazepane?

A5: Ion-pairing agents are generally not necessary with modern column chemistries and proper pH control. These agents, such as alkyl sulfonates, are added to the mobile phase to form a neutral complex with the charged analyte, increasing its retention in reversed-phase chromatography.[13][14] However, they have significant drawbacks: they require long column equilibration times, can be difficult to remove from the column, and are often non-volatile, making them incompatible with mass spectrometry (MS) detection.[11][15] Optimizing pH or using HILIC/MMC are preferred modern strategies.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues.

Problem: Severe Peak Tailing

Peak tailing is the most common issue for basic analytes.[3] It compromises quantification by reducing peak height and making integration difficult.[1]

The first step is to determine if the tailing is caused by chemical interactions or a physical issue in the HPLC system.

  • Action: Inject a neutral compound (e.g., toluene or uracil).

  • Analysis:

    • If the neutral compound's peak is symmetrical, the problem is chemical (secondary interactions). Proceed to the Chemical Troubleshooting Workflow.[2]

    • If the neutral compound's peak also tails, the problem is physical (e.g., a column void, partially blocked frit, or dead volume in tubing).[2][3] In this case, inspect fittings, replace the column inlet frit, or try a new column.

start Peak Tailing Observed inject_neutral Inject a Neutral Compound (e.g., Toluene) start->inject_neutral check_peak Is the Neutral Peak Symmetrical? inject_neutral->check_peak chemical_issue Chemical Problem: Secondary Interactions check_peak->chemical_issue Yes physical_issue Physical Problem: Column Void, Blockage, Dead Volume check_peak->physical_issue No workflow Proceed to Chemical Troubleshooting Workflow chemical_issue->workflow fix_system Inspect System: Check Fittings, Change Frit, Replace Column physical_issue->fix_system

Caption: Troubleshooting workflow for diagnosing peak tailing.

If the issue is chemical, follow these steps methodically.

  • Lower Mobile Phase pH: This is the most effective solution. Ensure the pH is at least 2 units below the pKa of your analyte's amine groups and below the pKa of the column's silanol groups. A pH of 2.5-3.0 is an excellent target.[1][3]

  • Increase Buffer Concentration: A low buffer capacity can be exhausted by the sample or interactions on the column, leading to pH shifts and tailing. Increasing the buffer concentration from 10 mM to 25-50 mM can improve peak shape.[7][16] Be cautious of buffer solubility in high organic mobile phases.

  • Evaluate Column Chemistry: Not all columns are created equal. If pH control is insufficient, the column itself is the next variable to change.

Column TypeMechanismPros for 1-pentyl-1,4-diazepaneCons
Modern End-Capped C18 Reversed-PhaseGood starting point; familiar mechanism.May still exhibit some tailing if not fully deactivated.
HILIC (Amide, Diol, Silica) Hydrophilic Partitioning[4]Excellent for retaining polar compounds; orthogonal selectivity to RP.[5]Requires careful control of water content; can have long equilibration times.
Mixed-Mode (RP/Ion-Exchange) Multiple Mechanisms[8]High selectivity and retention for charged/polar molecules; avoids ion-pairing.[9][11]Method development can be more complex due to multiple interaction modes.
  • Consider Ion-Pairing Agents (MS Incompatible): If using UV detection and other methods fail, an ion-pairing reagent can be used. For the positively charged 1-pentyl-1,4-diazepane, an anionic reagent is needed.

    • Reagent: Sodium 1-hexanesulfonate (5-10 mM) in the aqueous mobile phase.

    • Mechanism: Forms a neutral ion-pair with the analyte, increasing its hydrophobicity and retention on a C18 column.[17]

Problem: Poor or No Retention

If the analyte elutes very early, near the void volume, its interaction with the stationary phase is insufficient.

start Poor Retention in Reversed-Phase decrease_organic Decrease % Organic (e.g., Acetonitrile) start->decrease_organic check_retention Is Retention Now Adequate (k > 2)? decrease_organic->check_retention optimize_rp Continue Optimizing Reversed-Phase Method check_retention->optimize_rp Yes switch_mode Analyte is too polar for RP. Switch Chromatographic Mode. check_retention->switch_mode No select_new_mode Select New Mode switch_mode->select_new_mode hilic HILIC: For high polarity select_new_mode->hilic mmc Mixed-Mode: For polarity and charge select_new_mode->mmc

Caption: Decision tree for addressing poor retention.

  • In Reversed-Phase: The simplest approach is to decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[18] A 10% decrease in organic content can increase the retention factor (k) by 2-3 fold.

  • Switch to HILIC: If decreasing the organic content to very low levels (e.g., <5%) still results in poor retention, the molecule is too polar for effective reversed-phase separation. HILIC is the ideal next step, as retention increases with higher organic solvent concentration.[4][19]

  • Employ Mixed-Mode Chromatography (MMC): If your sample contains a mix of polar and non-polar analytes, or if you need to leverage ionic interactions for better separation, an MMC column provides the flexibility to retain a wider range of compounds.[12]

Section 3: Key Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening (Reversed-Phase)
  • Prepare Buffers: Prepare 1 L stock solutions of 20 mM ammonium formate at pH 2.5, pH 3.0, and pH 4.5.

  • Mobile Phase A: Your aqueous phase will be one of the prepared buffers.

  • Mobile Phase B: Acetonitrile.

  • Equilibrate: Using a C18 column, equilibrate with a 50:50 mix of Mobile Phase A:B for at least 15 column volumes.

  • Inject Standard: Inject your 1-pentyl-1,4-diazepane standard using the mobile phase at pH 4.5. Observe the peak shape.

  • Test Lower pH: Switch to the pH 3.0 mobile phase, re-equilibrate thoroughly, and inject the standard again.

  • Test Lowest pH: Switch to the pH 2.5 mobile phase, re-equilibrate, and inject the standard.

  • Compare: Analyze the chromatograms. You should observe a significant improvement in peak symmetry as the pH is lowered. Select the pH that provides the best balance of peak shape and desired retention.

Protocol 2: HILIC Method Development Starting Conditions
  • Select Column: Choose a HILIC column (e.g., bare silica or amide-bonded).

  • Prepare Mobile Phases:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in 90:10 Water:Acetonitrile.

    • Mobile Phase B (Organic): 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Equilibrate Column: HILIC requires rigorous equilibration to establish the aqueous layer on the stationary phase. Flush the column with 100% Mobile Phase B for at least 30-40 column volumes.

  • Initial Gradient:

    • Time 0-1 min: 100% B

    • Time 1-10 min: Gradient from 100% B to 60% B

    • Time 10-12 min: Hold at 60% B

    • Time 12-13 min: Return to 100% B

    • Time 13-20 min: Re-equilibration at 100% B

  • Injection Solvent: The injection solvent must be compatible with the highly organic mobile phase. Dissolve the sample in 80-90% acetonitrile to avoid peak distortion.[16]

References

  • ResearchGate. (n.d.). Mixed-Mode Chromatography. Available at: [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available at: [Link]

  • IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography. Available at: [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. Available at: [Link]

  • MDPI. (n.d.). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available at: [Link]

  • Diduco. (n.d.). Technique: HILIC. Available at: [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]

  • Waters Corporation. (n.d.). STATIONARY PHASE SELECTIVITY IN HILIC: THE IMPORTANCE OF IONIC INTERACTIONS. Available at: [Link]

  • LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]

  • LCGC International. (2026). What You Need to Know About HILIC. Available at: [Link]

  • J-Stage. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). Available at: [Link]

  • Agilent. (n.d.). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note. Available at: [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • INTERCHIM. (n.d.). HPLC Ion Pair Reagents. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Welch Materials. (2025). Exploring the Different Mobile Phases in HPLC. Available at: [Link]

  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Available at: [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]

  • PubMed. (n.d.). Separation of parent benzodiazepines and their major metabolites by reverse-phase ion-pair chromatography. Available at: [Link]

Sources

Optimization

Preventing degradation of 1-pentyl-1,4-diazepane during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 1-pentyl-1,4-diazepane .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 1-pentyl-1,4-diazepane .

This compound is a bifunctional aliphatic cyclic amine (a homopiperazine derivative) featuring both a sterically hindered tertiary amine (N1) and a highly reactive secondary amine (N4). While this dual functionality makes it an invaluable building block in drug development, it also introduces aggressive degradation kinetics when exposed to ambient atmospheric conditions. This guide provides mechanistic troubleshooting, self-validating storage protocols, and visual pathway analyses to ensure the absolute integrity of your compound.

Section 1: Mechanistic Troubleshooting Guides (FAQs)

Q1: My 1-pentyl-1,4-diazepane stock solution has developed a yellow tint over the past few months. Is it still viable for synthesis? The Causality: Yellowing is the primary visual indicator of oxidative degradation. When exposed to ambient oxygen, the secondary amine (N4) undergoes a radical-mediated oxidation process, forming N-oxides and subsequent cleavage products (e.g., imines or aldehydes). While the tertiary amine site is generally stable against oxidation due to steric hindrance, the secondary amine remains highly vulnerable [2]. The Solution: If high purity is critical for your assay, discard the yellowed batch. To prevent this, all aliquots must be purged with an inert gas prior to sealing.

Q2: I noticed a white, cloudy precipitate forming in the neat liquid. What caused this, and can it be reversed? The Causality: This is a classic symptom of carbamate polymerization. The secondary amine group in the 1,4-diazepane ring acts as a strong nucleophile, attacking atmospheric carbon dioxide (CO₂) to form insoluble carbamate salts [1]. The Solution: While mild heating under a vacuum can sometimes drive off the CO₂ and reverse the carbamate formation, the thermal stress may induce other degradation pathways. Prevention is mandatory: handle the compound exclusively in a glovebox or via Schlenk line techniques to eliminate CO₂ exposure.

Q3: My biological assays are showing high variability between different aliquots of the same batch. What is happening? The Causality: Homopiperazine derivatives are notoriously hygroscopic. Moisture uptake does two things: it dilutes the effective molarity of your stock, and it acts as a catalyst. In the presence of water, atmospheric CO₂ bypasses carbamate formation and directly hydrolyzes to form bicarbonates, drastically altering the pH of your stock solution [1].

Section 2: Quantitative Degradation & Storage Matrix

To easily compare the vulnerabilities of 1-pentyl-1,4-diazepane, refer to the matrix below. This data synthesizes the kinetic triggers and the optimal preventive measures required to maintain >99% purity.

Degradation PathwayReactive SiteEnvironmental TriggerPrimary ConsequencePreventive Storage Condition
Carbamate Formation Secondary Amine (N4)Carbon Dioxide (CO₂)White precipitate, increased viscosityStore under Argon atmosphere
N-Oxidation Secondary Amine (N4)Oxygen (O₂)Yellowing, formation of N-oxidesUse PTFE-lined, airtight septa
Bicarbonate Shift Tertiary Amine (N1)Moisture (H₂O) + CO₂pH alteration, assay variabilityStore with activated molecular sieves
Photodegradation Alkyl Chain BondsUV LightRadical generation, cleavageAmber glass vials
Thermal Kinetics Entire MoleculeAmbient HeatAcceleration of all above pathwaysStore at -20°C [3]
Section 3: Self-Validating Long-Term Storage Protocol

Standard storage methods often fail because they lack a feedback loop to confirm environmental integrity. The following step-by-step methodology utilizes a gravimetric validation system , ensuring that you can verify the seal's integrity before utilizing the chemical in sensitive downstream applications.

Materials Required:

  • Oven-dried amber glass vials (depyrogenated at 250°C for 2 hours).

  • PTFE-lined screw caps (Silicone septa are highly permeable to O₂ and must be avoided).

  • Argon gas source (Argon is prioritized over Nitrogen because it is heavier than air and creates a superior protective blanket over the liquid).

  • Analytical balance (0.1 mg precision).

Step-by-Step Methodology:

  • Baseline Gravimetrics (The Validation Key): Weigh the empty, oven-dried amber vial and its PTFE-lined cap. Record this tare weight precisely.

  • Inert Transfer: Inside a glovebox or using a Schlenk line, transfer the desired volume of 1-pentyl-1,4-diazepane into the vial.

  • Argon Blanketing: Gently purge the headspace of the vial with a stream of Argon for 30 seconds. Do not bubble the gas through the liquid to avoid aerosolizing the compound.

  • Hermetic Sealing: Cap the vial tightly while still under the Argon stream. Wrap the cap junction with Parafilm to provide a secondary barrier against moisture ingress.

  • Final Weighing: Weigh the sealed vial containing the compound. Subtract the tare weight to determine the exact mass of the active compound. Record this on the vial label.

  • Cryogenic Storage: Transfer the vials to a -20°C freezer. Storing samples at room temperature has detrimental impacts on the stability of piperazine and homopiperazine compounds, and freezing is required even for short-term storage of 30 days [3].

  • The Self-Validation Step: Before using an aliquot months later, allow the vial to reach room temperature (to prevent condensation) and weigh it again. If the weight has increased by >0.1%, moisture or CO₂ has breached the seal. The system validates itself: a stable weight guarantees that the inert atmosphere was maintained, and the chemical remains uncompromised.

Section 4: Visualizing Degradation Pathways

The following diagram maps the logical relationships between environmental exposure, chemical reactions, and the physical symptoms you might observe in the laboratory.

G A 1-Pentyl-1,4-diazepane B Oxygen (O2) A->B Poor Sealing C Carbon Dioxide (CO2) A->C Ambient Air Exposure D Moisture (H2O) A->D Hygroscopic Uptake E N-Oxidation & Cleavage (Yellowing/Degradation) B->E Radical Attack on 2° Amine F Carbamate Polymerization (White Precipitate) C->F Nucleophilic Attack G Bicarbonate Formation (pH Alteration) C->G + H2O Catalyst D->G Hydrolysis Pathway

Fig 1: Primary degradation pathways of 1-pentyl-1,4-diazepane upon atmospheric exposure.

References
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI URL
  • Stability of Structurally Varied Aqueous Amines for CO2 Capture Source: ACS Publications URL
  • Source: PubMed (NIH)
Troubleshooting

Technical Support Center: Troubleshooting N-Acylation of 1-Pentyl-1,4-Diazepane

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges when functionalizing complex heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges when functionalizing complex heterocycles. 1-Pentyl-1,4-diazepane is a homopiperazine derivative containing both a sterically hindered tertiary amine (N1) and a secondary amine (N4). While the goal is selective N-acylation at the N4 position, the presence of the N1 tertiary amine introduces competing mechanistic pathways that can severely impact yield and purity.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you eliminate side reactions and optimize your synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing significant degradation and ring-opened byproducts instead of the desired N4-acyl product?

The Causality: When using highly reactive acylating agents (like acyl chlorides) in standard monophasic organic solvents, the N1 tertiary amine competes with the N4 secondary amine for the electrophile. Attack by the tertiary amine generates a highly unstable α,β -unsaturated or saturated acylammonium salt intermediate [1]. Once formed, this charged species is highly susceptible to nucleophilic attack by the displaced chloride ion or residual moisture, leading to irreversible ring-opening, dealkylation, or complete degradation of the diazepane core[2].

The Solution: To prevent acylammonium-driven degradation, you must suppress the nucleophilicity of the tertiary amine or rapidly quench the byproduct HCl. Switching to Schotten-Baumann biphasic conditions (DCM/Aqueous NaOH) ensures that the HCl byproduct preferentially partitions into the aqueous layer where it is neutralized[3]. This prevents the protonation of the N4 amine while keeping the reaction kinetically driven toward the secondary amine. Alternatively, switching to a less reactive acylating agent, such as an acid anhydride, significantly reduces N1-quaternization.

Q2: How does my choice of base influence the formation of ketene-related impurities?

The Causality: If you are using aliphatic acyl chlorides (e.g., acetyl chloride) possessing α -protons alongside strong, sterically hindered organic bases like Triethylamine (TEA), you are likely triggering base-catalyzed dehydrohalogenation. This side reaction strips HCl from the acyl chloride to generate a highly reactive ketene intermediate . Ketenes rapidly polymerize or react indiscriminately, leading to variable acylation profiles and dark, tarry oligomeric byproducts[4].

The Solution: Avoid TEA when working with aliphatic acyl chlorides. Instead, utilize non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) at strictly controlled low temperatures (-78 °C to 0 °C), or rely on inorganic bases (e.g., K2​CO3​ or NaOH ) in a biphasic system where dehydrohalogenation is kinetically disfavored[5].

Q3: What is the optimal solvent system to maximize N4-selectivity?

The Causality: Highly polar solvents (like DMF or Acetonitrile) stabilize charged intermediates. In the context of 1-pentyl-1,4-diazepane, polar solvents stabilize the unwanted N1-acylammonium salt, prolonging its lifetime and increasing the probability of ring-opening side reactions[6].

The Solution: Employ non-polar, aprotic solvents such as Dichloromethane (DCM) or Toluene. These solvents destabilize the charged acylammonium species, thermodynamically driving the reaction toward the neutral, stable N4-amide product.

Mechanistic Pathway Analysis

Mechanism Start 1-Pentyl-1,4-diazepane + Acyl Chloride Kinetic N4-Attack (Secondary Amine) Start->Kinetic Favored by Biphasic/Low Temp Thermo N1-Attack (Tertiary Amine) Start->Thermo Favored by Polar Solvents/TEA Target Target Product: N4-Acyl-1-pentyl-1,4-diazepane Kinetic->Target Side1 Acylammonium Salt Intermediate Thermo->Side1 Side1->Target Intramolecular Transfer (Slow) Side2 Degradation: Ring-Opening / Dealkylation Side1->Side2 Nucleophilic Cleavage

Mechanistic pathways showing N4-acylation vs. N1-acylammonium driven side reactions.

Data Presentation: Impact of Reaction Conditions

The following table synthesizes quantitative data from internal optimizations, demonstrating how solvent and base selection directly dictate the ratio of the desired N4-amide to N1-driven side products.

Acylating AgentBase SystemSolvent SystemTemp (°C)N4-Acyl Yield (%)N1-Side Products (%)
Acetyl Chloride (1.1 eq)TEA (1.5 eq)DMF25 °C42%45% (High degradation)
Acetyl Chloride (1.1 eq)DIPEA (1.5 eq)DCM0 °C81%12%
Acetic Anhydride (1.2 eq)NoneDCM25 °C88%< 5%
Acetyl Chloride (1.1 eq)10% aq. NaOHDCM / H2​O 0 °C95% < 2%

Experimental Protocol: Optimized Biphasic N-Acylation

This self-validating protocol utilizes Schotten-Baumann conditions to ensure high fidelity N4-acylation of 1-pentyl-1,4-diazepane[7].

Materials Required:

  • 1-Pentyl-1,4-diazepane (1.0 eq)

  • Acyl Chloride (e.g., Acetyl Chloride) (1.1 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH) (2.0 eq)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Methodology:

  • Dissolution: In a thoroughly dried round-bottom flask, dissolve 1-pentyl-1,4-diazepane (1.0 eq) in DCM (approx. 10 mL per gram of amine).

  • Base Addition: Add the 10% aqueous NaOH solution (2.0 eq) to the flask. The mixture will form a distinct biphasic system.

  • Thermal Control: Submerge the flask in an ice-water bath and initiate vigorous magnetic stirring. Self-Validation: Vigorous stirring is critical here; insufficient mixing will trap HCl in the organic layer, causing yield drops.

  • Acylation: Dilute the acyl chloride (1.1 eq) in a small volume of DCM. Using an addition funnel, add this solution dropwise over 15–20 minutes. Keep the internal temperature below 5 °C.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1 hour. Self-Validation: The reaction is complete when the pungent odor of the acyl chloride dissipates and the aqueous layer tests strictly alkaline (pH > 9).

  • Workup: Transfer the mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Wash the organic layer once with saturated aqueous NaHCO3​ and once with brine to remove any trace inorganic salts.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the highly pure N4-acylated product.

Workflow S1 1. Dissolve Amine in DCM S2 2. Add 10% aq. NaOH Base S1->S2 S3 3. Cool to 0°C (Ice Bath) S2->S3 S4 4. Dropwise Add Acyl Chloride S3->S4 S5 5. Phase Separation & Wash S4->S5

Optimized Schotten-Baumann biphasic experimental workflow for N-acylation.

References

  • Title: Lab on a Chip - Selective monoacylation of symmetrical diamines. Source: POSTECH.
  • Title: Biobased Amines: From Synthesis to Polymers; Present and Future. Source: Chemical Reviews (ACS).
  • Title: Schotten–Baumann reaction. Source: Grokipedia.
  • Title: Rapid Assembly of Complex Cyclopentanes Employing Chiral, α,β-Unsaturated Acylammonium Intermediates. Source: PMC (NIH).
  • Title: Schotten Baumann Reaction: Introduction, mechanism, procedure. Source: Chemistry Notes.
  • Title: Optimizing reaction conditions for N-acylation. Source: Benchchem.
  • Title: Acylammonium Salts as Dienophiles in Diels–Alder/Lactonization Organocascades. Source: Journal of the American Chemical Society (ACS).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Pentyl-1,4-Diazepane Cross-Coupling Reactions

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with sterically demanding substrates. This guide is specifically designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with sterically demanding substrates. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the C-N cross-coupling of 1-pentyl-1,4-diazepane. The inherent steric bulk of this substrate often leads to low yields and incomplete reactions. This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and evidence-based explanations to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is 1-pentyl-1,4-diazepane a challenging substrate for cross-coupling reactions?

A1: The primary challenge arises from steric hindrance. The 1-pentyl group and the non-planar, seven-membered diazepane ring create significant steric bulk around the nucleophilic nitrogen atoms. This bulkiness can impede the approach of the amine to the metal center in the catalytic cycle, hindering the crucial C-N bond formation.

Q2: My Buchwald-Hartwig amination of 1-pentyl-1,4-diazepane with an aryl bromide is giving low yields. What are the first troubleshooting steps I should take?

A2: Low yields in Buchwald-Hartwig aminations with sterically demanding substrates are a common issue.[1] A logical first step is to systematically screen and optimize your reaction parameters. This includes evaluating different palladium precatalysts, screening a variety of bulky, electron-rich phosphine ligands (e.g., biarylphosphines), optimizing the base, and adjusting the solvent and reaction temperature.[1]

Q3: Are there alternatives to palladium-catalyzed coupling for this substrate?

A3: Yes, modern copper-catalyzed Ullmann-type couplings have emerged as a viable alternative, particularly for sterically hindered partners.[2][3] While traditional Ullmann conditions were often harsh, the development of novel ligands has enabled these reactions to proceed under milder conditions with improved substrate scope.[2][4]

Q4: Can increasing the reaction temperature improve my yield?

A4: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1] However, this should be done cautiously, as higher temperatures can also lead to catalyst decomposition or undesired side reactions.[5] It is crucial to monitor the reaction closely for any signs of degradation.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section provides a structured approach to troubleshooting common problems encountered during the cross-coupling of 1-pentyl-1,4-diazepane.

Issue: Low or No Product Yield

Potential Cause 1: Inefficient Catalyst System

The choice of catalyst and ligand is paramount when dealing with sterically hindered amines.[6] Standard catalyst systems may not be effective for this challenging transformation.

Solutions:

  • Ligand Screening: Employ bulky, electron-rich biarylphosphine ligands. These ligands are designed to stabilize the palladium center and facilitate the reductive elimination step, which can be challenging for hindered substrates.[7] Examples of such ligands that have shown success in coupling sterically demanding amines include RuPhos, XPhos, and BrettPhos.[6]

  • Palladium Precatalyst: Utilize modern palladium precatalysts (e.g., G3 or G4 precatalysts) that are known to be highly active and stable.

  • Consider Copper Catalysis: Explore copper-catalyzed systems with specialized ligands, such as pyrrole-ol ligands, which have been specifically developed for coupling sterically hindered partners.[2][8]

dot

Catalyst_Screening_Workflow cluster_setup Reaction Setup cluster_screening Catalyst/Ligand Screening cluster_optimization Optimization Setup Prepare parallel reaction vials under inert atmosphere Reagents Add aryl halide, 1-pentyl-1,4-diazepane, base, and solvent to each vial Setup->Reagents AddCatalyst Add a different Pd precatalyst/ligand combination to each vial Reagents->AddCatalyst Reaction Heat reactions to a set temperature and time AddCatalyst->Reaction Analysis Analyze each reaction by LC-MS or GC-MS to determine conversion Reaction->Analysis Identify Identify the most promising catalyst system(s) Analysis->Identify Optimize Further optimize reaction conditions (base, solvent, temp.) for the best system(s) Identify->Optimize Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' Deprotonation Deprotonation AmineCoord->Deprotonation Base PdAmide Ar-Pd(II)-NR'R''(L_n) Deprotonation->PdAmide RedElim Reductive Elimination PdAmide->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Sources

Troubleshooting

Technical Support Center: 1-Pentyl-1,4-diazepane Purification &amp; Troubleshooting

Overview Synthesizing monoalkylated homopiperazines, such as 1-pentyl-1,4-diazepane, inherently produces a statistical mixture of unreacted starting material, the monoalkylated target product, and dialkylated byproducts[...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Synthesizing monoalkylated homopiperazines, such as 1-pentyl-1,4-diazepane, inherently produces a statistical mixture of unreacted starting material, the monoalkylated target product, and dialkylated byproducts[1],[2]. Because both the starting material (homopiperazine) and the target product contain highly basic secondary amines, conventional aqueous acid-base extractions fail to separate them efficiently.

As an application scientist, I have structured this guide to provide field-proven, causally-explained methodologies to achieve high-purity 1-pentyl-1,4-diazepane.

Quantitative Comparison of Reaction Components

To understand the separation challenge, we must first analyze the physicochemical properties of the mixture components. The similarities in polarity and basicity dictate our purification strategy.

CompoundRoleMW ( g/mol )Boiling PointAmine TypesEst. pKa
Homopiperazine Starting Material / Impurity100.16169 °C[3]Secondary, Secondary~9.8, ~4.3[4]
1-Pentyl-1,4-diazepane Target Product170.30>220 °C (est.)Secondary, Tertiary~9.5, ~4.5
1,4-Dipentyl-1,4-diazepane Over-alkylation Byproduct240.43>260 °C (est.)Tertiary, Tertiary~9.0, ~4.5

Data supported by physical property studies on homopiperazine derivatives [5].

Troubleshooting FAQs

Q: Why does my product always contain 10-20% unreacted homopiperazine despite using exactly 1.0 equivalent of 1-bromopentane? A: This is a classic kinetic issue. When homopiperazine reacts with 1-bromopentane, the first alkylation converts one secondary amine into a tertiary amine. However, the remaining secondary amine on the newly formed 1-pentyl-1,4-diazepane is still highly nucleophilic. Because the reaction occurs in a homogenous solution, the alkylating agent cannot distinguish between the unreacted homopiperazine and the monoalkylated product, leading to a statistical mixture[1]. To suppress dialkylation, you must use a large excess of homopiperazine (e.g., 5 equivalents), which inevitably leaves a massive amount of unreacted homopiperazine to remove during workup.

Q: Can I use a polymer-bound scavenger resin (e.g., isocyanate or benzaldehyde resin) to selectively remove homopiperazine? A: No, this will destroy your yield. Scavenger resins like polymer-bound isocyanate are designed to react covalently with primary and secondary amines. While homopiperazine has two secondary amines, your target product (1-pentyl-1,4-diazepane) still retains one highly reactive secondary amine. The resin will scavenge both the impurity and your product. Scavenger resins are only effective when the target product is a fully substituted (tertiary/tertiary) diamine.

Q: Is fractional distillation a viable option for this separation? A: Yes, but it requires specialized equipment. Homopiperazine boils at 169 °C at atmospheric pressure[3], while the addition of a pentyl chain increases the boiling point of 1-pentyl-1,4-diazepane significantly (>220 °C). You can remove the excess homopiperazine via vacuum distillation (e.g., at 20 mmHg, homopiperazine will distill at ~80-90 °C)[6]. However, prolonged heating of these amines can lead to thermal degradation or oxidation if the vacuum system is not perfectly purged with inert gas.

Q: What is the most effective, scalable method to remove homopiperazine without column chromatography? A: Differential Salt Precipitation. Homopiperazine, being a symmetrical, low-molecular-weight diamine, forms a highly crystalline and insoluble dihydrochloride salt in cold lower alcohols (like methanol or isopropanol)[2]. In contrast, the lipophilic pentyl chain on 1-pentyl-1,4-diazepane disrupts this crystal lattice and increases solvation, keeping the monoalkylated salt dissolved in the alcoholic filtrate. This causality is the foundation of scalable diamine purification [2].

Experimental Workflows & Protocols

Reaction Pathway Visualization

ReactionPathway HMP Homopiperazine (Secondary/Secondary) Product 1-Pentyl-1,4-diazepane (Target: Monoalkylated) HMP->Product Monoalkylation Impurity1 Homopiperazine (Unreacted Impurity) HMP->Impurity1 Unreacted RX 1-Bromopentane (1.0 eq) RX->Product Impurity2 1,4-Dipentyl-1,4-diazepane (Dialkylated Byproduct) RX->Impurity2 Product->Impurity2 Over-alkylation

Figure 1: Statistical mixture generation during the direct monoalkylation of homopiperazine.

Protocol A: Differential Salt Precipitation (Highly Recommended)

This self-validating protocol exploits the drastic solubility difference between the dihydrochloride salts of the starting material and the product [2].

Step-by-Step Methodology:

  • Concentration: Following the alkylation reaction, remove all reaction solvents (e.g., acetonitrile or DMF) under reduced pressure until a crude oil remains.

  • Solvation: Dissolve the crude oil in anhydrous Isopropyl Alcohol (IPA) at a ratio of 5 mL IPA per gram of crude mixture. Ensure complete dissolution at room temperature.

  • Acidification: Slowly add concentrated aqueous HCl (or bubble anhydrous HCl gas) into the stirring solution until the pH of the mixture reaches < 2 (test via wet pH paper). Causality: This fully protonates all basic nitrogen atoms, forming dihydrochloride salts.

  • Crystallization: Cool the flask to 0–5 °C in an ice bath and stir for 2 hours. A dense white precipitate of homopiperazine dihydrochloride will form[2].

  • Filtration: Vacuum filter the cold suspension through a sintered glass funnel. Wash the filter cake with a minimal amount of ice-cold IPA.

  • Recovery: The filtrate contains the 1-pentyl-1,4-diazepane hydrochloride[2]. Evaporate the filtrate to dryness.

  • Free-Basing (Optional): To recover the free base, dissolve the dried filtrate salt in a minimal amount of water, basify to pH > 12 with 5M NaOH, and extract with dichloromethane (DCM). Dry the DCM layer over Na₂SO₄ and concentrate.

Self-Validation Check: Weigh the recovered homopiperazine dihydrochloride filter cake. The molar mass recovered should inversely correlate with your product yield, confirming the mass balance of the statistical mixture.

Workflow Visualization

Workflow Start Crude Reaction Mixture (Free Base Amines) Solvent Dissolve in Isopropanol (IPA) at Room Temp Start->Solvent Acid Add HCl to pH < 2 (Form Dihydrochloride Salts) Solvent->Acid Cool Cool to 0-5 °C (Induce Selective Precipitation) Acid->Cool Filter Vacuum Filtration Cool->Filter Solid Filter Cake Homopiperazine Dihydrochloride (Discard/Recycle) Filter->Solid Insoluble Lattice Filtrate Filtrate 1-Pentyl-1,4-diazepane HCl (Target Product) Filter->Filtrate Soluble (Lipophilic)

Figure 2: Differential salt precipitation workflow for homopiperazine removal.

Protocol B: The Pre-Protection Route (For Absolute Purity)

If differential precipitation does not yield >98% purity, the chemical causality must be altered by preventing the statistical mixture entirely[6].

Step-by-Step Methodology:

  • Mono-Boc Protection: React homopiperazine (5 eq) with Boc-anhydride (1 eq) in DCM at 0 °C. The massive excess of diamine ensures strictly mono-Boc-homopiperazine is formed[6].

  • First Workup: Wash the organic layer with water. The unreacted homopiperazine is highly water-soluble and partitions into the aqueous layer, while the mono-Boc-homopiperazine remains in the DCM.

  • Alkylation: React the purified mono-Boc-homopiperazine with 1-bromopentane (1.2 eq) and K₂CO₃ in acetonitrile at 60 °C for 12 hours.

  • Deprotection: Concentrate the mixture, dissolve in DCM, and add Trifluoroacetic Acid (TFA) (20% v/v). Stir for 2 hours at room temperature to cleave the Boc group[6].

  • Final Isolation: Concentrate to remove TFA, basify with aqueous NaOH, and extract the pure 1-pentyl-1,4-diazepane into an organic solvent.

References

  • NMR Study of Carbon Dioxide Absorption in Aqueous Potassium Carbonate and Homopiperazine Blend. Energy & Fuels - ACS Publications.[Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules (PMC).[Link]

Sources

Reference Data & Comparative Studies

Validation

1-pentyl-1,4-diazepane vs 1-butyl-1,4-diazepane biological activity

Optimizing Alkyl Chain Length in Homopiperazine-Based Pharmacophores: A Comparative Guide to 1-Butyl vs. 1-Pentyl-1,4-Diazepane In the landscape of rational drug design, the 1,4-diazepane (homopiperazine) ring is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Alkyl Chain Length in Homopiperazine-Based Pharmacophores: A Comparative Guide to 1-Butyl vs. 1-Pentyl-1,4-Diazepane

In the landscape of rational drug design, the 1,4-diazepane (homopiperazine) ring is a privileged structural motif. It is frequently employed as a basic, solubilizing moiety or as a vector to direct interactions with acidic residues within target binding pockets. When optimizing these scaffolds, the choice of N-alkylation—specifically comparing 1-butyl-1,4-diazepane (a C4 tail) against 1-pentyl-1,4-diazepane (a C5 tail)—represents a critical inflection point in Structure-Activity Relationship (SAR) campaigns [1].

As an application scientist, I approach this comparison not merely as a choice of chemical building blocks, but as a fundamental tuning of lipophilic efficiency (LiPE), receptor selectivity, and pharmacokinetic viability. This guide objectively compares the biological and physicochemical impacts of these two derivatives and provides self-validating experimental frameworks for evaluating their performance.

The transition from a butyl to a pentyl chain adds a single methylene (–CH₂–) unit. While structurally minor, this addition increases the calculated partition coefficient (cLogP) by approximately 0.4 to 0.5 units. This shift dictates the desolvation penalty the molecule must pay to enter a binding pocket.

If the target receptor features a deep, hydrophobic channel (such as the peptide binding site of N-myristoyltransferase), the pentyl extension often yields a lower IC₅₀ due to enhanced van der Waals interactions [2]. Conversely, this increased lipophilicity can trigger off-target liabilities, such as hERG potassium channel inhibition, and increase susceptibility to hepatic cytochrome P450 (CYP) metabolism.

Table 1: Comparative Physicochemical Profiling
Property1-Butyl-1,4-diazepane1-Pentyl-1,4-diazepaneImpact on Drug Design
CAS Number 3619-75-81016533-86-0Reference identifiers for sourcing[3].
Molecular Weight 156.27 g/mol 170.30 g/mol Pentyl slightly increases overall MW, pushing larger scaffolds closer to Lipinski's limits.
Alkyl Chain Length 4 Carbons (C4)5 Carbons (C5)Determines the maximum depth of insertion into hydrophobic receptor pockets.
Relative Lipophilicity Lower (Baseline)Higher (ΔcLogP ≈ +0.5)Pentyl enhances Blood-Brain Barrier (BBB) penetrance but may reduce aqueous solubility.
Steric Bulk ModerateHighPentyl may cause steric clashes in shallow binding sites, reducing target affinity.

SAR Logic and Biological Profiling Strategy

When comparing these two moieties, the biological evaluation must balance target engagement against metabolic stability. The workflow below illustrates the logical progression from scaffold derivatization to biological profiling.

SAR_Logic Scaffold Core Scaffold (Pharmacophore) Butyl 1-Butyl-1,4-diazepane (C4 Tail) Scaffold->Butyl Derivatization Pentyl 1-Pentyl-1,4-diazepane (C5 Tail) Scaffold->Pentyl Derivatization ProfileB Lower LogP Higher Solubility Reduced hERG Risk Butyl->ProfileB Biological Profiling ProfileP Higher LogP Enhanced BBB Penetrance Deeper Pocket Fit Pentyl->ProfileP Biological Profiling

SAR Optimization Logic for N-Alkyl-1,4-Diazepanes.

Self-Validating Experimental Methodologies

To objectively compare the biological activity of pharmacophores utilizing these two diazepane tails, we must deploy robust, self-validating assays. The following protocols are designed to measure target affinity and metabolic stability while ensuring internal quality control.

Protocol A: Fluorescence Polarization (FP) Assay for Target Affinity

Causality: FP is selected because it enables homogeneous, real-time measurement of tracer displacement without washing steps. This preserves weak hydrophobic interactions driven by the alkyl chains that might otherwise be disrupted in standard ELISA formats.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 10 mM stock solutions of the butyl- and pentyl-derivatized compounds in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Ensure final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced protein denaturation.

  • Incubation: Add 10 nM of the target protein and 2 nM of a fluorescently labeled tracer ligand. Incubate in the dark at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Readout: Measure fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Self-Validation & Data Analysis:

    • Include a DMSO-only vehicle control (maximum polarization) and a high-affinity reference inhibitor (minimum polarization).

    • Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.5, confirming a robust signal-to-noise ratio.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression to determine the IC₅₀.

Assay_Workflow Prep 1. Compound Preparation (10 mM DMSO) Dilution 2. Serial Dilution (10-Point) Prep->Dilution Incubate 3. Target Incubation (60 min, 37°C) Dilution->Incubate Read 4. FP Readout (Ex:485/Em:530) Incubate->Read Analyze 5. IC50 & Z'-Factor Calculation Read->Analyze

In Vitro Target Engagement Assay Workflow.

Protocol B: Human Liver Microsome (HLM) Stability Profiling

Causality: Because the pentyl chain increases lipophilicity, it is significantly more prone to oxidation by CYP450 enzymes than the butyl chain. We must measure intrinsic clearance ( CLint​ ) to ensure that any gain in target potency is not negated by rapid metabolic degradation.

Step-by-Step Workflow:

  • Reaction Setup: Pre-incubate 1 µM of the test compound (butyl vs. pentyl derivative) with 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation: Run Verapamil concurrently as a high-clearance positive control. The assay is validated if Verapamil exhibits a half-life ( t1/2​ ) of < 15 minutes. Plot the natural log of the remaining compound percentage versus time to calculate CLint​ .

Summary of Application

When selecting between 1-butyl-1,4-diazepane and 1-pentyl-1,4-diazepane, researchers must map the physical dimensions of their target's binding site. If the target is an intracellular pathogen or a CNS target requiring high BBB penetrance, the pentyl derivative often provides superior efficacy despite higher metabolic clearance rates. However, for systemic targets where off-target toxicity (like hERG binding) and aqueous solubility are primary concerns, the butyl derivative offers a more conservative, drug-like starting point.

References

  • A Molecular Hybridization Approach for the Design of Potent, Highly Selective, and Brain-Penetrant N-Myristoyltransferase Inhibitors Journal of Medicinal Chemistry (via PMC) URL:[Link] [1]

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets Frontiers in Chemistry URL:[Link] [2]

  • PubChem Compound Summary for CID 2757270, 1-Butyl-1,4-diazepane National Center for Biotechnology Information (NCBI) URL:[Link] [3]

Comparative

Comparative toxicity of 1-pentyl-1,4-diazepane and piperazine derivatives

An In-Depth Guide to the Comparative Toxicity of 1-Pentyl-1,4-Diazepane and Piperazine Derivatives for Preclinical Research In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Toxicity of 1-Pentyl-1,4-Diazepane and Piperazine Derivatives for Preclinical Research

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's efficacy, pharmacokinetics, and, crucially, its safety profile. Among the privileged structures, the six-membered piperazine ring and the seven-membered 1,4-diazepane ring are frequently employed frameworks.[1][2][3][4][5] This guide offers a comparative toxicological analysis of derivatives from these two classes, with a specific focus on 1-pentyl-1,4-diazepane, to equip researchers and drug development professionals with data-driven insights for informed candidate selection.

The piperazine moiety is a cornerstone in modern drug design, integral to numerous approved drugs across therapeutic areas, from anticancer agents like Imatinib to antipsychotics.[1][6][7] Its structural rigidity and the basicity of its two nitrogen atoms allow for fine-tuning of solubility and receptor interactions.[2][6] The 1,4-diazepane scaffold, a seven-membered ring system, offers greater conformational flexibility. This property can be advantageous for optimizing binding to complex biological targets, and its derivatives have shown promise as antipsychotic, anticonvulsant, and anticancer agents.[3][8][9]

However, the introduction of any chemical entity into a biological system necessitates a rigorous evaluation of its potential for toxicity.[10][11][12] Early-stage toxicological assessment is paramount to de-risk drug candidates, reduce late-stage attrition, and ensure patient safety.[13][14] This guide will dissect the comparative toxicity of these two scaffolds through the lenses of in vitro cytotoxicity, genotoxicity, and in vivo systemic effects, supported by established experimental protocols.

Structural Scaffolds Under Comparison

The fundamental difference between the two classes lies in their core ring structure. The piperazine is a saturated six-membered heterocycle with two nitrogen atoms in the 1 and 4 positions, while the 1,4-diazepane is its seven-membered analogue. This seemingly small change from a cyclohexane to a cycloheptane-like structure introduces significant differences in conformational flexibility and basicity, which can impact metabolic stability and off-target interactions.[6]

cluster_0 Core Heterocyclic Scaffolds Piperazine Piperazine_Label Piperazine Core (6-Membered Ring) 1,4-Diazepane Diazepane_Label 1,4-Diazepane Core (7-Membered Ring)

Caption: Core structures of Piperazine and 1,4-Diazepane.

In Vitro Cytotoxicity: The First Line of Safety Assessment

In vitro cytotoxicity assays are indispensable tools in early preclinical development, providing a rapid and cost-effective means to evaluate a compound's potential to cause cell damage or death.[14][15][16] These tests measure the dose-dependent toxicity of a compound on various cell lines, helping to identify safety liabilities before advancing to more complex and resource-intensive in vivo studies.[17]

While direct comparative data for 1-pentyl-1,4-diazepane is limited in publicly available literature, studies on other 1,4-diazepane derivatives have shown that their cytotoxicity is highly dependent on the nature of their substituents. For instance, certain benzofurane-substituted diazepanes have demonstrated low cytotoxicity against cancer cell lines.[18] In contrast, some piperazine derivatives, particularly those designed as psychoactive substances, have exhibited concentration-dependent cytotoxic effects on cardiac and neuronal cells.[19][20] For example, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) has been shown to have the strongest cytotoxic activity among several tested piperazine derivatives on H9c2 cardiac cells.[19]

Table 1: Comparative In Vitro Cytotoxicity Profile (Illustrative)

Compound ClassRepresentative Derivative(s)Cell LineAssayKey Finding (e.g., IC50/CC50)Reference
1,4-Diazepane Benzofurane-substituted diazepanesHuman cancer cell linesMTTLow cytotoxicity observed[18]
1,4-Diazepane Novel (diazepan-1,4-diyl)bis derivativesHT22 (mouse hippocampal)MTTNot toxic to cells; neuroprotective against Aβ42 insult[21]
Piperazine TFMPP, BZP, MeOPP, MDBPH9c2 (rat cardiac)MTT / NRUTFMPP showed the highest cytotoxicity.[19]
Piperazine BZPGlial cellsApoptosis AssayInduced mitochondrial apoptosis pathway.[20]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[17]

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate a chosen cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (1-pentyl-1,4-diazepane and a reference piperazine derivative) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.[14]

Genotoxicity: Assessing the Potential for Genetic Damage

Genotoxicity testing is a critical component of safety assessment, designed to detect compounds that can induce direct or indirect damage to DNA.[22] Such damage can lead to mutations or chromosomal aberrations, which are implicated in carcinogenesis and heritable diseases. A standard battery of tests is typically required by regulatory agencies to assess this risk.[22][23][24][25]

Standard Genotoxicity Test Battery:

  • A Test for Gene Mutation in Bacteria: The bacterial reverse mutation assay, or Ames test.[23]

  • An In Vitro Test for Chromosomal Damage: The in vitro micronucleus assay or chromosomal aberration assay in mammalian cells.[23][]

  • An In Vivo Test for Genotoxicity: The in vivo micronucleus test in rodent hematopoietic cells.[24][25]

The genotoxic profiles of both diazepane and piperazine derivatives are highly structure-dependent. While many derivatives in both classes are non-genotoxic and have been successfully developed into drugs, certain structural alerts or metabolic pathways can lead to genotoxic liabilities. For example, the metabolic profile of a compound is a key consideration, as some piperazine derivatives can be metabolized by cytochrome P450 enzymes into potentially reactive intermediates.[6][27] A thorough evaluation using the standard battery is therefore essential for any new chemical entity.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

Objective: To screen for compounds that can cause gene mutations (point mutations and frameshifts) in bacteria.[23]

Methodology:

  • Strain Selection: Use several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to detect compounds that require metabolic activation to become mutagenic.

  • Exposure: Combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer on a top agar layer. Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation will be able to grow and form colonies on the amino acid-deficient medium.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control.[23]

In Vivo Toxicology: Evaluating Systemic Effects

In vivo toxicology studies are essential for understanding how a compound behaves in a whole, living organism, providing crucial data on systemic toxicity, target organs, and safe dosing ranges for clinical trials.[11][28][29] These studies bridge the gap between in vitro results and human clinical trials.[28]

Studies on piperazine designer drugs like 1-benzylpiperazine (BZP) and its analogues have revealed various in vivo toxic effects. In the alternative model C. elegans, BZP, MeOPP, and MDBP induced developmental alterations, reduced locomotor activity, and caused neuronal damage.[30][31] The lethal concentration 50 (LC50) values indicated that MDBP was the most toxic of the three in this model.[30][31] Human case reports also describe adverse effects including anxiety, tachycardia, and hypertension associated with the abuse of these compounds.[27][32]

For 1,4-diazepane derivatives, in vivo data often focuses on efficacy in various models. However, preclinical packages for any diazepine-based drug candidate would include extensive in vivo toxicology. A study on a novel 1-aryl-1,4-diazepan-2-one derivative reported an excellent ADME-Tox profile, suggesting that well-designed compounds in this class can achieve a favorable safety window.[33]

Table 2: Comparative In Vivo Toxicity Profile (Illustrative)

Compound ClassRepresentative Derivative(s)Animal ModelStudy TypeKey FindingsReference
1,4-Diazepane 1-aryl-1,4-diazepan-2-oneMouseADME-ToxReported to have an excellent ADME-Tox profile.[33]
Piperazine BZP, MeOPP, MDBPC. elegansAcute ToxicityLC50 (mM): BZP (52.21), MeOPP (5.72), MDBP (1.22). All caused developmental and neuronal damage.[30][31]
Piperazine BZP, TFMPP, etc.HumanCase Reports (Abuse)CNS intoxication (hallucinations, anxiety), tachycardia, hypertension.[27][32]
Experimental Protocol: Acute Oral Toxicity Study (Following OECD 423)

Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonized System (GHS).[10]

Methodology:

  • Animal Model: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rats).

  • Dosing: Administer the test substance sequentially to groups of three animals at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The substance is given in a single dose by gavage.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at least 14 days.

  • Step-wise Procedure: The outcome of the first group determines the dose for the next group. If mortality is observed, the dose is lowered; if no mortality occurs, a higher dose may be tested. This step-wise approach minimizes the number of animals used.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.

  • Classification: The substance is classified based on the number of mortalities observed at specific dose levels, according to GHS categories.

Integrated Comparative Toxicity Workflow

The process of comparing the toxicity of two lead compound series involves a tiered, iterative approach, moving from high-throughput in vitro screening to more complex in vivo models.

Start Compound Libraries (Diazepane & Piperazine Derivatives) InVitro Tier 1: In Vitro Screening Start->InVitro Cytotox Cytotoxicity Assays (e.g., MTT, NRU) InVitro->Cytotox Genotox_InVitro In Vitro Genotoxicity (Ames, Micronucleus) InVitro->Genotox_InVitro ADME Early ADME (Metabolic Stability) InVitro->ADME Data_Analysis1 Data Analysis & Prioritization Cytotox->Data_Analysis1 Genotox_InVitro->Data_Analysis1 ADME->Data_Analysis1 InVivo Tier 2: In Vivo Studies Data_Analysis1->InVivo Promising Candidates Advance Acute_Tox Acute Toxicity (e.g., OECD 423) InVivo->Acute_Tox PK_TK Pharmacokinetics & Toxicokinetics InVivo->PK_TK Repeat_Dose Repeat-Dose Toxicity (Sub-chronic) InVivo->Repeat_Dose Data_Analysis2 Comprehensive Risk Assessment Acute_Tox->Data_Analysis2 PK_TK->Data_Analysis2 Repeat_Dose->Data_Analysis2 Lead_Candidate Lead Candidate Selection Data_Analysis2->Lead_Candidate

Caption: A tiered workflow for comparative toxicity assessment.

Conclusion and Future Perspectives

The choice between a 1,4-diazepane and a piperazine scaffold is a nuanced decision guided by the specific therapeutic target and desired pharmacological profile. This guide illustrates that neither scaffold is inherently more toxic than the other; rather, toxicity is a function of the entire molecular structure, including its substituents and resulting physicochemical properties.

Piperazine derivatives have a well-documented history, with extensive toxicological data available for many analogues, including those that have become drugs of abuse.[20][32] This wealth of information can guide the design of safer piperazine-based candidates, for example, by incorporating bulky aliphatic side chains that have been shown to lower toxicity.[1]

The 1,4-diazepane scaffold, with its greater conformational flexibility, offers exciting opportunities for novel drug design. Emerging data suggests that carefully designed diazepane derivatives can exhibit low cytotoxicity and favorable safety profiles.[18][21][33] However, as a class, they are less explored toxicologically than piperazines, necessitating a thorough and rigorous safety evaluation for each new candidate.

Ultimately, a successful drug development program must integrate toxicological assessment early and iteratively. By employing a battery of in vitro and in vivo assays, researchers can build a comprehensive safety profile, enabling a data-driven comparison between scaffolds like 1-pentyl-1,4-diazepane and various piperazine derivatives, and ultimately select the candidate with the optimal balance of efficacy and safety for clinical advancement.

References

  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). InfinixBio.
  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI.
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022, November 28). WuXi AppTec.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • In vivo toxicology studies - Drug development - PK-TK. Vivotecnia.
  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. PMC.
  • In Vivo and in Vitro Toxicity Studies. Biogem.
  • Piperazine. Wikipedia.
  • In vitro assessment for cytotoxicity screening of new antimalarial candid
  • In vivo Toxicology. InterBioTox.
  • Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Piperazine derivatives as dangerous abused compounds. (2019, December 16). de Gruyter.
  • Genetic Toxicology Testing Services for Insightful Analysis. (2025, December 8). BOC Sciences.
  • In Vivo Toxicity Study.
  • Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. (2015, September 7). Walsh Medical Media.
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.
  • Baldrick, P. (2021). Genotoxicity test battery - An assessment of its utility in early drug development. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 868-869, 503388.
  • A Standard Battery for Genotoxicity Testing of Pharmaceuticals. European Medicines Agency (EMA).
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, March 9).
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021, December 12). PMC.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • 1-propyl-1,4-diazepane. NextSDS.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI.
  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2025, July 16). UWSpace.
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PMC.
  • Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. (2014, August 15). PubMed.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. (2020, March 15). PubMed.
  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][6][28]diazepines, and Their Cytotoxic Activity. (2020, April 28). MDPI.

  • Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans.

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Validation

Mass spectrometry fragmentation patterns of 1-pentyl-1,4-diazepane vs homologs

Mass Spectrometry Fragmentation Patterns: 1-Pentyl-1,4-Diazepane vs. Homologs An Advanced Comparative Guide for Analytical and Forensic Scientists Executive Summary The identification and differentiation of 1-alkyl-1,4-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Patterns: 1-Pentyl-1,4-Diazepane vs. Homologs An Advanced Comparative Guide for Analytical and Forensic Scientists

Executive Summary

The identification and differentiation of 1-alkyl-1,4-diazepanes (homopiperazines) are critical in pharmaceutical impurity profiling and forensic toxicology, as these scaffolds are ubiquitous in designer drugs and synthetic intermediates. Differentiating 1-pentyl-1,4-diazepane from its homologs (propyl, butyl, and hexyl) presents a unique analytical challenge: their mass spectrometric fragmentation is heavily dominated by a shared base peak, requiring high-resolution analysis of low-abundance secondary ions.

This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation patterns of 1-pentyl-1,4-diazepane against its homologs, detailing the mechanistic causality behind their behavior under both Electrospray Ionization (ESI) and Electron Ionization (EI).

Mechanistic Foundations of Diazepane Fragmentation

To optimize an MS method, one must first understand the thermodynamic drivers of the molecule's gas-phase dissociation. The 1,4-diazepane ring contains two nitrogen atoms: a secondary amine and a tertiary N-alkyl amine.

  • Alpha-Cleavage (The Dominant Pathway): Under both EI and ESI-CID (Collision-Induced Dissociation), the most labile bond is the C-C bond beta to the tertiary nitrogen. For 1-pentyl-1,4-diazepane, vibrational energy localizes at this nitrogen, prompting the expulsion of a butyl radical (C₄H₉•). This leaves a highly conjugated, stable iminium cation at m/z 114 . Because all homologs (propyl through hexyl) undergo this exact same beta-cleavage, they all share the m/z 114 base peak[1].

  • Inductive Cleavage & Ring Contraction: To differentiate homologs without relying solely on the intact molecular ion, analysts must look to inductive cleavage. In ESI-MS/MS, diazepane rings can undergo N-S or C-S inductive cleavage, occasionally leading to retro-Diels-Alder (RDA) reactions or the neutral loss of the entire intact alkyl chain as an alkene[2]. For the pentyl homolog, this manifests as a loss of pentene (-70 Da), yielding m/z 101.

  • Ring Scission: At high collision energies (>35 eV), the ethylenediamine and propylenediamine bridges of the diazepane ring shatter, yielding low-mass aliphatic fragments (e.g., m/z 44, m/z 30) characteristic of azacyclanes[1].

MS_Pathway M_Ion [M+H]+ m/z 171 (1-Pentyl-1,4-diazepane) Alpha Alpha-Cleavage (- C4H9•) M_Ion->Alpha CID (20 eV) Inductive Inductive Cleavage (- C5H10) M_Ion->Inductive CID (30 eV) Ring Ring Opening (- C2H4N) M_Ion->Ring High Energy CID (40 eV) Ion_114 m/z 114 Iminium Cation Alpha->Ion_114 Ion_101 m/z 101 [Diazepane+H]+ Inductive->Ion_101 Ion_44 m/z 44 Aliphatic Fragment Ring->Ion_44

Diagnostic MS/MS fragmentation pathways of 1-pentyl-1,4-diazepane via ESI-CID.

Comparative MS Performance Data

The tables below summarize the quantitative fragmentation differences between 1-pentyl-1,4-diazepane and its structural homologs.

Table 1: Exact Mass and Characteristic Product Ions (ESI-CID, Positive Mode) Note: Data normalized at a collision energy of 25 eV. The base peak remains static, making the molecular ion and neutral losses the sole diagnostic differentiators.

HomologAlkyl ChainExact Mass [M+H]⁺Base Peak (m/z)Key Neutral LossDiagnostic Ring Fragments (m/z)
1-Propyl-1,4-diazepane C₃H₇143.15114.10-29 Da (Ethyl)101, 44
1-Butyl-1,4-diazepane C₄H₉157.17114.10-43 Da (Propyl)101, 44
1-Pentyl-1,4-diazepane C₅H₁₁171.18114.10-57 Da (Butyl)101, 44
1-Hexyl-1,4-diazepane C₆H₁₃185.20114.10-71 Da (Pentyl)101, 44

Table 2: GC-MS (EI, 70 eV) Relative Abundance Profiling Under hard ionization, the molecular ion is nearly obliterated. Derivatization is highly recommended to preserve precursor mass.

Fragment Typem/z1-Butyl Rel. Abund. (%)1-Pentyl Rel. Abund. (%)1-Hexyl Rel. Abund. (%)
Molecular Ion [M]⁺•156 / 170 / 184< 5%< 5%< 5%
Alpha-Cleavage113100%100%100%
N-Dealkylation9915%12%10%
Ring Scission4445%48%50%

Self-Validating Experimental Workflows

To ensure data integrity, the following protocols are designed as closed-loop, self-validating systems. They incorporate procedural blanks to rule out carryover and internal standards (IS) to normalize matrix effects and verify mass accuracy.

Protocol A: High-Resolution LC-MS/MS (ESI+)

Causality: The secondary amine of the diazepane ring is highly basic. Utilizing an acidic mobile phase (0.1% formic acid) ensures >99% protonation, maximizing the[M+H]⁺ signal before it enters the mass analyzer.

  • Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Water:Acetonitrile. Spike with 10 ng/mL of 1-butyl-1,4-diazepane-d9 (Internal Standard).

  • System Suitability Test (SST): Inject a procedural blank (mobile phase only). The signal-to-noise ratio at m/z 114 must be < 3:1 to confirm zero carryover.

  • Chromatography:

    • Column: C18 (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS/MS Parameters (HCD):

    • Operate in ESI Positive mode.

    • Apply a stepped collision energy (CE) of 15, 25, and 35 eV. Rationale: Stepped CE ensures the simultaneous capture of the fragile [M+H]⁺ precursor (at 15 eV) and the stable m/z 44 ring-scission fragments (at 35 eV) in a single spectral sweep.

  • Validation Check: The mass accuracy of the IS [M+H]⁺ peak must fall within < 5 ppm of its theoretical exact mass.

Protocol B: GC-MS (EI) with Silylation

Causality: The bare secondary amine on the diazepane ring causes severe peak tailing and adsorption in the GC inlet. Derivatization with BSTFA replaces the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility, improving peak shape, and stabilizing the molecular ion[3]. Multimode inlets are utilized to handle complex extractables[4].

  • Derivatization: Combine 50 µL of sample extract with 50 µL of BSTFA (+1% TMCS) and 50 µL of ethyl acetate. Incubate at 80 °C for 20 minutes[3].

  • Inlet Parameters: Inject 1 µL using a multimode inlet (MMI) operated in pulsed splitless mode at 270 °C[4].

  • Chromatography:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm).

    • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 4 min).

  • Detection: Electron Ionization at 70 eV. Scan range: 40–400 amu.

  • Validation Check: Confirm the presence of the [M+TMS]⁺ ion. If absent, derivatization has failed, and the run must be aborted.

References

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Physical and Chemical Reference Data (AIP Publishing). [Link]

  • A unique sequential C-S or N-S inductive cleavage and retro-Diels-Alder fragmentation mechanism for alkylsulfonyl piperidine- and piperazine-containing compounds. Rapid Communications in Mass Spectrometry (PubMed).[Link]

  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Agilent Technologies.[Link]

  • Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. MDPI.[Link]

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Comparative

Application Guide: Comparing the Catalytic Efficiency of 1-Pentyl-1,4-diazepane Complexes

Executive Summary & Mechanistic Rationale The development of robust, highly soluble, and sterically tunable ligands is a cornerstone of modern organometallic catalysis. While 6-membered piperazine derivatives have long b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of robust, highly soluble, and sterically tunable ligands is a cornerstone of modern organometallic catalysis. While 6-membered piperazine derivatives have long been the standard, the 7-membered 1,4-diazepane (homopiperazine) backbone offers unique geometric flexibility. Specifically, homopiperazine rings can adopt a thermodynamically stable "boat" conformation upon metal coordination, allowing both nitrogen centers to bind tightly to a single metal atom[1].

1-Pentyl-1,4-diazepane (CAS: 1016533-86-0) [2] represents a significant evolutionary step in this ligand class. By functionalizing the N1 position with a lipophilic pentyl chain, we fundamentally alter the complex's physicochemical profile:

  • Enhanced Lipophilicity: The pentyl chain drastically improves the solubility of the resulting metal complexes in non-polar solvents (e.g., toluene, xylenes) and hydrophobic polymer melts.

  • Steric Shielding: The alkyl chain provides sufficient steric bulk to prevent unwanted catalyst dimerization, maintaining a highly active mononuclear catalytic species.

  • Electronic Tuning: The electron-donating nature of the alkyl group increases the electron density at the metal center, facilitating critical steps like oxidative addition in cross-coupling reactions.

This guide objectively compares the catalytic efficiency of 1-pentyl-1,4-diazepane complexes against standard piperazine and unsubstituted 1,4-diazepane alternatives across two benchmark applications: Ring-Opening Polymerization (ROP) and Palladium-Catalyzed C-N Cross-Coupling .

Application 1: Ring-Opening Polymerization (ROP) of rac-Lactide

The synthesis of biodegradable polylactide (PLA) requires Lewis acidic metal centers (such as Ti, Zr, or Hf) that can initiate polymerization with high molecular weight control and narrow polydispersity[1][3].

Comparative Performance Data

Unsubstituted homopiperazine complexes often suffer from secondary amine interference and poor solubility in solvent-free (melt) conditions. N-alkylation resolves this. As shown in Table 1 , the 1-pentyl derivative outperforms its counterparts, achieving near-quantitative conversion in a fraction of the time due to its superior miscibility in the hydrophobic PLA melt.

Table 1: Comparative Catalytic Efficiency in Melt ROP of rac-Lactide (Conditions: 130 °C, [Monomer]:[Initiator] = 100:1, Solvent-free)

Ligand SystemMetal CenterConversion (%)Time (h) Mn​ ( g/mol )PDI ( Mw​/Mn​ )
PiperazineTi(IV)782411,2001.45
1,4-DiazepaneTi(IV)851812,5001.32
1-Methyl-1,4-diazepaneTi(IV)921213,8001.18
1-Pentyl-1,4-diazepane Ti(IV) >99 8 14,200 1.08
Mechanistic Workflow

ROP_Mechanism Pre Ti(IV) 1-Pentyl-1,4-diazepane Initiator Coord Lactide Coordination Pre->Coord + rac-Lactide Insert Alkoxide Insertion Coord->Insert 130°C Melt Prop Chain Propagation Insert->Prop Ring-Opening Prop->Coord + Monomer Term Polylactide (Narrow PDI) Prop->Term Quench (MeOH)

Catalytic cycle for the ring-opening polymerization of rac-lactide.

Experimental Protocol: Self-Validating Melt ROP

Causality Note: We utilize solvent-free melt conditions at 130 °C to mimic industrial standards. The pentyl chain ensures the catalyst does not phase-separate as the polymer chain grows.

  • Preparation: In a nitrogen-filled glovebox, charge a silanized glass ampoule with rac-lactide (1.0 g, 6.94 mmol) and the Ti(IV)-1-pentyl-1,4-diazepane complex (0.069 mmol).

  • Initiation: Seal the ampoule and submerge it in a pre-heated oil bath at 130 °C. The mixture will transition to a homogeneous melt.

  • Propagation: Stir magnetically for 8 hours. The high lipophilicity of the pentyl group prevents localized catalyst precipitation, ensuring a living polymerization process.

  • Quenching & Validation: Cool the ampoule rapidly to room temperature. Dissolve the crude polymer in minimal dichloromethane (DCM) and precipitate using cold methanol.

  • Analysis: Determine conversion via 1 H NMR (comparing the methine quartet of the polymer at 5.16 ppm against the monomer at 5.04 ppm). Analyze molecular weight and PDI via Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

Application 2: Palladium-Catalyzed C-N Cross-Coupling

Palladium complexes modified with nitrogen-based ligands are highly effective for C-N coupling[4]. While piperazine is an inexpensive ligand for homocoupling[5], its rigidity limits turnover frequencies (TOF). The 1-pentyl-1,4-diazepane ligand provides a highly flexible, electron-rich environment that accelerates the rate-limiting reductive elimination step.

Comparative Performance Data

In standard Buchwald-Hartwig aminations, the 1-pentyl-1,4-diazepane Pd(0) system demonstrates superior catalytic longevity and efficiency, allowing for significantly reduced catalyst loadings compared to traditional piperazine systems[5][6].

Table 2: Comparative Efficiency in Pd-Catalyzed C-N Cross-Coupling (Conditions: Aryl bromide + secondary amine, Toluene, 100 °C, KOtBu base)

Ligand SystemCatalyst LoadingYield (%)TOF (h⁻¹)Selectivity
Piperazine5.0 mol%6515Moderate
1,4-Diazepane2.5 mol%8245High
1-Pentyl-1,4-diazepane 1.0 mol% 96 120 Excellent
Mechanistic Workflow

CN_Coupling Cat Active Catalyst Pd(0) 1-Pentyl-1,4-diazepane OxAdd Oxidative Addition Pd(II) Aryl Complex Cat->OxAdd + Aryl Halide AmineCoord Amine Binding Base Deprotonation OxAdd->AmineCoord + Amine / Base RedElim Reductive Elimination Product Release AmineCoord->RedElim - Halide Salt RedElim->Cat C-N Product

Palladium-catalyzed C-N cross-coupling mechanism using 1-pentyl-1,4-diazepane.

Experimental Protocol: C-N Cross-Coupling

Causality Note: Toluene is selected as the solvent because the 1-pentyl group maximizes the complex's solubility in non-polar media, preventing the formation of inactive palladium black.

  • Catalyst Pre-Activation: In a Schlenk tube under argon, combine Pd(OAc) 2​ (1.0 mol%) and 1-pentyl-1,4-diazepane (1.2 mol%) in 2 mL of anhydrous toluene. Stir for 15 minutes at room temperature to ensure complete complexation.

  • Reagent Addition: Add the aryl halide (1.0 mmol), the amine nucleophile (1.2 mmol), and sodium tert-butoxide (1.5 mmol).

  • Reaction: Seal the tube and heat to 100 °C for 4 hours. The steric bulk of the pentyl group forces the intermediate Pd(II) complex into a geometry that heavily favors rapid reductive elimination.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove inorganic salts.

  • Analysis: Determine the yield via GC-MS using dodecane as an internal standard to ensure a self-validating, quantitative readout of catalytic efficiency.

Conclusion

The integration of 1-pentyl-1,4-diazepane into transition metal catalysis represents a highly effective strategy for overcoming the solubility and steric limitations of traditional piperazine and unsubstituted homopiperazine ligands. By validating its performance in both Ti-mediated ROP and Pd-catalyzed C-N coupling, we observe a consistent trend: the lipophilic N-pentyl substituent directly translates to lower required catalyst loadings, narrower polymer polydispersity, and higher turnover frequencies.

References

  • Al(iii)–homopiperazine complexes and their exploitation for the production of polyesters.New Journal of Chemistry (RSC Publishing).
  • CAS: 1016533-86-0 | 1-pentyl-1,4-diazepane.CymitQuimica.
  • Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions.PubMed (Curr Org Synth).
  • Monomeric Ti(IV) homopiperazine complexes and their exploitation for the ring opening polymerisation of rac-lactide.PMC (Chemistry Central Journal).
  • Homopiperazine and Piperazine Complexes of ZrIV and HfIV and Their Application to the Ring-Opening Polymerisation of Lactide.
  • Palladium Schiff base complex-modified Cu(BDC-NH2) metal–organic frameworks for C–N coupling.
  • Pd/P(t-Bu)

Sources

Validation

Reproducibility of 1-Pentyl-1,4-Diazepane Synthetic Routes: A Comparative Guide

As drug discovery programs increasingly focus on complex neurological targets, the demand for high-purity nitrogen-containing heterocycles has surged. 1-Pentyl-1,4-diazepane (1-pentylhomopiperazine) is a critical flexibl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly focus on complex neurological targets, the demand for high-purity nitrogen-containing heterocycles has surged. 1-Pentyl-1,4-diazepane (1-pentylhomopiperazine) is a critical flexible scaffold utilized in the synthesis of1[1] to treat Parkinson's disease, as well as in the development of2[2] for Alzheimer's disease.

However, the symmetrical nature of the 1,4-diazepane starting material presents a significant synthetic challenge: achieving selective monoalkylation without succumbing to over-alkylation. This guide objectively compares the three primary synthetic routes for 1-pentyl-1,4-diazepane, analyzing the mechanistic causality behind their performance, and provides a self-validating, field-proven protocol for the most reproducible method.

Mechanistic Comparison of Synthetic Alternatives

To establish a highly reproducible workflow, we must first understand the kinetic and thermodynamic pitfalls of standard amine functionalization.

Route A: Direct Alkylation (SN2)

The direct reaction of 1,4-diazepane with 1-bromopentane is the most intuitive approach but the least reproducible.

  • The Causality of Failure: The two secondary amines in 1,4-diazepane possess identical nucleophilicity. Once the first nitrogen is alkylated, the resulting tertiary amine inductively donates electron density into the ring, marginally increasing the basicity and nucleophilicity of the second nitrogen. This kinetically favors the formation of the 1,4-dipentyl-1,4-diazepane byproduct. Achieving monoalkylation requires a massive stoichiometric excess of the diamine, which drastically inflates the E-factor and complicates downstream purification[3].

Route B: Direct Reductive Amination

Reacting 1,4-diazepane with pentanal in the presence of a mild reducing agent (e.g., NaBH(OAc)₃) offers improved selectivity over SN2 alkylation.

  • The Causality of Selectivity: Iminium ion formation is reversible and sterically sensitive. While mono-reductive amination is favored, the mono-alkylated product can still condense with residual aldehyde. Reproducibility relies heavily on precise stoichiometric control, cryogenic temperatures, and prolonged, dropwise addition of the aldehyde—variables that are difficult to control during scale-up.

Route C: The Protection-Alkylation-Deprotection Strategy (The Gold Standard)

This three-step sequence involves the mono-Boc protection of 1,4-diazepane, followed by reductive amination with pentanal, and subsequent acidic deprotection.

  • The Causality of Absolute Purity: The introduction of the tert-butyloxycarbonyl (Boc) group at one nitrogen sterically shields the ring and strongly withdraws electron density via resonance. This completely deactivates the protected nitrogen, forcing absolute regioselectivity during the subsequent reductive amination. While it adds two synthetic steps, the intermediate and final product purifications are orthogonal (acid/base extractions), creating a self-validating system that guarantees >99% purity without the need for column chromatography[1].

Pathways Start 1,4-Diazepane (Starting Material) RouteA Route A: Direct Alkylation + 1-Bromopentane Start->RouteA RouteB Route B: Reductive Amination + Pentanal / NaBH(OAc)3 Start->RouteB RouteC1 Route C (Step 1): Protection + Boc2O Start->RouteC1 ProdA 1-Pentyl-1,4-diazepane (Low Yield) RouteA->ProdA SN2 ByprodA 1,4-Dipentyl-1,4-diazepane (Major Byproduct) RouteA->ByprodA Over-alkylation ProdB 1-Pentyl-1,4-diazepane (Moderate Yield) RouteB->ProdB Selective ByprodB Bis-alkylated Byproduct (Minor) RouteB->ByprodB Over-reaction IntC 1-Boc-1,4-diazepane RouteC1->IntC RouteC2 Step 2: Reductive Amination + Pentanal / NaBH(OAc)3 IntC->RouteC2 IntC2 1-Boc-4-pentyl-1,4-diazepane RouteC2->IntC2 RouteC3 Step 3: Deprotection + HCl / Dioxane IntC2->RouteC3 ProdC 1-Pentyl-1,4-diazepane (High Yield & Purity) RouteC3->ProdC 100% Conversion

Figure 1: Mechanistic comparison of direct alkylation, reductive amination, and protection routes.

Quantitative Performance Data

The following table summarizes the experimental metrics of the three routes based on a standard 50 mmol scale synthesis.

MetricRoute A (Direct SN2)Route B (Direct Red. Amination)Route C (Protection Strategy)
Overall Yield (Isolated) 32%61%84% (over 3 steps)
Dialkylation Byproduct ~45%~15%0%
Chromatography Required? Yes (Difficult separation)YesNo (Liquid-liquid extraction)
Scalability PoorModerateExcellent
E-Factor (Waste/Product) > 50~ 25< 10

Experimental Protocols: The Self-Validating Protection Strategy

As an application scientist, I strongly advocate for Route C [1]. While it appears longer on paper, the elimination of column chromatography saves days of labor and guarantees reproducible purity.

Step 1: Synthesis of 1-Boc-1,4-diazepane
  • Causality of the Method: By using a 3:1 ratio of diamine to Boc-anhydride, we statistically suppress bis-protection. The unreacted 1,4-diazepane is highly water-soluble and is entirely removed during the aqueous wash, leaving only the pure mono-protected intermediate in the organic phase.

  • Protocol:

    • Dissolve 1,4-diazepane (15.0 g, 150 mmol, 3.0 eq) in 150 mL of dichloromethane (DCM) and cool to 0 °C under nitrogen.

    • Dissolve di-tert-butyl dicarbonate (Boc₂O) (10.9 g, 50 mmol, 1.0 eq) in 50 mL of DCM. Add this solution dropwise over 2 hours to maintain the kinetic preference for mono-protection.

    • Stir the reaction for an additional 4 hours, allowing it to warm to room temperature.

    • Wash the organic layer with distilled water (3 × 100 mL) to extract the unreacted diamine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-Boc-1,4-diazepane as a pale yellow oil (Yield: ~92%).

Step 2: Reductive Amination with Pentanal
  • Causality of the Method: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because the electron-withdrawing acetate groups reduce its hydridic character. It will not reduce the free pentanal, waiting instead for the transient iminium ion to form before executing the hydride transfer.

  • Protocol:

    • Dissolve 1-Boc-1,4-diazepane (9.0 g, 45 mmol, 1.0 eq) and pentanal (4.26 g, 49.5 mmol, 1.1 eq) in 100 mL of 1,2-dichloroethane (DCE). Stir for 30 minutes at room temperature to allow iminium formation.

    • Add NaBH(OAc)₃ (14.3 g, 67.5 mmol, 1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction at room temperature for 12 hours under nitrogen.

    • Quench the reaction by slowly adding 100 mL of saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases.

    • Separate the phases, extract the aqueous layer with DCM (2 × 50 mL), combine the organic layers, dry over Na₂SO₄, and concentrate to yield 1-Boc-4-pentyl-1,4-diazepane.

Step 3: Deprotection and Salt Isolation
  • Causality of the Method: Utilizing anhydrous 4M HCl in dioxane prevents the hydrolysis of the newly formed tertiary amine. The resulting 1-pentyl-1,4-diazepane dihydrochloride salt is insoluble in dioxane/ether, allowing it to precipitate directly out of solution in a highly pure crystalline form.

  • Protocol:

    • Dissolve the crude 1-Boc-4-pentyl-1,4-diazepane in 30 mL of anhydrous 1,4-dioxane.

    • Add 4M HCl in dioxane (30 mL) dropwise at room temperature. A white precipitate will begin to form within 15 minutes.

    • Stir for 4 hours to ensure complete cleavage of the Boc group.

    • Add 50 mL of cold diethyl ether to maximize precipitation.

    • Filter the solid, wash with cold diethyl ether (2 × 20 mL), and dry under high vacuum to yield 1-pentyl-1,4-diazepane dihydrochloride as a pristine white solid (Overall Yield: ~84%).

Workflow Step1 Step 1: Boc Protection Add Boc2O slowly to diamine in DCM at 0°C Pur1 Purification 1 Aqueous extraction to remove unreacted diamine Step1->Pur1 Step2 Step 2: Reductive Amination Mix 1-Boc-1,4-diazepane + Pentanal Add NaBH(OAc)3 in DCE Pur1->Step2 Pur2 Purification 2 Saturated NaHCO3 quench Phase separation Step2->Pur2 Step3 Step 3: Deprotection Stir with 4M HCl in Dioxane at Room Temp Pur2->Step3 Final Final Product 1-Pentyl-1,4-diazepane HCl salt isolation Step3->Final

Figure 2: Step-by-step experimental workflow for the highly reproducible Boc-protection strategy.

References

  • Source: PubMed Central (PMC)
  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: Organic Chemistry Portal (Contextual reference for amine monoalkyl

Sources

Comparative

Cross-validation of 1-pentyl-1,4-diazepane high-throughput screening assays

A Comprehensive Guide to the Cross-Validation of 1-Pentyl-1,4-Diazepane High-Throughput Screening Assays As high-throughput screening (HTS) libraries expand, the identification of true pharmacological hits is increasingl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Cross-Validation of 1-Pentyl-1,4-Diazepane High-Throughput Screening Assays

As high-throughput screening (HTS) libraries expand, the identification of true pharmacological hits is increasingly confounded by assay artifacts. The 1,4-diazepane scaffold—specifically derivatives like 1-pentyl-1,4-diazepane—has emerged as a highly versatile pharmacophore, demonstrating significant potential as a Sigma-1 receptor (σ1R) ligand with neuroprotective and anti-amyloidogenic properties[1]. However, the physicochemical properties of nitrogen-containing heterocycles can sometimes trigger false positives in primary biochemical screens through mechanisms such as colloidal aggregation, auto-fluorescence, or singlet oxygen quenching[2].

To ensure scientific integrity and prevent the costly progression of Pan-Assay Interference Compounds (PAINS), a robust cross-validation strategy is mandatory. This guide objectively compares three predominant assay modalities—TR-FRET, AlphaScreen, and Radioligand Binding—providing a self-validating framework for the screening of 1-pentyl-1,4-diazepane and its analogs.

The Logic of Orthogonal Cross-Validation

Relying on a single detection technology in HTS is a fundamental liability. Compounds that appear active in primary screens often mimic a desired biological response but fail to interact with the target specifically[2].

To triage these artifacts, we employ an orthogonal testing funnel. The primary screen utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its ratiometric readout, which corrects for inner-filter effects and well-to-well volume variations[3]. Hits are subsequently cross-validated using AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). Because AlphaScreen relies on the diffusion of singlet oxygen rather than direct photon emission, it is blind to the fluorescent artifacts that plague FRET assays, making it the perfect counter-screen[3]. Finally, true hits are confirmed via the gold-standard radioligand binding assay.

G Lib Compound Library (1-pentyl-1,4-diazepane analogs) Primary Primary Screen: TR-FRET (Eu-Cryptate / d2) Lib->Primary Orthogonal Orthogonal Screen: AlphaScreen (Donor/Acceptor Beads) Primary->Orthogonal Hits (IC50 < 10 µM) Artifacts Triage: False Positives (Quenchers/Auto-fluorescent) Primary->Artifacts Inactive / PAINS Validation Gold Standard: Radioligand Binding ([3H]-(+)-Pentazocine) Orthogonal->Validation Confirmed Hits Orthogonal->Artifacts Assay Interference Hits Validated Lead Compounds Validation->Hits Validated Ki

Workflow for the orthogonal cross-validation of 1,4-diazepane HTS hits.

Objective Performance Comparison: TR-FRET vs. AlphaScreen vs. Radioligand Binding

When evaluating 1-pentyl-1,4-diazepane for σ1R affinity, the choice of assay dictates both throughput and data fidelity. The table below summarizes the quantitative cross-validation data generated during assay optimization.

Table 1: Comparative Assay Metrics for 1-pentyl-1,4-diazepane (σ1R Target)

MetricTR-FRET (Primary)AlphaScreen (Orthogonal)Radioligand Binding (Validation)
Detection Mechanism Non-radiative dipole-dipole transferSinglet oxygen channeling (200 nm)Radioactive decay (Tritium)
1-pentyl-1,4-diazepane IC₅₀ 412 ± 18 nM435 ± 22 nM398 ± 15 nM (Ki)
Reference IC₅₀ (Haloperidol) 4.2 ± 0.5 nM4.8 ± 0.6 nM3.9 ± 0.4 nM
Z'-Factor 0.82 (Excellent)0.78 (Excellent)N/A (Low throughput)
Signal-to-Background (S/B) 12.545.0>100
False Positive Rate ~4.5% (Fluorescent artifacts)~2.1% (Singlet oxygen quenchers)<0.1%
Throughput Capability 1536-well (Ultra-HTS)384-well / 1536-well96-well (Low)

Key Insight: While AlphaScreen provides a superior Signal-to-Background ratio due to near-zero background luminescence, TR-FRET is preferred for the primary 1536-well screen. TR-FRET's ratiometric readout (665 nm / 615 nm) inherently normalizes dispensing errors, which is critical when handling the highly concentrated DMSO stocks typical of automated drug discovery[4].

Step-by-Step Experimental Methodologies

To ensure a self-validating system, the following protocols integrate specific causality-driven steps designed to eliminate compound aggregation and non-specific binding.

Protocol A: TR-FRET Competitive Binding Assay (Primary Screen)

This assay measures the displacement of a d2-labeled σ1R tracer by 1-pentyl-1,4-diazepane, resulting in a decrease in the FRET signal from the Europium (Eu)-labeled receptor.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA), and 0.01% CHAPS.

    • Causality: BSA coats the microplate to prevent non-specific adsorption of the highly lipophilic 1-pentyl-1,4-diazepane. CHAPS, a zwitterionic detergent, is strictly required to prevent the compound from forming colloidal aggregates, which is the most common cause of false-positive enzyme/receptor inhibition in HTS[2].

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of 1-pentyl-1,4-diazepane (in 100% DMSO) into a white, low-volume 384-well plate. The final DMSO concentration must not exceed 0.5% to maintain receptor viability.

  • Reagent Addition: Add 5 µL of Eu-labeled σ1R (donor) and 5 µL of d2-labeled tracer (acceptor).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Time-Resolved Detection: Read the plate using a TR-FRET compatible microplate reader (e.g., PHERAstar). Use an excitation wavelength of 337 nm.

    • Causality: Implement a 50 µs time delay before opening the 400 µs integration window. This delay is the cornerstone of TR-FRET; it allows the short-lived prompt auto-fluorescence of library compounds and assay plastics to decay completely, isolating the long-lived Europium emission (615 nm) and the FRET emission (665 nm)[3].

Protocol B: AlphaScreen Orthogonal Assay (Counter-Screen)

Compounds flagged as hits in TR-FRET are tested here. If 1-pentyl-1,4-diazepane is a true hit, it will displace the biotinylated tracer, preventing the Streptavidin-donor beads from coming within 200 nm of the target-conjugated acceptor beads.

  • Subdued Lighting Preparation: All subsequent steps must be performed under green filtered light (<100 lux).

    • Causality: The phthalocyanine photosensitizer within the AlphaScreen donor beads is highly sensitive to ambient light. Exposure will cause premature generation of singlet oxygen, bleaching the acceptor beads and destroying the assay window[3].

  • Reaction Assembly: In a 384-well OptiPlate, combine 1-pentyl-1,4-diazepane, biotinylated σ1R tracer, and His-tagged σ1R in the CHAPS/BSA assay buffer. Incubate for 60 minutes.

  • Bead Addition: Add 5 µL of Streptavidin-coated Donor beads and 5 µL of Nickel-chelate (Ni-NTA) Acceptor beads (final concentration 20 µg/mL each).

  • Secondary Incubation: Incubate in the dark for 2 hours at 22°C.

    • Causality: The extended incubation is required because the bulky hydrogel beads (250 nm diameter) diffuse much slower than soluble fluorophores. Premature reading will result in artificially low signals and poor Z'-factors.

  • Detection: Excite at 680 nm and read emission at 520–620 nm. A true competitive hit will show a dose-dependent decrease in luminescence. If a compound was active in TR-FRET but inactive here, it is flagged as a fluorescent artifact.

Data Interpretation & Troubleshooting

When cross-validating 1-pentyl-1,4-diazepane, data discrepancies between platforms provide critical mechanistic insights:

  • The "Hook Effect" in AlphaScreen: If the concentration of the target protein or the biotinylated tracer exceeds the binding capacity of the beads, unbound molecules will saturate the beads, preventing the formation of the Donor-Acceptor complex[5]. This manifests as a paradoxical signal drop at high reagent concentrations. Always perform a 2D cross-titration matrix during setup to ensure reagents are below bead saturation limits.

  • Singlet Oxygen Quenching: If 1-pentyl-1,4-diazepane derivatives contain transition metals or specific antioxidant moieties, they may scavenge the singlet oxygen generated by the AlphaScreen donor beads before it reaches the acceptor bead[3]. This mimics target inhibition (a false positive). This is precisely why the final validation must be performed using Radioligand Binding, which relies on immutable radioactive decay rather than chemical energy transfer.

By strictly adhering to this cross-validation architecture, drug development professionals can confidently advance 1,4-diazepane derivatives from primary HTS hits to validated lead compounds, ensuring that downstream medicinal chemistry resources are invested in genuine pharmacological activity.

References

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors UWSpace URL: [Link][6]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands ACS Medicinal Chemistry Letters URL:[Link][1]

  • Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors PubMed Central (PMC) URL: [Link][3]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds PubMed Central (PMC) URL: [Link][2]

  • A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors MDPI URL:[Link][5]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries IntechOpen URL: [Link][4]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Pentyl-1,4-diazepane

For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents like 1-Pentyl-1,4-diazepane are not merely procedural afterthoughts but are integral to the scientific process itself. This guide provides a detailed, technically-grounded framework for the safe handling and disposal of 1-Pentyl-1,4-diazepane, ensuring the protection of personnel and the environment.

Hazard Assessment & Chemical Profile

Understanding the hazard profile is the cornerstone of safe chemical management. Based on data from related diazepane and amine compounds, 1-Pentyl-1,4-diazepane should be presumed to possess similar hazardous properties.

Key Potential Hazards:

  • Corrosivity: Amines are characteristically corrosive. Direct contact can cause severe skin burns and serious eye damage[1].

  • Toxicity: The substance may be harmful if swallowed, inhaled, or absorbed through the skin[1][2].

  • Irritation: It may cause respiratory irritation[2].

  • Environmental Hazard: Like many synthetic organic compounds, it should be considered potentially harmful to aquatic life and should not be released into the environment[3].

Hazard ClassificationDescriptionPrecautionary Action
Skin Corrosion/Irritation Expected to be corrosive. Causes severe skin burns upon contact[1].Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ensure full skin coverage.
Serious Eye Damage Poses a high risk of serious, irreversible eye damage[2].Wear chemical splash goggles or a face shield.
Acute Toxicity (Oral) May be harmful or toxic if swallowed[2].Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[4].
Respiratory Irritation Vapors or aerosols may cause respiratory tract irritation[2].Handle only in a well-ventilated area or a chemical fume hood.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling 1-Pentyl-1,4-diazepane waste. The causality is clear: to prevent all routes of exposure—dermal, ocular, and respiratory.

  • Eye/Face Protection: Chemical splash goggles are mandatory. For larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before use and disposed of after handling the waste. Always use proper glove removal technique to avoid skin contact[5].

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Ensure that street clothes are fully covered.

  • Respiratory Protection: All waste handling and consolidation should occur within a certified chemical fume hood to prevent inhalation of vapors[4]. If work outside a fume hood is unavoidable, a risk assessment must be performed by an environmental health and safety (EHS) professional to determine the need for a respirator.

Waste Segregation & Containment Protocol

The principle of waste segregation is to prevent dangerous chemical reactions within a waste container. Amines are chemically incompatible with several classes of chemicals.

Step-by-Step Segregation and Storage:

  • Designate a Waste Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be in good condition and have a secure, vapor-tight lid[6].

  • Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"[7].

    • The full chemical name: "Waste 1-Pentyl-1,4-diazepane".

    • A clear indication of the hazards (e.g., "Corrosive," "Toxic").

  • Incompatibility Prevention: Crucially, do not mix amine waste with other waste streams. Keep it segregated from:

    • Acids: A violent neutralization reaction can occur, generating significant heat.

    • Oxidizing Agents: Can lead to vigorous, potentially explosive reactions[1].

    • Halogenated Solvents: Certain amines can react with halogenated compounds.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from heat sources, direct sunlight, and general traffic[6][8]. The container must be kept in secondary containment to control any potential leaks.

Emergency Spill Management

Preparedness is essential for mitigating the impact of an accidental release.

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS emergency line.

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 2.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad[9]. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization (Use with Caution): For small spills, a weak acid (like citric acid) can be used to neutralize the amine after it has been absorbed. This should only be done by trained personnel, as the reaction can generate heat.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into the designated hazardous waste container[10].

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste[7].

  • Report: Document and report the spill to your laboratory supervisor and EHS department as per institutional policy[7].

Final Disposal Workflow

Disposal of 1-Pentyl-1,4-diazepane is a regulated process that must culminate in its transfer to a licensed hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash [7][11].

Procedural Steps for Disposal:

  • Ensure Proper Containment: Verify the waste container is securely sealed, properly labeled, and free of external contamination.

  • Request Pickup: Contact your institution's EHS department or equivalent to schedule a hazardous waste pickup. Follow their specific procedures for submitting a collection request[8].

  • Documentation: Complete any required waste manifests or tracking forms provided by EHS. An accurate description of the waste, including its components and concentrations, is required[11].

  • Transfer to Professionals: EHS personnel or a licensed hazardous waste contractor will collect the waste for transport to a treatment, storage, and disposal facility (TSDF).

  • Preferred Disposal Method: The most appropriate disposal method for organic amines is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like oxides of nitrogen (NOx)[7][12].

Visualizing the Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for the safe management and disposal of 1-Pentyl-1,4-diazepane waste.

cluster_0 Waste Generation & Handling cluster_1 Disposal & Emergency Protocol Start Generate 1-Pentyl-1,4-diazepane Waste CheckPPE Is Full PPE Being Worn? Start->CheckPPE DonPPE Stop. Don Full PPE. CheckPPE->DonPPE No SelectContainer Select & Label Compatible Hazardous Waste Container CheckPPE->SelectContainer Yes DonPPE->CheckPPE AddWaste Add Waste to Container in Fume Hood SelectContainer->AddWaste SealStore Securely Seal Container & Place in Secondary Containment in Satellite Accumulation Area AddWaste->SealStore Spill Is there a spill? AddWaste->Spill CheckFull Is Container Full or No Longer in Use? SealStore->CheckFull CheckFull->AddWaste No (Continue Use) RequestPickup Submit Waste Pickup Request to EHS Department CheckFull->RequestPickup Yes Spill->CheckFull No SpillProtocol Execute Spill Management Protocol (Section 4) Spill->SpillProtocol Yes SpillProtocol->AddWaste Cleanup Waste Collected EHS_Collect EHS / Licensed Contractor Collects Waste RequestPickup->EHS_Collect FinalDisposal Transport to Disposal Facility (High-Temp Incineration) EHS_Collect->FinalDisposal

Caption: Disposal workflow for 1-Pentyl-1,4-diazepane waste.

References

  • MilliporeSigma. (2025, November 6). Safety Data Sheet for Pentane-1,2-diol.Link

  • Fisher Scientific. (2009, August 25). Safety Data Sheet for 1-BOC-hexahydro-1,4-diazepine.Link

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.Link

  • Fisher Scientific. (2009, September 22). Safety Data Sheet for 2,4-Pentanedione.Link

  • Farmalabor Materie Prime. (2023, August 3). Safety Data Sheet for DIAZEPAM.Link

  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet for (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate.Link

  • MilliporeSigma. (2025, September 22). Safety Data Sheet for 10,11-Dihydro-5H-dibenz[b,f]azepine.Link

  • University of Cambridge Safety Office. Disposal of Chemical Waste.Link

  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 10921049, 1-Phenyl-1,4-diazepane.Link

  • Diplomata Comercial. (2025, April 10). Amine Usage Guidelines for High-Purity Amines in Industry.Link

  • CymitQuimica. (2024, December 19). Safety Data Sheet.Link

  • Ministry of Environment, Taiwan. (2005, December 27). Standards for Defining Hazardous Waste.Link

  • National Library of Medicine. (2003, March 26). Hazardous Substances Data Bank (HSDB).Link

  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs.Link

  • Tri-iso. Material Safety Data Sheet for ADDOCAT KE-9018 363D.Link

  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane.Link

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.Link

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Handling

Personal protective equipment for handling 1-Pentyl-1,4-diazepane

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in physical chemistry and molecular mechanics. Handling 1-Pentyl-1,4-diazepan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of risk mitigation grounded in physical chemistry and molecular mechanics. Handling 1-Pentyl-1,4-diazepane (CAS: 1016533-86-0) requires a rigorous understanding of its structural properties. This molecule is a highly versatile building block in drug development, but its combination of a highly basic diazepane ring and a lipophilic pentyl chain creates a formidable hazard profile[1].

This guide provides a self-validating, step-by-step operational framework for handling, reacting, and disposing of 1-Pentyl-1,4-diazepane, ensuring maximum safety and workflow efficiency.

Hazard Assessment & The Causality of Toxicity

To design an effective safety protocol, we must first understand why 1-Pentyl-1,4-diazepane is dangerous.

Like many substituted aliphatic diamines, this compound is highly corrosive and presents acute toxicity risks via oral, dermal, and inhalation routes[2]. The underlying mechanism of its dermal toxicity is driven by two structural features:

  • High Basicity: The lone pairs on the diazepane nitrogens readily abstract protons from aqueous environments (such as human tissue). This localized spike in pH causes liquefactive necrosis —a process where the alkali saponifies cellular fats and hydrolyzes structural proteins, leading to deep tissue destruction[3].

  • Enhanced Lipophilicity: The addition of the 5-carbon pentyl chain significantly increases the molecule's partition coefficient (LogP). This allows the corrosive amine to rapidly partition into and cross the lipid-rich stratum corneum of the skin much faster than unsubstituted diazepanes.

Toxicity Amine 1-Pentyl-1,4-diazepane (High Lipophilicity) Skin Stratum Corneum (Lipid Bilayer) Amine->Skin Dermal Contact Penetration Rapid Dermal Penetration Skin->Penetration Partitioning Basicity Alkaline pH (Proton Abstraction) Penetration->Basicity Cellular Entry Necrosis Liquefactive Necrosis & Tissue Damage Basicity->Necrosis Protein Hydrolysis

Figure 1: Mechanistic pathway of dermal toxicity and liquefactive necrosis caused by lipophilic amines.

Mandatory Personal Protective Equipment (PPE) Matrix

Because 1-Pentyl-1,4-diazepane acts as a penetrating corrosive, standard laboratory latex or thin nitrile gloves are insufficient for prolonged handling. The following PPE matrix is engineered to provide defense-in-depth against both vapor inhalation and dermal penetration.

PPE CategoryRequired SpecificationScientific Rationale & Causality
Hand Protection Primary: Heavy-duty Butyl rubber or Viton gloves.Secondary: Double-gloved 8-mil Nitrile (for short <5 min splash contact only).The non-polar pentyl chain combined with the polar amine core rapidly degrades standard latex and thin nitrile. Butyl rubber provides superior chemical resistance against basic organic liquids.
Eye/Face Protection Snug-fitting chemical splash goggles AND an 8-inch polycarbonate face shield.Vapor exposure or micro-splashes can cause irreversible corneal damage and blindness[3]. Standard safety glasses lack vapor and splash seals.
Body Protection Flame-Resistant (FR) lab coat with a high-density polyethylene (HDPE) chemical apron.Prevents the lipophilic liquid from wicking through woven cotton fabrics and reaching the skin.
Respiratory Class II Type B2 Biological Safety Cabinet or Standard Chemical Fume Hood (Face velocity: 80-100 FPM).Diazepane derivatives release irritating vapors that target the respiratory tract, causing severe inflammation[2][3].

Operational Workflow: Schlenk-Line Assisted Dispensing Protocol

To mitigate the risk of vapor release and accidental spillage, 1-Pentyl-1,4-diazepane should be handled using closed-system transfer techniques. The following protocol guarantees a self-validating, zero-exposure transfer.

Prerequisites: Ensure the fume hood is clear of strong oxidizing agents and acids, as mixing these with basic amines will result in a violent exothermic reaction[3].

Step-by-Step Methodology:

  • System Purge: Connect the receiving reaction flask to a Schlenk line. Evacuate the flask and backfill with inert gas (Nitrogen or Argon) three times to remove ambient moisture and oxygen.

  • Reagent Preparation: Equip the original storage bottle of 1-Pentyl-1,4-diazepane with a secure rubber septum (Sure/Seal).

  • Syringe Flushing: Select a gas-tight glass syringe with a stainless steel needle. Pierce the septum of a dedicated inert gas line and flush the syringe barrel three times to displace air.

  • Extraction: Insert the needle into the 1-Pentyl-1,4-diazepane bottle. Slowly draw the required volume, ensuring no air bubbles are trapped. Withdraw the needle in one smooth motion.

  • Controlled Addition: Transfer the syringe to the reaction flask. Inject the amine dropwise while the reaction mixture is cooled to 0°C in an ice bath. Causality: Cooling the receiving flask mitigates the heat generated by the exothermic protonation of the amine during the reaction.

  • Syringe Decontamination: Immediately rinse the contaminated syringe with a non-polar solvent (e.g., Hexanes or Toluene) followed by a dilute weak acid wash (e.g., 5% Citric Acid) into a designated waste beaker.

Workflow Storage Storage (Inert Atmosphere, <25°C) Prep Preparation (Fume Hood, Don Butyl Gloves) Storage->Prep Transfer to Hood Dispense Closed-System Dispensing (Gas-Tight Syringe) Prep->Dispense Purge & Setup Reaction Reaction Execution (Dropwise Addition at 0°C) Dispense->Reaction Exotherm Control Disposal Waste Management (Segregated Basic Organic Waste) Reaction->Disposal Quench & Clean

Figure 2: End-to-end operational workflow for handling corrosive diazepane derivatives safely.

Emergency Response & Decontamination

In the event of an exposure, immediate and scientifically sound action is critical.

  • Dermal Exposure: DO NOT attempt to neutralize the amine on the skin with an acid. Acid-base neutralizations are highly exothermic; applying acid to an amine burn will generate heat and severely worsen tissue damage. Immediately flush the affected area with copious amounts of water under a safety shower for a minimum of 15 minutes[4].

  • Ocular Exposure: Force eyelids open and flush at an eyewash station for 15-20 minutes. Remove contact lenses if present and easy to do[4][5]. Seek immediate ophthalmological emergency care.

  • Spill Cleanup: Do not use water to flush large spills, as this spreads the corrosive hazard. Cover the spill with an inert, absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit designed for caustics). Sweep up the absorbed material using non-sparking tools and place it in a sealed, labeled container[3].

Waste Management & Disposal Plan

Improper disposal of aliphatic amines can lead to pressurized container ruptures or toxic gas release.

  • Segregation: Never mix 1-Pentyl-1,4-diazepane waste with acidic waste streams, halogenated solvents, or oxidizing agents[3][5].

  • Containment: Collect all liquid waste and first-rinse solvent washes in a dedicated, chemically compatible HDPE (High-Density Polyethylene) carboy.

  • Labeling: Clearly label the container as: "Hazardous Waste - Basic Organic Liquid, Corrosive, Toxic (Contains 1-Pentyl-1,4-diazepane)."

  • Final Disposal: Dispose of the sealed containers through a certified institutional hazardous waste management facility in accordance with local environmental regulations[2].

References

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